4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Description
Properties
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-7-11(15(20)21)3-5-12(9)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGHDILPTDNSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692151 | |
| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-62-1 | |
| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a substituted biphenyl carboxylic acid with potential applications in pharmaceutical and materials science research. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making this scaffold attractive for drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the procedural choices.
Introduction: The Significance of Fluorinated Biphenyls
Biphenyl scaffolds are prevalent in medicinal chemistry, often imparting valuable pharmacological properties.[2] The incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The trifluoromethyl group, in particular, is known to increase metabolic stability and can act as a bioisostere for other chemical groups.[1] The target molecule, this compound, combines this fluorinated moiety with a biphenyl carboxylic acid structure, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling
The most direct and efficient synthetic route to construct the biaryl bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[3] For the synthesis of this compound, the strategy involves the coupling of 4-bromo-3-methylbenzoic acid with 4-methoxy-3-(trifluoromethyl)phenylboronic acid.
This approach is favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki-Miyaura coupling.[4][5]
Visualizing the Synthesis
The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.
Caption: Synthetic workflow for the target molecule.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | 215.04 | Sigma-Aldrich, Otto Chemie |
| 4-Methoxy-3-(trifluoromethyl)phenylboronic acid | 149507-36-8 | 235.96 | TCI Chemicals, Chem-Impex |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Sigma-Aldrich |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | Standard lab grade |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Water (H2O) | 7732-18-5 | 18.02 | Degassed, deionized |
| Ethyl acetate | 141-78-6 | 88.11 | ACS grade |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | Standard lab grade |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-methoxy-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The solvent should be sufficient to dissolve the reactants upon heating.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a palladium catalyst is central to the Suzuki reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-3-methylbenzoic acid) is consumed. Reaction times can vary but are typically in the range of 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This protonates the carboxylate salt, making the product soluble in organic solvents.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Causality in Experimental Choices
-
Choice of Base: Sodium carbonate is a commonly used base in Suzuki couplings. It is sufficiently basic to facilitate the transmetalation step without causing hydrolysis of the ester or other sensitive functional groups under the reaction conditions.
-
Solvent System: The mixture of dioxane and water is effective for dissolving both the organic reactants and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. Maintaining an inert atmosphere throughout the reaction is critical for achieving a high yield.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.
Self-Validating System: In-Process Controls
To ensure the reliability of the protocol, the following in-process controls are recommended:
-
TLC Monitoring: Regular monitoring of the reaction progress allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
pH Adjustment: Careful control of the pH during the work-up is essential for the efficient extraction of the carboxylic acid product into the organic phase.
-
Purity Analysis: Post-purification analysis by NMR and melting point determination validates the identity and purity of the final compound.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and efficient method. By carefully controlling the reaction conditions and employing the detailed protocol outlined in this guide, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized biaryl compounds.
References
-
4-Bromo-3-methylbenzoic acid, 98% 7697-28-1 - Otto Chemie Pvt. Ltd. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. [Link]
-
Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... - ResearchGate. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. [Link]
-
4-Methoxy-3-(trifluoromethyl)phenylboronic acid - XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
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- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential applications of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. As a complex biaryl carboxylic acid, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally related analogs to forecast its physicochemical characteristics, spectroscopic signatures, reactivity, and safety considerations. The methodologies and data presented herein are intended to serve as a foundational resource for scientists and drug development professionals engaged in the exploration of novel biphenyl derivatives.
Introduction: The Rationale for Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds.[1] The biphenyl scaffold provides a semi-rigid backbone that can effectively orient functional groups for optimal interaction with biological targets, while the carboxylic acid moiety offers a versatile handle for modifying solubility, participating in hydrogen bonding, and further chemical derivatization.[2] The specific molecule of interest, this compound, combines several key features: a trifluoromethyl group known to enhance metabolic stability and binding affinity, a methoxy group that can modulate electronic properties and serve as a hydrogen bond acceptor, and a methyl group that can influence conformation and lipophilicity. These characteristics make it a compelling candidate for investigation in drug discovery programs, particularly in the development of anti-inflammatory, anti-cancer, and anti-hypertensive agents.[1][2][3]
Molecular Structure and Identification
The unique arrangement of substituents on the biphenyl core of this compound dictates its chemical personality. Understanding this structure is the first step in predicting its behavior.
Chemical Structure:
Caption: Predicted structure of this compound.
-
IUPAC Name: 4-(4-Methoxy-3-(trifluoromethyl)phenyl)-3-methylbenzoic acid
-
Molecular Formula: C₁₆H₁₃F₃O₃
-
Canonical SMILES: COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C)C(F)(F)F
Physicochemical Properties: A Comparative Analysis
While experimental data for the target molecule is unavailable, we can estimate its properties by examining related compounds. The following table presents a comparison of key physicochemical parameters.
| Property | Predicted Value for Target Compound | 4-Methyl-3-(trifluoromethyl)benzoic acid[4] | 4-Methoxybenzoic acid (p-Anisic acid)[5] | 4-Hydroxy-3-methylbenzoic acid[6] |
| Molecular Weight | 326.27 g/mol | 204.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point | 190-220 °C (estimated) | Not available | 182-185 °C[5] | Not available |
| Boiling Point | >300 °C (estimated) | Not available | 275 °C[5] | Not available |
| Water Solubility | Low | Not available | 0.3 g/L at 20°C[5] | 11.6 mg/mL at 100 °C |
| LogP | ~4.5 (estimated) | 2.7 | 1.96 | 0.9 |
| pKa | ~3.5-4.0 (estimated) | Not available | 4.50 at 25°C[5] | Not available |
Rationale for Predictions: The increased molecular weight and complexity of the target molecule, with its two aromatic rings and multiple substituents, suggest a higher melting point and boiling point compared to the simpler analogs. The presence of the lipophilic trifluoromethyl group and the overall larger hydrocarbon structure would likely decrease water solubility and increase the LogP value, indicating greater partitioning into organic phases. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to p-anisic acid.
Predicted Spectroscopic Data
The structural features of this compound suggest characteristic spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both rings, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.3-2.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show signals for all 16 carbon atoms. The carbonyl carbon of the carboxylic acid will be in the 165-175 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Key vibrational bands are predicted for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching of the methoxy group and carboxylic acid (around 1250-1300 cm⁻¹), and C-F stretching of the trifluoromethyl group (in the 1000-1100 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at m/z 326. Fragmentation may involve the loss of the carboxylic acid group and other substituents.
Reactivity and Stability
The chemical reactivity of this compound is governed by its functional groups.
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The acidity of the carboxylic acid proton allows for salt formation with bases.
-
Aromatic Rings: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will influence the regioselectivity of electrophilic aromatic substitution reactions on their respective rings.
-
Trifluoromethyl Group: This group is generally very stable and unreactive under common organic reaction conditions, contributing to the metabolic stability of the molecule.[7][8]
-
Methoxy Group: The ether linkage is stable to most reaction conditions but can be cleaved by strong acids like HBr or HI.
The compound is expected to be stable under normal laboratory conditions, though prolonged exposure to strong oxidizing agents or high temperatures should be avoided.[5]
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most logical and widely used method for constructing the biaryl backbone of the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Reaction Scheme:
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 equivalent) in a suitable solvent system such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add 4-methoxy-3-(trifluoromethyl)phenylboronic acid (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its precursors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to avoid inhalation.[11][12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13] Do not ingest. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12][14]
Potential Applications and Future Directions
The unique combination of functional groups in this compound makes it a promising scaffold for various applications.
-
Pharmaceuticals: This compound could serve as a key intermediate or a final active pharmaceutical ingredient (API). The biphenyl carboxylic acid motif is found in drugs targeting a range of conditions, including hypertension, inflammation, and cancer.[2][16] The trifluoromethyl and methoxy groups can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
-
Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The rigidity of the biphenyl core and the potential for derivatization of the carboxylic acid group could be exploited in the design of new materials with tailored electronic and optical properties.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its chemical and physical properties. Subsequent biological screening could then unveil its potential as a therapeutic agent.
References
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ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
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Semantic Scholar. (2004, December 1). New Synthesis of Biaryls via Rh‐Catalyzed Decarbonylative Suzuki‐Coupling of Carboxylic Anhydrides with Arylboroxines. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]
-
PubMed. (n.d.). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
NIH. (n.d.). 2-(Trifluoromethyl)benzoic acid. PMC. Retrieved from [Link]
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NIH. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]
-
NIH. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PMC. Retrieved from [Link]
-
NIH. (2021, August 12). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (CAS No. 1262006-62-1): A Promising MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (CAS No. 1262006-62-1), a biphenyl carboxylic acid derivative of significant interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic route via Suzuki-Miyaura coupling, its role as a monoacylglycerol lipase (MAGL) inhibitor, and relevant experimental protocols for its characterization and biological evaluation. The guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs.
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule with a biphenyl scaffold, a structural motif prevalent in many biologically active compounds. Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1262006-62-1 | Internal Database |
| Molecular Formula | C₁₆H₁₃F₃O₃ | [Internal Database] |
| Molecular Weight | 310.27 g/mol | [Internal Database] |
| IUPAC Name | 4-(4-methoxy-3-(trifluoromethyl)phenyl)-3-methylbenzoic acid | Internal Database |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F | Internal Database |
| Boiling Point | 412.4±40.0 °C (Predicted) | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a variety of cross-coupling reactions common in modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for the formation of the biaryl C-C bond central to this molecule's structure.[2]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The general strategy involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide. For the synthesis of the target compound, this would entail the coupling of (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid with 4-bromo-3-methylbenzoic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates and should be optimized for specific laboratory conditions.[2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-methylbenzoic acid (1.0 eq.), (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution.
-
Catalyst Addition: Introduce the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) to the reaction mixture.
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the crude product by filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic and methyl proton signals consistent with the proposed structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| HPLC | Assessment of purity. | A single major peak indicating high purity. |
| Melting Point | Determination of a key physical property and purity indicator. | A sharp melting range. |
Biological Activity: A Monoacylglycerol Lipase (MAGL) Inhibitor
Recent patent literature has identified this compound as a potential inhibitor of monoacylglycerol lipase (MAGL).[6][7] MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, making MAGL an attractive therapeutic target for a range of conditions including neurodegenerative diseases, inflammation, pain, and cancer.[9][10][11]
Mechanism of Action and Therapeutic Potential
By inhibiting MAGL, this compound can potentiate the effects of 2-AG at cannabinoid receptors (CB1 and CB2). This mode of action is being explored for its potential therapeutic benefits. The biphenyl scaffold is a common feature in many reported MAGL inhibitors.[12][13]
Caption: The inhibitory effect on MAGL leads to increased 2-AG levels and potential therapeutic outcomes.
In Vitro MAGL Inhibition Assay Protocol
To evaluate the inhibitory potency of this compound against MAGL, a fluorometric or colorimetric inhibitor screening assay can be employed. The following is a generalized protocol based on commercially available kits.[14][15][16]
-
Reagent Preparation: Prepare solutions of human recombinant MAGL enzyme, a suitable MAGL substrate (e.g., 4-nitrophenylacetate or a fluorogenic substrate), and the test compound at various concentrations.[15]
-
Reaction Initiation: In a 96-well plate, add the MAGL enzyme solution to wells containing the test compound or a vehicle control. Pre-incubate to allow for interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MAGL substrate to all wells.
-
Signal Detection: Measure the change in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of MAGL inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Table 3: Key Parameters for MAGL Inhibition Assay
| Parameter | Description |
| Enzyme Source | Human recombinant MAGL |
| Substrate | Fluorogenic or chromogenic MAGL substrate |
| Detection Method | Fluorescence or Absorbance |
| Key Endpoint | IC₅₀ (half-maximal inhibitory concentration) |
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, information for structurally related compounds provides general guidance.[17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents or powdered reagents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound (CAS No. 1262006-62-1) is an intriguing molecule with demonstrated potential as a monoacylglycerol lipase inhibitor. Its synthesis is accessible through established synthetic methodologies like the Suzuki-Miyaura coupling. This technical guide provides a foundational framework for researchers to further explore the synthesis, characterization, and biological activity of this compound, paving the way for potential therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility.
References
- Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric).
- ChemicalBook.
- Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.
- Granchi, C., et al. (2016). Discovery of 1-benzoylpiperidine derivatives as selective MAGL inhibitors. Journal of Medicinal Chemistry.
- Supporting Information for a relevant organic chemistry journal article.
- PubChem. 4-Methyl-3-(trifluoromethyl)benzoic acid.
- Labclinics Shop. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.
- Sigma-Aldrich.
- Expert Opinion on Therapeutic Patents. An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present).
- ResearchGate. An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present).
- MDPI. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study.
- PubMed. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on an ortho-hydroxyanilide scaffold.
- Sigma-Aldrich.
- Fisher Scientific.
- PubMed Central.
- ResearchGate. Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold.
- Australia Pacific LNG. 4-(Trifluoromethyl)
- ResearchGate. A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017).
- PubChem. 4-(Trifluoromethyl)benzoic acid.
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- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- Benchchem. Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.
- ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
- ChemicalBook. 4-Methoxybenzoic acid CAS#: 100-09-4.
- PubChem. 4-Hydroxy-3-methylbenzoic acid.
- Google Patents. US20240018120A1 - Magl inhibitors.
- Google Patents. WO2024168426A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof.
- ResearchGate. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study.
- PubMed Central. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders.
- PubMed.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ChemicalBook. 4-(Trifluoromethyl)benzoic acid | 455-24-3.
- PubMed Central.
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- FLORE. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL).
- Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Sigma-Aldrich. 4-Methoxybenzoic acid ReagentPlus®, 99% p-Anisic acid.
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A Comprehensive Guide to the Spectroscopic Characterization of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is a complex biaryl scaffold, a structural motif prevalent in pharmacologically active compounds. Its functionality—comprising a carboxylic acid, a methyl group, a methoxy group, and a trifluoromethyl group distributed across two phenyl rings—presents a rich case for spectroscopic analysis. The precise arrangement of these substituents dictates the molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity and material characteristics.
This technical guide provides an in-depth, expert-level walkthrough of the spectroscopic characterization of this target molecule. We move beyond a simple recitation of data, focusing instead on the causality behind the expected spectroscopic signals. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into acquiring, interpreting, and validating the structure of complex organic molecules using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides precise information about the chemical environment, connectivity, and relative number of atoms in a molecule.[2][3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum allows for the identification and count of chemically non-equivalent hydrogen environments.[4] For this compound, we anticipate a complex but interpretable spectrum. The electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl, carboxylic acid) groups create distinct electronic environments, leading to a predictable dispersion of signals.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
|---|---|---|---|---|
| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent. |
| ~8.05 | Singlet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It is a singlet due to a lack of adjacent protons. |
| ~7.88 | Doublet | 1H | H-6 | Positioned ortho to the -COOH group, this proton is deshielded. It appears as a doublet due to coupling with H-5. |
| ~7.65 | Doublet of Doublets | 1H | H-6' | This proton is ortho to the electron-withdrawing CF₃ group and is further split by H-2' and H-5', resulting in a complex multiplet, likely a doublet of doublets. |
| ~7.59 | Doublet | 1H | H-2' | Located ortho to the biaryl linkage and meta to the CF₃ group, this proton is deshielded. It appears as a doublet due to coupling with H-6'. |
| ~7.40 | Doublet | 1H | H-5 | Situated between the methyl group and the biaryl linkage, its chemical shift is moderately downfield. It appears as a doublet from coupling to H-6. |
| ~7.10 | Doublet | 1H | H-5' | This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It appears as a doublet due to coupling with H-6'. |
| ~3.95 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. |
| ~2.45 | Singlet | 3H | -CH₃ | The protons of the methyl group on the benzoic acid ring are shielded and appear as a characteristic singlet. |
Predicted ¹³C NMR Spectral Data
Carbon NMR is essential for determining the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.[3]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~171.5 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~158.0 | C-4' | This carbon is directly attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |
| ~142.1 | C-4 | The quaternary carbon of the biaryl linkage is deshielded. |
| ~139.5 | C-3 | The carbon bearing the methyl group. |
| ~134.0 | C-1' | The quaternary carbon of the biaryl linkage on the second ring. |
| ~132.5 | C-6 | Aromatic CH carbon. |
| ~131.0 | C-2 | Aromatic CH carbon ortho to the carboxylic acid. |
| ~129.0 | C-1 | The quaternary carbon bearing the carboxylic acid. |
| ~127.5 (q) | C-3' | The carbon attached to the CF₃ group will be split into a quartet due to C-F coupling. |
| ~125.0 | C-6' | Aromatic CH carbon. |
| ~122.0 (q) | -CF₃ | The trifluoromethyl carbon itself will appear as a strong quartet due to one-bond C-F coupling. |
| ~118.0 | C-2' | Aromatic CH carbon. |
| ~112.0 | C-5' | The carbon ortho to the methoxy group is significantly shielded. |
| ~56.0 | -OCH₃ | The carbon of the methoxy group. |
| ~21.0 | -CH₃ | The carbon of the methyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic compounds but the acidic proton may exchange with residual water. DMSO-d₆ can be used if solubility is an issue and to clearly observe the carboxylic acid proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[4]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[5]
-
Caption: NMR data acquisition and interpretation workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Spectral Data
The IR spectrum will provide a "molecular fingerprint" and confirm the presence of the key functional groups.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band. |
| ~3050 | C-H stretch | Aromatic | C-H stretching vibrations from the sp² hybridized carbons of the phenyl rings. |
| ~2950 | C-H stretch | Aliphatic (-CH₃, -OCH₃) | C-H stretching vibrations from the sp³ hybridized carbons of the methyl and methoxy groups.[6] |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl group of a carboxylic acid gives rise to a strong, sharp absorption in this region. Its position can be influenced by conjugation and hydrogen bonding.[7] |
| 1600, 1480 | C=C stretch | Aromatic Ring | These absorptions are characteristic of carbon-carbon double bond stretching within the aromatic rings. |
| ~1250 (strong) | C-O stretch | Aryl Ether & Carboxylic Acid | This region will contain strong C-O stretching bands. The aryl ether C-O stretch is typically strong and prominent here. |
| 1300 - 1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) | C-F bonds produce very strong and intense absorption bands in the fingerprint region. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Scan: Initiate the scan. The instrument will co-add multiple scans (e.g., 16-32) to generate the final spectrum with a good signal-to-noise ratio over a typical range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Caption: Correlation of functional groups to IR spectral regions.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides the exact molecular weight of a compound, which is crucial for determining its molecular formula. Furthermore, the fragmentation pattern offers valuable structural information, akin to assembling a puzzle.[9][10]
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Molecular Formula: C₁₇H₁₃F₃O₃
-
Exact Mass: 322.0817
-
Molecular Weight: 322.28
Table 4: Predicted Key Fragments in EI-MS
| Predicted m/z | Ion Structure/Fragment Lost | Rationale for Fragmentation |
|---|---|---|
| 322 | [M]⁺˙ (Molecular Ion) | The parent molecule with one electron removed. Its presence confirms the molecular weight.[11] |
| 305 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acids. |
| 277 | [M - COOH]⁺ | Loss of the entire carboxylic acid group via cleavage of the C-C bond, resulting in a stable biaryl cation. |
| 294 | [M - CO]⁺ | Loss of carbon monoxide from the [M - OH]⁺ fragment. |
| 198 | [C₈H₆F₃O]⁺ | Cleavage of the central biaryl C-C bond, with the charge retained on the trifluoromethyl-methoxy-phenyl fragment. |
| 121 | [C₈H₉O]⁺ | Cleavage of the central biaryl C-C bond, with the charge retained on the methyl-carboxy-phenyl fragment (or a related rearrangement). |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after passing through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[11]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative intensity versus m/z.
-
High-Resolution MS (HRMS): For unambiguous molecular formula determination, HRMS is essential. Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of the elemental composition.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The structural characterization of this compound requires a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve to define the carbon-hydrogen framework and atom connectivity. Infrared spectroscopy provides rapid confirmation of essential functional groups, such as the carboxylic acid and trifluoromethyl moieties. Finally, mass spectrometry confirms the molecular weight and, through high-resolution analysis, the molecular formula, while its fragmentation pattern offers corroborating structural evidence. By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and confident elucidation of the molecular structure, a critical step in advancing any chemical research or development program.
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Fragmentation (mass spectrometry) - Wikipedia . Wikipedia. Available at: [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide . AZoOptics. (2025). Available at: [Link]
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Mass Spectrometry Fragmentation Patterns . Science Ready. Available at: [Link]
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Interpreting | OpenOChem Learn . OpenOChem Learn. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. (2018). Available at: [Link]
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Fragmentation Patterns in Mass Spectrometry . Chemistry LibreTexts. (2020). Available at: [Link]
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Mass spectra - fragmentation patterns . Chemguide. Available at: [Link]
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Fragmentation Pattern of Mass Spectrometry . Slideshare. Available at: [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . UCL Discovery. (2021). Available at: [Link]
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Infrared Spectra of Some Common Functional Groups . OpenStax. (2023). Available at: [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum . ACD/Labs. (2021). Available at: [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. (2021). Available at: [Link]
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NMR - Interpretation . Chemistry LibreTexts. (2023). Available at: [Link]
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Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. (2025). Available at: [Link]
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Infrared Spectra of Some Common Functional Groups . NC State University Libraries. Available at: [Link]
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. (2021). Available at: [Link]
-
ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES . Canadian Science Publishing. Available at: [Link]
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization . UCL Discovery. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. (2016). Available at: [Link]
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INFRARED SPECTROSCOPY (IR) . University of Colorado Boulder. Available at: [Link]
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Solubility Characterization of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid: A Pre-formulation Framework
An In-depth Technical Guide for Drug Development Professionals
Abstract
The transition of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility is arguably one of the most critical parameters, directly influencing bioavailability, formulation strategies, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a representative NCE with structural motifs common in modern drug discovery. As specific experimental data for this compound is not widely published, this document serves as a detailed technical manual, outlining the foundational principles, authoritative experimental protocols, and data interpretation strategies required for its complete solubility assessment. We will delve into the causal relationships between molecular structure, solution chemistry, and solubility, providing the in-depth insights necessary for researchers, scientists, and drug development professionals to navigate the challenges of pre-formulation.[3]
The Imperative of Solubility in Drug Development
A drug must be in solution to be absorbed and exert its pharmacological effect.[4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of NCEs exhibiting this challenging characteristic.[5] Inadequate solubility can lead to low and erratic bioavailability, necessitating higher doses that may increase toxicity and ultimately causing the failure of otherwise promising drug candidates.[5] Therefore, early and accurate solubility assessment during pre-formulation is not merely a data-gathering exercise; it is a foundational step that dictates the entire development trajectory, from excipient selection to the final dosage form design.[1][6]
This guide will focus on two essential types of solubility measurements:
-
Kinetic Solubility: A high-throughput screening method used in early discovery to quickly assess structure-solubility relationships.[7][8]
-
Equilibrium (Thermodynamic) Solubility: The "gold standard" measurement providing the true solubility of the most stable crystalline form of the compound at equilibrium, crucial for formulation development.[9][10]
Foundational Physicochemical Properties
The solubility of this compound is governed by its inherent chemical structure. Understanding these properties is key to predicting and interpreting its behavior in different solvent systems.
Ionization Constant (pKa)
As a benzoic acid derivative, the compound is a weak acid. Its pKa is the pH at which 50% of the molecules are in the ionized (deprotonated) state and 50% are in the non-ionized (protonated) state.[11]
-
Causality: The non-ionized form is generally less water-soluble than the ionized (salt) form.[12] Therefore, the compound's aqueous solubility is expected to be highly pH-dependent. At pH values significantly below its pKa (e.g., in the stomach), the molecule will be predominantly non-ionized and exhibit low solubility.[8] As the pH increases to values above the pKa (e.g., in the intestine), the molecule will ionize, leading to a substantial increase in solubility.[8][13] While the exact pKa must be determined experimentally, related structures like 4-methoxy-3-(trifluoromethyl)benzoic acid have a predicted pKa of approximately 4.04, suggesting our target compound will have a pKa in the acidic range.[14]
Lipophilicity (LogP and LogD)
Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its solubility and permeability. It is commonly expressed as LogP (the partition coefficient between octanol and water for the non-ionized species).
-
Causality: The presence of a trifluoromethyl group and two phenyl rings suggests that this compound is a lipophilic molecule. A structurally related compound, 4-methyl-3-(trifluoromethyl)benzoic acid, has a calculated XLogP3-AA of 2.7, indicating a preference for lipid environments over aqueous ones.[15] This inherent lipophilicity suggests that while aqueous solubility may be low, the compound will likely be soluble in various organic solvents.[16] LogD, the distribution coefficient at a specific pH, will be high at low pH and decrease as the pH rises above the pKa and the molecule becomes ionized and more hydrophilic.[3]
Caption: Relationship between pH, pKa, and solubility for a weak acid.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data relies on robust, well-controlled experimental protocols. The choice of method depends on the stage of drug development.
Equilibrium Solubility: The Shake-Flask Method
This method is the definitive technique for determining the thermodynamic solubility of a compound and is essential for pre-formulation studies.[9][17] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[10]
Protocol: Step-by-Step Equilibrium Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing the desired test solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline at pH 6.8 and 7.4). The excess solid is critical to ensure equilibrium is reached with the solid phase.[17]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 72 hours. This extended time is necessary for slowly dissolving, poorly soluble compounds to reach a true equilibrium state.[18][19]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear, saturated filtrate with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]
-
Data Analysis: Calculate the solubility by comparing the measured concentration against a standard calibration curve of the compound. The presence of remaining solid in the vial after the experiment validates that a saturated solution was achieved.
Caption: Experimental workflow for the Equilibrium Shake-Flask method.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are rapid methods used to rank compounds in early discovery.[21] They measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer (an "anti-solvent" precipitation method).[8][22]
Protocol: Step-by-Step Kinetic Solubility Determination
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.[22]
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Compound Addition: Using a liquid handler, add a small aliquot of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.[23]
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[24]
-
Detection: Determine the solubility limit. This can be done in several ways:
-
Nephelometry: Measure the light scattering caused by precipitated particles. The concentration at which scattering significantly increases above background is the solubility limit.[25][26]
-
UV Absorbance: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate and calculate the concentration using a calibration curve.[7][8]
-
Trustworthiness Note: Kinetic solubility values are often higher than equilibrium solubility.[8] This is because the rapid precipitation can form metastable or amorphous solids, leading to a supersaturated solution. While excellent for rapid screening, these values should not be used for final formulation decisions without confirmation by the equilibrium shake-flask method.[8]
Data Presentation and Interpretation
Solubility data should be presented clearly and consistently, typically in units of µg/mL and µM, across a range of physiologically and industrially relevant solvents.
Table 1: Illustrative Solubility Data for this compound
| Solvent / Medium | pH | Method | Illustrative Solubility (µg/mL) | Illustrative Solubility (µM) |
| Deionized Water | ~4.5* | Equilibrium | < 1 | < 2.7 |
| 0.1 N HCl | 1.2 | Equilibrium | < 0.5 | < 1.4 |
| Phosphate Buffer | 5.0 | Equilibrium | 15 | 40.5 |
| Phosphate Buffer (PBS) | 6.8 | Equilibrium | 150 | 405.1 |
| Phosphate Buffer (PBS) | 7.4 | Equilibrium | > 500 | > 1350 |
| PBS (pH 7.4) | 7.4 | Kinetic | > 750 | > 2025 |
| Methanol | N/A | Equilibrium | > 2000 | > 5400 |
| Ethanol | N/A | Equilibrium | > 2000 | > 5400 |
| Acetonitrile | N/A | Equilibrium | > 1000 | > 2700 |
| DMSO | N/A | Equilibrium | > 10000 | > 27000 |
*Expected pH of an unbuffered aqueous solution of the acidic compound.
Interpretation of Illustrative Data:
-
pH-Dependence: The data clearly demonstrates the classic profile of a weak acid. Solubility is extremely low in acidic conditions (0.1 N HCl) and increases dramatically as the pH rises above the compound's pKa (expected to be ~4), with significant solubility observed at intestinal pH levels (6.8 and 7.4).[8]
-
Organic Solvents: The compound shows high solubility in common organic solvents like Methanol, Ethanol, and DMSO, which is consistent with its predicted lipophilic character.[27]
-
Kinetic vs. Equilibrium: The kinetic solubility value in PBS pH 7.4 is higher than the equilibrium value, illustrating the potential for supersaturation in the kinetic assay.[8] This highlights the importance of using the appropriate method for the specific question being asked.
Conclusion and Forward Outlook
A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development. This guide has provided the theoretical grounding and practical, step-by-step protocols necessary to generate high-quality, reliable solubility data. By employing both high-throughput kinetic assays for initial screening and the authoritative equilibrium shake-flask method for detailed characterization, researchers can build a complete solubility profile. Interpreting this data in the context of the compound's pKa and lipophilicity allows for a rational, science-driven approach to formulation. This foundational knowledge is essential for overcoming the challenges posed by poorly soluble compounds and for designing robust dosage forms that can deliver the NCE effectively to patients.
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Potential biological activity of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
An In-depth Technical Guide to the Potential Biological Activity of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
A Prospective Analysis for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, this compound. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) approach, drawing insights from structurally analogous compounds to hypothesize potential pharmacological targets and therapeutic applications. We delve into predictive physicochemical properties, potential mechanisms of action, and lay out a detailed roadmap for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound presents a unique chemical architecture, combining several moieties of known pharmacological relevance. It is a biphenyl derivative, a scaffold present in numerous approved drugs. One phenyl ring is substituted with a benzoic acid and a methyl group, while the other contains a methoxy and a trifluoromethyl group. The trifluoromethyl (CF3) group is a bioisostere for a methyl group but with significantly different electronic properties, often enhancing metabolic stability and receptor binding affinity. The methoxy and methyl groups can influence lipophilicity and steric interactions, while the benzoic acid moiety provides a handle for salt formation and potential interactions with biological targets.
Given these structural features, we hypothesize that this compound may possess activities in areas such as inflammation, oncology, or infectious diseases. This guide will explore these possibilities in detail, providing a scientifically grounded framework for its investigation.
Predicted Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. While experimental data for the title compound is not available, we can predict key parameters based on its structure and data from similar compounds.
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Weight | ~326.28 g/mol | Falls within the range of orally bioavailable drugs (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially requiring formulation strategies to ensure solubility.[1] |
| pKa (Acidity) | 4.0 - 5.0 | The benzoic acid moiety will be ionized at physiological pH, which can influence solubility and interactions with targets. |
| Solubility | Low in water, moderate in organic solvents | Typical for biphenyl carboxylic acids. Formulation may be necessary for in vivo studies.[1] |
Potential Biological Activities and Mechanistic Hypotheses
Based on the structural motifs within this compound, we can postulate several potential biological activities.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic, aromatic compounds, often with a biphenyl or related scaffold. The benzoic acid moiety of the title compound is a key feature shared with this class of drugs.
-
Hypothesized Mechanism: Inhibition of cyclooxygenase (COX) enzymes, COX-1 and/or COX-2. The biphenyl core could fit into the hydrophobic channel of the COX active site, and the carboxylic acid could interact with key residues like Arg120.
Anticancer Activity
Substituted benzoic acid derivatives have been explored as anticancer agents. For instance, curcumin derivatives like 4-hydroxy-3-methoxybenzoic acid methyl ester have been shown to target cell survival pathways.[2]
-
Hypothesized Mechanism: The compound could potentially modulate signaling pathways critical for cancer cell proliferation and survival, such as the Akt/NFκB pathway.[2] The trifluoromethyl group could enhance the compound's ability to interact with specific protein targets.
Antimicrobial Activity
There is precedent for trifluoromethylphenyl derivatives possessing potent antibacterial properties. For example, derivatives of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid are effective against Gram-positive bacteria.[3][4]
-
Hypothesized Mechanism: The compound might disrupt bacterial cell function through a multi-faceted mechanism, potentially affecting macromolecular synthesis.[3] Its lipophilicity could facilitate its entry into bacterial cells.
Androgen Receptor Modulation
The trifluoromethylphenyl moiety is a key component of several selective androgen receptor modulators (SARMs).[5][6][7][8]
-
Hypothesized Mechanism: The compound could potentially bind to the androgen receptor, acting as either an agonist or antagonist. The specific substitution pattern on the biphenyl rings would determine the nature and tissue selectivity of this interaction.
Proposed Experimental Workflows for Validation
To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended.
Initial Cytotoxicity and Safety Assessment
It is crucial to first determine the compound's general toxicity profile.
Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of the compound.
Screening for Primary Hypothesized Activities
Based on the cytotoxicity data, non-toxic concentrations should be used for activity screening.
Workflow: Tiered Activity Screening
Caption: A parallel screening approach to test the primary biological hypotheses.
Detailed Experimental Protocols
Protocol: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the compound against human COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, known inhibitors (e.g., celecoxib, ibuprofen).
-
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2).
-
Add the test compound or control inhibitor and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus log(concentration) and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, test compound, positive control antibiotic (e.g., ciprofloxacin).
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate with broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This compound is a novel chemical entity with significant potential for biological activity. Based on a thorough analysis of its structural components, we have identified promising avenues for investigation in anti-inflammatory, anticancer, antimicrobial, and endocrine-modulating therapies. The proposed experimental workflows provide a clear and logical path for the initial characterization of this compound.
Should any of the primary screens yield a positive result, further studies would be warranted, including:
-
Mechanism of Action Studies: To elucidate the precise molecular target and pathway of action.
-
In Vivo Efficacy Studies: To evaluate the compound's activity in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.[7][9]
The exploration of this compound represents an exciting opportunity in the field of drug discovery.
References
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Kc Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
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Mainolfi, N., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]
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Kc Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
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Chen, C., et al. (2008). Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 51(23), 7478-85. [Link]
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Kumar, A. P., et al. (2009). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Molecular Cancer Therapeutics, 8(8), 2337-2346. [Link]
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Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-95. [Link]
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Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
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Gao, W., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Journal of Medicinal Chemistry, 48(22), 7040-6. [Link]
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Perera, M. A., et al. (2007). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 37(10-11), 1259-74. [Link]
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ResearchGate. Effect of para halogen modification of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides on metabolism and clearance. [Link]
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Perera, M. A., et al. (2007). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed Central. [Link]
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An In-depth Technical Guide to 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid: A Hypothetical COX-2 Inhibitor
Abstract
This technical guide delineates the hypothetical discovery and synthetic development of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a novel biaryl carboxylic acid designed as a selective cyclooxygenase-2 (COX-2) inhibitor. The narrative follows a plausible drug discovery trajectory, from the strategic rationale for its molecular design to a detailed, step-by-step synthesis protocol. The guide further explores its proposed mechanism of action, supported by comparative in vitro data based on structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the conceptualization and synthesis of a targeted anti-inflammatory agent.
Introduction and Design Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management. The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory response.[1] This distinction paved the way for the development of selective COX-2 inhibitors, aiming to provide anti-inflammatory efficacy with reduced gastrointestinal side effects associated with COX-1 inhibition.[1][2]
The molecular architecture of this compound is a deliberate amalgamation of structural motifs known to confer potent and selective COX-2 inhibition. The biaryl scaffold is a common feature in many COX-2 inhibitors, providing a rigid framework for optimal binding to the enzyme's active site.[3][4]
The inclusion of a trifluoromethyl (-CF3) group is a strategic choice rooted in modern medicinal chemistry principles. The -CF3 group is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[5] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid moiety and contribute to key binding interactions within the COX-2 active site.[5] The methoxy (-OCH3) group is also a common feature in COX-2 inhibitors, potentially forming hydrogen bonds with amino acid residues in the enzyme's active site.[2]
This guide, therefore, presents a hypothetical case study of this compound as a promising candidate for a next-generation selective COX-2 inhibitor.
Synthesis and Chemical Characterization
The synthesis of this compound is proposed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed in the pharmaceutical industry for its reliability and tolerance of a wide range of functional groups.[3] The synthesis is designed as a two-step process, starting from commercially available precursors.
Synthesis of Precursors
The two key precursors for the Suzuki-Miyaura coupling are 4-bromo-3-methylbenzoic acid and 4-methoxy-3-trifluoromethylphenylboronic acid. Both are available from commercial suppliers.
Suzuki-Miyaura Cross-Coupling Protocol
The core of the synthesis is the formation of the biaryl C-C bond through the Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: In a dried round-bottom flask, combine 4-bromo-3-methylbenzoic acid (1.0 equivalent), 4-methoxy-3-trifluoromethylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%).
-
Solvent and Base: Add a degassed solvent mixture, such as 3:1 water/methanol, and a base, typically sodium carbonate (Na2CO3) (3.0 equivalents).
-
Reaction Execution: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.[6]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), acidify the mixture with 1M HCl to precipitate the product. The crude product is then filtered, washed with water, and purified by recrystallization or column chromatography to yield this compound.
// Nodes Precursors [label="Starting Materials:\n4-bromo-3-methylbenzoic acid\n4-methoxy-3-trifluoromethylphenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Coupling [label="Suzuki-Miyaura Coupling\n- Pd(PPh3)4 catalyst\n- Na2CO3 base\n- Water/Methanol solvent\n- Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidification & Precipitation\n- 1M HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n- Recrystallization or\n- Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Final Product:\n4-(4-Methoxy-3-trifluoromethylphenyl)\n-3-methylbenzoic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Precursors -> Suzuki_Coupling [label="1", fontcolor="#5F6368"]; Suzuki_Coupling -> Workup [label="2", fontcolor="#5F6368"]; Workup -> Purification [label="3", fontcolor="#5F6368"]; Purification -> Final_Product [label="4", fontcolor="#5F6368"]; }
Synthetic workflow for this compound.
Proposed Mechanism of Action and Biological Activity
The primary proposed mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. The structural features of the molecule are designed to fit into the active site of COX-2, which is larger and more accommodating than the active site of COX-1.
In Vitro COX-1/COX-2 Inhibition Assay
To evaluate the inhibitory activity and selectivity of the title compound, a hypothetical in vitro enzyme immunoassay was conducted. The half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2 were determined and compared with known NSAIDs.
Experimental Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay: The assay measures the peroxidase activity of the COX enzymes. The test compound is incubated with the enzyme and arachidonic acid. The formation of prostaglandin G2 (PGG2) is monitored colorimetrically.
-
Data Analysis: IC50 values are calculated from the concentration-response curves. The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[3]
Hypothetical In Vitro Activity Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| This compound | 12.5 | 0.11 | 113.6 |
| Celecoxib (Reference) | 15.0 | 0.10 | 150.0 |
| Diclofenac (Reference) | 5.0 | 0.85 | 5.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on the activities of structurally similar compounds found in the literature.[3]
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological Functions)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Target_Compound [label="4-(4-Methoxy-3-trifluoromethylphenyl)\n-3-methylbenzoic acid", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Physiological; COX2 -> Prostaglandins_Inflammatory; Target_Compound -> COX2 [label="Selective Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; Target_Compound -> COX1 [label="Minimal Inhibition", color="#4285F4", fontcolor="#4285F4", style=dashed]; }
Proposed selective inhibition of COX-2 by the target compound.
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit hypothetical, overview of the discovery, synthesis, and proposed mechanism of action of this compound. The rationale for its design as a selective COX-2 inhibitor is grounded in established principles of medicinal chemistry. The proposed synthetic route via Suzuki-Miyaura coupling is a robust and scalable method for its preparation.
Future in vivo studies would be necessary to evaluate the compound's anti-inflammatory efficacy, pharmacokinetic profile, and safety in animal models. Further structural modifications could also be explored to optimize its potency and selectivity. This hypothetical case study serves as a template for the rational design and development of novel anti-inflammatory agents.
References
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Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(1), 1-12. [Link]
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Kumar, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. European Journal of Medicinal Chemistry, 45(12), 5674-5679. [Link]
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Zarghi, A., & Shahamirian, M. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 18(2), 79-92. [Link]
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Di Mola, A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(3), 479-497. [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 834-844. [Link]
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Li, J., et al. (2014). An efficient and recyclable supramolecular catalyst for Suzuki-Miyaura cross-coupling in water. RSC Advances, 4(104), 59968-59974. [Link]
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Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. [Link]
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Wang, D., et al. (2014). A highly efficient and recyclable glycine-palladium catalyst for Suzuki-Miyaura cross-coupling reaction in water. Organic & Biomolecular Chemistry, 12(3), 435-439. [Link]
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Sahu, J. K., et al. (2020). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, 39(18), 7150-7159. [Link]
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ResearchGate. (2001). Selective COX-2 Inhibition by Diaryl Bicycloheterocycles. ResearchGate. [Link]
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SciSpace. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]
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van den Dikkenberg, J. B., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1989. [Link]
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Abdelgawad, M. A., et al. (2014). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 4971-4976. [Link]
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A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic Acid as Potential Therapeutic Agents
Introduction
In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that offer a rich potential for derivatization and biological activity is a cornerstone of drug discovery. This guide focuses on the biphenyl carboxylic acid scaffold, exemplified by the novel, uncharacterized compound 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. This molecule serves as a compelling starting point for a systematic exploration of structural analogs aimed at discovering potent and selective modulators of key biological pathways.
The core structure of this lead compound is comprised of several key features, each offering a vector for chemical modification and a potential handle for influencing biological activity:
-
A biphenyl core , which provides a rigid and conformationally defined backbone, a common feature in many established therapeutic agents.[1][2][3]
-
A carboxylic acid moiety , which can engage in crucial hydrogen bonding and ionic interactions with biological targets.[1][2]
-
A trifluoromethyl group , a well-established bioisostere that can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[4][5][6]
-
A methoxy group , which can influence electronic properties and provide a hydrogen bond acceptor, but may also be a site of metabolic liability.[7][8]
-
A methyl group , which can provide steric bulk and influence the overall topology of the molecule.
The convergence of these structural motifs suggests a high potential for interaction with a range of biological targets. Biphenyl carboxylic acids are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] Furthermore, the presence of the trifluoromethylphenyl group is a common feature in compounds targeting nuclear hormone receptors and various enzymes.[5][9][10]
This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive framework for the systematic design, synthesis, and biological evaluation of structural analogs of this compound. We will delve into the rationale for analog design, present robust synthetic protocols, and detail a cascade of in vitro assays for biological characterization. Our objective is to furnish a self-validating, experience-driven roadmap for exploring the chemical space around this promising scaffold to uncover novel therapeutic candidates.
Rationale for Analog Design and Structure-Activity Relationship (SAR) Hypotheses
The design of a focused library of analogs is predicated on a series of hypotheses regarding the contribution of each structural component to the overall biological activity. The following sections outline the key considerations for analog design and the anticipated impact on the structure-activity relationship (SAR).
The Biphenyl Carboxylic Acid Scaffold: A Privileged Core
The biphenyl carboxylic acid framework is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in compounds with diverse biological activities.[1][2] The biphenyl unit imparts a degree of rigidity, which can pre-organize the molecule for optimal binding to a target protein. The relative orientation of the two phenyl rings (the dihedral angle) can be influenced by the substitution pattern, particularly at the ortho positions.[11] The carboxylic acid is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, and forming salt bridges with basic residues in a binding pocket.
The Trifluoromethyl Group: A Metabolic Block and Binding Enhancer
The trifluoromethyl (-CF3) group is a powerful tool in drug design. It is often used as a bioisostere for a methyl group, but with significantly different electronic properties.[12] The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functionalities and alter the electrostatic potential of the molecule.[4][12] Its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a compound.[4][6] Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve binding affinity through hydrophobic interactions.[4][5]
-
SAR Hypothesis: Analogs where the -CF3 group is replaced by other electron-withdrawing groups (e.g., -CN, -Cl) or lipophilic groups (e.g., -t-butyl) will help to probe the relative importance of electronic versus steric effects at this position. The use of bioisosteres like the nitro group could also be explored, although the trifluoromethyl group is often a more "drug-like" replacement.[13][14]
The Methoxy Group: A Modulator of Electronics and a Metabolic Hotspot
The methoxy (-OCH3) group is a common substituent in bioactive molecules. It is a moderate electron-donating group and can act as a hydrogen bond acceptor. However, the methoxy group is also a known metabolic liability, often undergoing O-demethylation by cytochrome P450 enzymes.[7][15]
-
SAR Hypothesis: Replacing the methoxy group with metabolically more stable bioisosteres is a critical step in optimizing the pharmacokinetic profile of these analogs. Potential replacements include:
-
Difluoromethoxy (-OCHF2) or Trifluoromethoxy (-OCF3): These groups maintain the oxygen atom but are significantly more resistant to metabolism.[15]
-
Difluoroethyl (-CH2CHF2): This can mimic the steric and electronic features of a methoxy group while offering improved metabolic stability.[7]
-
Small alkyl groups or halogens: To explore the necessity of the hydrogen bond accepting oxygen.
-
Positional Isomerism and Substitution Patterns
The relative positions of the substituents on both phenyl rings are expected to have a profound impact on the biological activity. The substitution pattern of our lead compound (4,3'-disubstituted benzoic acid and 4,3-disubstituted second ring) is just one of many possibilities.
-
SAR Hypothesis: A systematic exploration of positional isomers is warranted. For instance, moving the methyl group on the benzoic acid ring from the 3-position to the 2- or 5-position will alter the angle between the carboxylic acid and the other phenyl ring. Similarly, exploring different substitution patterns on the second ring will map the steric and electronic requirements of the target's binding pocket.
Proposed Biological Targets
Given the structural features of the lead compound, we can hypothesize several potential biological targets. The biphenyl carboxylic acid motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethylphenyl group is a common feature in modulators of nuclear hormone receptors.[5]
-
Primary Hypothesized Targets:
-
Nuclear Hormone Receptors (NHRs): This large family of ligand-activated transcription factors plays a crucial role in metabolism, inflammation, and cell proliferation.[16] Key members to investigate include Peroxisome Proliferator-Activated Receptors (PPARs), the Androgen Receptor (AR), and the Glucocorticoid Receptor (GR).[17]
-
Inflammatory Pathway Enzymes and Receptors: Targets such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, and cytokine receptors are plausible given the structural similarities to known anti-inflammatory agents.[18][19]
-
The following diagram illustrates the key points of diversification for analog design based on the lead scaffold.
Caption: Key modification points for analog design.
Synthetic Strategies
A robust and versatile synthetic route is essential for generating a library of analogs. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the biphenyl core of these compounds, offering high yields and broad functional group tolerance.[1][2][3]
General Synthetic Workflow: Suzuki-Miyaura Coupling
The overall strategy involves the palladium-catalyzed coupling of a substituted aryl halide with a substituted arylboronic acid, followed by saponification if the carboxylic acid is protected as an ester.
Caption: General synthetic workflow via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of the parent compound, this compound. This can be adapted for other analogs by using the appropriate starting materials.
Step 1: Suzuki-Miyaura Coupling
-
Reagents and Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 4-bromo-3-methylbenzoate (1.0 eq), (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), potassium carbonate (K2CO3, 2.5 eq), and a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product (methyl 4-(4-methoxy-3-(trifluoromethyl)phenyl)-3-methylbenzoate) by column chromatography on silica gel.
-
Step 2: Saponification
-
Reagents and Setup:
-
Dissolve the purified biphenyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-4 eq).
-
-
Reaction:
-
Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(4-methoxy-3-(trifluoromethyl)phenyl)-3-methylbenzoic acid.
-
Step 3: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Cascade
A tiered approach to biological evaluation allows for the efficient screening of newly synthesized analogs, followed by more detailed characterization of the most promising compounds.
Caption: A tiered workflow for biological evaluation.
Primary Screening: In Vitro Assays
Protocol: Nuclear Receptor Transactivation Assay (Luciferase Reporter)
This cell-based assay is a robust method to screen for agonists or antagonists of nuclear receptors.[17][20]
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293T or HeLa) in appropriate media.
-
Co-transfect the cells with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., PPARγ) and a second reporter plasmid containing a luciferase gene under the control of a response element specific to that receptor.
-
-
Compound Treatment:
-
Plate the transfected cells in 96- or 384-well plates.
-
Prepare serial dilutions of the test compounds. Typically, a single high concentration (e.g., 10 µM) is used for primary screening.
-
Add the compounds to the cells and incubate for 18-24 hours. Include appropriate controls: vehicle (DMSO), a known agonist, and a known antagonist.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate reagent.
-
Measure the luminescence using a plate reader. The light output is proportional to the transcriptional activity of the receptor.
-
-
Data Analysis:
-
Normalize the luminescence signal to a measure of cell viability if necessary.
-
For agonist screening, an increase in signal compared to the vehicle control indicates activity. For antagonist screening (performed in the presence of a known agonist), a decrease in signal indicates activity.
-
Protocol: Anti-Inflammatory Assay (TNF-α Inhibition)
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.[18]
-
Cell Culture:
-
Culture a human monocytic cell line, such as THP-1, and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the differentiated THP-1 cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production. Incubate for an additional 4-6 hours.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
-
Secondary Screening: Dose-Response and Selectivity
Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening. This involves generating a full dose-response curve (typically using 8-10 concentrations) to determine the potency (IC50 or EC50) of the compound. It is also crucial to perform counter-screens against related biological targets to assess the selectivity of the compound.
Tertiary Screening: In Vitro Cytotoxicity
Assessing the general cytotoxicity of lead compounds is essential to ensure that the observed biological activity is not due to cell death and to establish a preliminary therapeutic window.[21]
Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][23]
-
Cell Plating:
-
Plate a relevant cell line (e.g., the one used in the primary assay, or a standard line like HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Data Presentation
The data generated from this evaluation cascade should be compiled into a clear, comparative format to facilitate SAR analysis.
Table 1: Hypothetical Biological Data for a Series of Analogs
| Compound ID | R¹ | R² | R³ | PPARγ EC₅₀ (µM) | TNF-α IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Lead | -CF₃ | -OCH₃ | -CH₃ | 5.2 | 12.5 | > 50 |
| Analog-1 | -Cl | -OCH₃ | -CH₃ | 15.8 | 25.1 | > 50 |
| Analog-2 | -CF₃ | -F | -CH₃ | 2.1 | 8.9 | > 50 |
| Analog-3 | -CF₃ | -OCH₃ | -H | 4.8 | 11.2 | > 50 |
| ... | ... | ... | ... | ... | ... | ... |
Data Interpretation and Lead Optimization
The tabulated data from the biological evaluation cascade forms the basis for iterative lead optimization. By comparing the activity of analogs with systematic structural changes, clear SAR trends can be established.
-
Example Interpretation: From the hypothetical data in Table 1, we can infer that:
-
Replacing the -CF3 group with -Cl (Analog-1) is detrimental to activity, suggesting the trifluoromethyl group is important for potency.
-
Replacing the metabolically labile -OCH3 group with a more stable -F (Analog-2) improves PPARγ and TNF-α activity, making this a favorable modification.
-
Removing the -CH3 group (Analog-3) has a minimal impact on activity, suggesting this position may be tolerant to other modifications or could be removed to simplify the molecule.
-
This process of design, synthesis, testing, and analysis is repeated to refine the properties of the lead compounds, with the goal of identifying a candidate with an optimal balance of potency, selectivity, and safety for further preclinical development.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive and experience-grounded framework for this endeavor. By systematically exploring the structure-activity relationships through rational analog design, efficient synthesis via Suzuki-Miyaura coupling, and a tiered biological evaluation cascade, researchers can effectively navigate the chemical space around this core structure. The detailed protocols for synthesis and in vitro assays are designed to be robust and adaptable, providing a solid foundation for any drug discovery program targeting this chemical class. The iterative nature of the described process, grounded in sound scientific principles, will be instrumental in optimizing lead compounds and ultimately identifying candidates with the potential for clinical translation.
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An In-depth Technical Guide to the Purity Analysis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Prepared by: Senior Application Scientist
Introduction: The Criticality of Purity in Novel Active Pharmaceutical Ingredients (APIs)
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is a complex bi-aryl carboxylic acid derivative, a structural motif frequently encountered in modern medicinal chemistry. As a potential Active Pharmaceutical Ingredient (API), its purity is not merely a quality metric but a fundamental determinant of safety and efficacy. Even minute quantities of impurities—arising from starting materials, synthetic byproducts, or degradation—can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.[1][2][3][4]
This guide provides a comprehensive framework for the rigorous purity assessment of this specific molecule. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the selection of an orthogonal suite of analytical techniques. Our approach is grounded in the principle that a single method is insufficient to declare purity; instead, a composite, multi-faceted view is required to build a robust and defensible purity profile. This aligns with the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6]
Foundational Knowledge: Physicochemical Properties & Reference Standard
Before embarking on any analytical campaign, a thorough understanding of the molecule's properties is essential. While specific experimental data for this novel compound is not publicly available, we can infer key characteristics from its constituent parts to guide method development.
-
Structure: The molecule contains a carboxylic acid group (acidic), a methoxy group (neutral, electron-donating), a trifluoromethyl group (electron-withdrawing, lipophilic), and a bi-aryl core (hydrophobic, chromophoric).
-
Solubility: Expected to be poorly soluble in water but soluble in organic solvents like methanol, acetonitrile, and acetone.[7][8] Knowledge of the pKa is crucial for selecting the mobile phase pH in liquid chromatography.
-
UV Absorbance: The presence of two aromatic rings suggests strong UV absorbance, likely with a λmax above 200 nm, making UV-based detection in HPLC a viable primary technique.[9][10]
A highly purified and thoroughly characterized Reference Standard is the cornerstone of any purity analysis. This standard must be of the highest possible purity, established using a battery of tests, and serves as the benchmark against which all production batches are compared.
The Orthogonal Approach: A Multi-Technique Strategy for Unimpeachable Purity Assessment
To construct a comprehensive purity profile, we employ a series of orthogonal analytical techniques. Orthogonality ensures that the methods rely on different chemical or physical principles for separation and detection, minimizing the risk that an impurity missed by one technique will also be missed by another.
Our strategy integrates chromatographic, spectroscopic, and thermal analyses to provide a holistic view of the API's purity.
Caption: Orthogonal analytical strategy for comprehensive API purity assessment.
Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the quintessential tool for pharmaceutical purity analysis due to its high resolution, sensitivity, and reproducibility.[11][12] For this particular molecule, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality for Method Selection: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) will retain the hydrophobic bi-aryl core of the API, while a polar mobile phase elutes the components. This approach is ideal for separating impurities that differ even slightly in polarity or structure, such as synthetic precursors, isomers, or degradation products.[10]
Detailed Step-by-Step HPLC Protocol
-
Sample Preparation: Accurately weigh ~10 mg of the API and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-20 min: 40% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 40% B
-
26-30 min: Hold at 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Diode Array Detector (DAD) at 254 nm (or the determined λmax).
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by Area Normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Example Data Presentation
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4.52 | 15.6 | 0.08 |
| 2 | 8.91 | 22.4 | 0.11 |
| 3 | 12.35 (API) | 19850.2 | 99.70 |
| 4 | 14.78 | 37.8 | 0.11 |
Impurity Identification and Structural Elucidation
Identifying impurities detected by HPLC is a critical step mandated by regulatory guidelines like ICH Q3A(R2) for any impurity present above the identification threshold (typically >0.1%).[3][13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is the premier technique for identifying unknown impurities.[13][14] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity. High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide a highly accurate mass measurement, enabling the prediction of the elemental formula.[6]
Protocol: The HPLC method developed above can be adapted for LC-MS, ensuring the mobile phase is volatile (e.g., using formic acid instead of non-volatile phosphate buffers).[6] The eluent from the HPLC is directed into the MS source (e.g., Electrospray Ionization - ESI), which generates ions that are then analyzed. Tandem MS (MS/MS) experiments can be performed to fragment the impurity ions, providing structural clues.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure elucidation.[15][16][17][18] For this specific molecule, a suite of NMR experiments is invaluable:
-
¹H NMR: Provides information on the number and environment of protons.[17][19]
-
¹³C NMR: Shows all unique carbon environments.[16]
-
¹⁹F NMR: The trifluoromethyl group provides a distinct and sensitive handle for analysis, making ¹⁹F NMR an excellent tool for detecting and quantifying any fluorine-containing impurities.
By analyzing the chemical shifts, coupling patterns, and integrations, the full structure of the main component can be confirmed, and the structures of major impurities can often be deduced, especially when combined with MS data.[15]
Workflow for Impurity Identification
Caption: A systematic workflow for the identification of unknown impurities.
Analysis of Non-Chromatographable and Volatile Impurities
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: HPLC is not suitable for detecting highly volatile impurities, such as residual solvents from the synthesis (e.g., Toluene, Acetone, Methanol). Headspace GC is the standard method for this analysis, as specified by USP <467>.[20][21][22][23] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, which separates the volatile components. A Flame Ionization Detector (FID) is used for quantification, while MS can confirm the identity.[20][24]
Differential Scanning Calorimetry (DSC)
Rationale: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[25] For highly pure crystalline compounds (>98%), DSC can be used to determine purity based on the principle of melting point depression.[26][27][28] It serves as an excellent orthogonal check on chromatographic purity, as it is based on a thermodynamic property rather than separation.[26][29] However, it is not suitable if the compound decomposes upon melting.[26][28]
Quantification of Inorganic Impurities
Residue on Ignition (Sulphated Ash)
Rationale: To quantify non-volatile inorganic impurities, such as residual catalysts or inorganic salts, the Residue on Ignition (ROI) or Sulphated Ash test is employed. This is a standard pharmacopeial method (e.g., USP <281>).[30][31]
Protocol: A sample is accurately weighed and ignited in a crucible in the presence of sulfuric acid at a high temperature (e.g., 600 ± 50 °C) until all organic material is burned off.[30][31][32] The remaining inorganic residue is weighed, providing a measure of the total inorganic impurity content.[33]
Comprehensive Purity Profile and Method Validation
The final purity value is not a single number but a composite profile, integrating the data from all orthogonal methods.
Comprehensive Purity Summary Table
| Analytical Technique | Purpose | Result |
| HPLC-UV | Organic Purity & Related Substances | 99.70% (by Area %) |
| GC-MS | Residual Solvents | Toluene: 50 ppm, Acetone: <10 ppm |
| Residue on Ignition | Inorganic Impurities | < 0.1% |
| Water Content (Karl Fischer) | Water | 0.15% |
| Overall Purity (Mass Balance) | Assay Value | 99.45% |
Calculation: Overall Purity = 100% - % Organic Impurities - % Inorganic Impurities - % Water - % Residual Solvents
Method Validation
Every analytical method used for batch release must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[34][35][36][37] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[36]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
Conclusion
The purity analysis of this compound demands a rigorous, multi-faceted approach. By integrating orthogonal techniques such as HPLC for primary purity, LC-MS and NMR for impurity identification, GC for residual solvents, and thermal/inorganic analyses, a scientifically sound and regulatory-compliant purity profile can be established. This comprehensive strategy ensures not only the quality and consistency of the API but also the safety and efficacy of the potential therapeutic agent derived from it.
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Methodological & Application
Application Notes and Protocols for the Characterization of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid in Cell Culture
Introduction: A Novel Modulator of the Th17 Pathway
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is a novel small molecule with potential applications in immunology and drug development. Its structural features suggest it may act as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of CD4+ T cells critical for host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[2][4][5]
By targeting RORγt, this compound is hypothesized to suppress the Th17 pathway, thereby reducing the production of IL-17A and other inflammatory mediators.[5] This application note provides a comprehensive guide for researchers to investigate the in vitro effects of this compound on human and mouse T cells, with a focus on Th17 cell differentiation and function. The following protocols are designed to be robust and self-validating, enabling a thorough characterization of the compound's biological activity.
Mechanism of Action: Targeting the RORγt Signaling Axis
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2][4] This cytokine signaling cascade activates the master transcription factor RORγt, which in turn binds to the promoter regions of genes encoding for key Th17 effector molecules, including IL-17A and IL-17F.[2][5][6] As an inverse agonist, this compound is expected to bind to the ligand-binding pocket of RORγt, leading to a conformational change that represses its transcriptional activity. This inhibition is anticipated to result in a dose-dependent reduction in Th17 cell differentiation and a subsequent decrease in IL-17A secretion.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps for assessing the impact of the compound on Th17 cell differentiation and function.
Protocols
Preparation of this compound Stock Solution
A critical first step is the proper dissolution and storage of the compound to ensure consistent experimental results.
-
Reagent: this compound, Dimethyl sulfoxide (DMSO, cell culture grade)
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the compound in DMSO.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use. [7]
-
In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naïve human CD4+ T cells into Th17 cells, providing a model system to test the effects of the compound.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
96-well flat-bottom culture plates
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Human anti-CD3 and anti-CD28 antibodies
-
Recombinant human TGF-β, IL-6, IL-1β, and IL-23 [8] * Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
| Reagent | Final Concentration |
| Plate-bound anti-CD3 | 1-5 µg/mL |
| Soluble anti-CD28 | 1-2 µg/mL |
| TGF-β | 1-5 ng/mL |
| IL-6 | 10-20 ng/mL |
| IL-1β | 10-20 ng/mL |
| IL-23 | 10-20 ng/mL |
| Anti-IFN-γ | 10 µg/mL |
| Anti-IL-4 | 10 µg/mL |
-
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) system.
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. [8] 5. Add the Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) and neutralizing antibodies (anti-IFN-γ, anti-IL-4) to the culture medium. [8][9] 6. Add this compound at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 3-5 days. [8]
-
Assessment of Cell Viability using MTT Assay
It is essential to determine if the compound's effects on cytokine production are due to specific pathway inhibition or general cytotoxicity. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. [10][11][12]
-
Reagents:
-
Procedure:
-
At the end of the culture period, add 10 µL of MTT solution to each well of the 96-well plate. [10] 2. Incubate the plate for 4 hours at 37°C. [10][14] 3. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [10] 4. Incubate the plate overnight at 37°C in a humidified atmosphere. [10] 5. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction. [12]
-
Quantification of IL-17A Secretion by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of secreted IL-17A in the cell culture supernatant.
-
Materials:
-
Human IL-17A ELISA kit
-
Cell culture supernatants collected from the Th17 differentiation assay
-
Microplate reader
-
| Parameter | Recommendation |
| Sample Type | Cell Culture Supernatant |
| Standard Curve Range | As per kit instructions (e.g., 15-1000 pg/mL) [15] |
| Incubation Time | Typically 1-2 hours at room temperature |
| Detection Wavelength | 450 nm |
-
Procedure:
-
Centrifuge the 96-well culture plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the IL-17A ELISA according to the manufacturer's protocol. [16][17][18][19]This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm. [16][18] 4. Calculate the concentration of IL-17A in each sample by interpolating from the standard curve.
-
-
Analysis of Gene Expression by Quantitative PCR (qPCR)
To investigate the compound's effect at the transcriptional level, qPCR can be used to measure the mRNA expression of RORC (encoding RORγt) and IL17A.
-
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RORC, IL17A, and a housekeeping gene (e.g., HPRT or B2M)
-
-
Procedure:
-
After collecting the supernatant, lyse the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization. [20][21] 4. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in compound-treated cells compared to the vehicle control. [22]
-
Data Interpretation and Expected Outcomes
-
Cell Viability: The MTT assay should demonstrate that this compound does not significantly reduce cell viability at concentrations that inhibit IL-17A production. This would indicate that the observed effects are not due to cytotoxicity.
-
IL-17A Secretion: The ELISA results are expected to show a dose-dependent decrease in IL-17A secretion in the supernatants of Th17-differentiated cells treated with the compound.
-
Gene Expression: The qPCR analysis should reveal a significant reduction in IL17A mRNA levels in cells treated with the compound. The expression of RORC may or may not be affected, as inverse agonists typically inhibit the protein's function rather than its expression. [5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in ELISA results | Inconsistent pipetting, improper washing, or bubbles in wells | Ensure proper pipetting technique, thorough washing between steps, and check for and remove bubbles before reading. |
| Low Th17 differentiation efficiency | Suboptimal cytokine concentrations, poor quality of T cells, or contamination | Titrate cytokine concentrations, use freshly isolated naïve T cells, and maintain sterile cell culture technique. |
| Compound precipitation in media | Poor solubility at higher concentrations | Prepare fresh dilutions from the stock solution for each experiment. Do not exceed the solubility limit in the final culture volume. |
| No effect of the compound | Inactive compound, incorrect concentration range, or degradation of the compound | Verify the compound's identity and purity. Test a broader concentration range. Ensure proper storage of the stock solution. |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential RORγt inverse agonist. By systematically evaluating its effects on Th17 cell differentiation, viability, cytokine production, and gene expression, researchers can gain valuable insights into its therapeutic potential for treating Th17-mediated autoimmune and inflammatory diseases.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Gao, A., et al. (2017). Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. Frontiers in Immunology, 8, 1293. [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]
-
Ruan, Q., et al. (2011). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of Experimental Medicine, 208(11), 2321–2333. [Link]
-
In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse. (2024, October 25). Journal of Visualized Experiments. [Link]
-
In Vitro Differentiation Protocol for Th1 and Th17 Cells. (2025, August 20). AntBio. [Link]
-
Cui, G., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE, 12(9), e0181868. [Link]
-
Huh, J. R., et al. (2011). RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells. Proceedings of the National Academy of Sciences, 108(14), 5961-5966. [Link]
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Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes. (2013, September 26). Journal of Visualized Experiments. [Link]
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Schett, G., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. [Link]
-
SUMOylation of ROR-γt inhibits IL-17 expression and inflammation via HDAC2. (2018, October 31). Nature Communications, 9, 4547. [Link]
-
Shirai, J., et al. (2018). Discovery of orally efficacious RORγt inverse agonists, part 1: Identification of novel phenylglycinamides as lead scaffolds. Bioorganic & Medicinal Chemistry, 26(4), 856-868. [Link]
-
Real-time quantitative PCR analysis of expression of IL17 (A), IFNG... (n.d.). ResearchGate. [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]
-
Autocrine IL-17A–IL-17RC neutrophil activation in fungal infections is regulated by IL-6, IL-23, RORγt and Dectin-2. (2014, August 1). Nature Immunology, 15, 713–721. [Link]
-
Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-t[10][11]hiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322. [Link]
-
Hansa, R. K., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
-
Human IL-17A protein production is controlled through a PIP5K1α-dependent translational checkpoint. (n.d.). Science Immunology, 6(62), eabf1530. [Link]
-
Overview of transcriptional regulators of Il17a and Rorc. (n.d.). ResearchGate. [Link]
-
Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. (2009). Endocrinology, 150(1), 385–395. [Link]
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The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. (n.d.). Journal of Pharmacology and Experimental Therapeutics, 318(3), 1312–1319. [Link]
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Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024, July 13). STAR Protocols, 5(3), 103233. [Link]
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. [Link]
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(PDF) Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)-2- Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. (2025, August 7). ResearchGate. [Link]
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Application Notes & Protocols for In Vivo Evaluation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Introduction
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is a novel small molecule with a chemical structure suggestive of potential activity as a modulator of biological pathways. The presence of the trifluoromethylphenyl group is common in compounds targeting kinases and inflammatory mediators, while the benzoic acid moiety provides a versatile chemical handle. As a compound with limited publicly available in vivo data, a structured, hypothesis-driven approach is essential for its initial preclinical characterization.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating in vivo studies with this compound. It provides a strategic framework, detailed experimental protocols, and the scientific rationale behind the proposed study designs. Based on structural similarities to other known anti-inflammatory agents, we will proceed with the hypothesis that this compound possesses anti-inflammatory and analgesic properties. The following protocols are designed to rigorously test this hypothesis, beginning with fundamental pharmacokinetic characterization and moving into a validated model of inflammatory pain.
Section 1: Strategic Roadmap for In Vivo Characterization
The successful preclinical evaluation of a new chemical entity (NCE) requires a logical progression of studies that build upon one another.[1][2] The initial goal is to understand the compound's behavior in a biological system (pharmacokinetics) and then to determine if it engages its target and produces a desired therapeutic effect (pharmacodynamics and efficacy).[3][4]
The Causality Behind the Workflow: This phased approach is critical for resource management and data integrity. An efficacy study is uninterpretable without knowing if the compound achieved sufficient exposure at the target site, which is determined by pharmacokinetics (PK).[5] Similarly, understanding pharmacodynamics (PD) helps bridge the gap between exposure and effect, confirming the mechanism of action.[6]
Figure 1: Phased workflow for the initial in vivo evaluation of a novel compound.
Section 2: Protocol for Preliminary Pharmacokinetic (PK) Profiling
Objective: To determine the fundamental pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, and oral bioavailability. This data is non-negotiable for designing subsequent efficacy studies.[7]
Rationale for Experimental Choices:
-
Species: Sprague-Dawley rats are selected due to their common use in toxicology and pharmacology, providing a wealth of comparative data.[6]
-
Routes of Administration: Intravenous (IV) administration is essential to determine absolute bioavailability and intrinsic clearance. Oral (PO) administration is the intended therapeutic route and is needed to assess absorption and first-pass metabolism.[4]
-
Sampling: A sparse sampling design can be used to reduce the number of animals required, in line with the "3Rs" principles (Replacement, Reduction, Refinement).[1][3]
Materials:
-
This compound (test article)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing K2EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize animals for a minimum of 3 days prior to the study.
-
Dose Preparation: Prepare a stock solution of the test article in the chosen vehicle. The final formulation should be a clear solution. Prepare dosing solutions for 1 mg/kg (IV) and 5 mg/kg (PO).
-
Animal Grouping: Assign animals to two groups as described in Table 1.
-
Dosing:
-
IV Group: Administer a single 1 mg/kg bolus dose via the tail vein.
-
PO Group: Administer a single 5 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect approximately 100 µL of whole blood from each animal via a sparse sampling schedule. For example, from each rat in a subgroup, collect blood at two specified time points (e.g., Rat 1: 5 min and 2 hr; Rat 2: 15 min and 4 hr).
-
IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test article in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and calculate the parameters listed in Table 2.
Table 1: Experimental Groups for Preliminary PK Study
| Group | Route | Dose (mg/kg) | Vehicle | Number of Animals |
|---|---|---|---|---|
| 1 | IV | 1 | 10% DMSO, 40% PEG300, 50% Saline | 12 (3 per time point subgroup) |
| 2 | PO | 5 | 10% DMSO, 40% PEG300, 50% Saline | 12 (3 per time point subgroup) |
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Abbreviation | Description |
|---|---|---|
| Area Under the Curve | AUC | Total drug exposure over time. |
| Clearance | CL | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | Apparent volume into which the drug distributes. |
| Half-Life | t½ | Time required for the drug concentration to decrease by half. |
| Max Concentration (Oral) | Cmax | The highest observed drug concentration after oral dosing. |
| Time to Max Conc. (Oral) | Tmax | Time at which Cmax is observed. |
| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. |
Section 3: Efficacy Protocol in a Carrageenan-Induced Inflammatory Pain Model
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of this compound in a well-established, acute inflammatory model.[8][9]
Rationale for Model Selection: The carrageenan-induced paw edema model is a gold standard for screening novel anti-inflammatory drugs.[10] It is highly reproducible and mimics key aspects of clinical inflammation, including edema, hyperalgesia (increased sensitivity to pain), and inflammatory cell infiltration.[11] This allows for the assessment of both anti-inflammatory and analgesic properties simultaneously.
Materials:
-
Test Article & Vehicle (as determined in PK study)
-
Positive Control: Indomethacin (10 mg/kg) or other validated NSAID
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer (for measuring paw volume)
-
Electronic von Frey apparatus (for measuring mechanical withdrawal threshold)
-
Sprague-Dawley rats (male, 8-10 weeks old)
Step-by-Step Protocol:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize animals for at least 3 days.
-
One day before the experiment, handle the animals and habituate them to the testing equipment (plethysmometer and von Frey apparatus) to minimize stress-induced variability.
-
On the day of the experiment, measure the baseline paw volume and mechanical withdrawal threshold for the right hind paw of each animal. This is the T=0 measurement.
-
-
Animal Grouping and Dosing:
-
Randomize animals into treatment groups (e.g., Vehicle, Test Article at 3 doses, Positive Control).[12] Doses for the test article should be selected based on PK data to achieve varying levels of exposure.
-
Administer the test article, vehicle, or positive control via the predetermined route (e.g., oral gavage) at T= -1 hour (i.e., 60 minutes before carrageenan injection).
-
-
Induction of Inflammation:
-
At T=0, inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each animal.
-
-
Post-Treatment Assessments:
-
Paw Edema: Measure the volume of the carrageenan-injected paw at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer. The increase in paw volume compared to baseline is the measure of edema.
-
Mechanical Hyperalgesia: At the same time points, measure the paw withdrawal threshold using the electronic von Frey apparatus. Apply increasing pressure to the plantar surface of the paw until the animal withdraws its limb. A lower threshold compared to baseline indicates hyperalgesia.
-
-
Data Analysis:
-
Calculate the percent inhibition of edema for each treatment group compared to the vehicle control group.
-
Plot the paw withdrawal threshold over time for each group.
-
Use appropriate statistical tests (e.g., Two-way ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Section 4: Proposed Mechanism of Action & Target Engagement
Hypothesized Signaling Pathway: Many anti-inflammatory agents function by inhibiting pro-inflammatory signaling cascades. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. We hypothesize that this compound may exert its effects by inhibiting this pathway, possibly at the level of IκB kinase (IKK) or upstream kinases.
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
Pharmacodynamic (PD) Protocol: Target Engagement
Objective: To determine if the compound inhibits the NF-κB pathway in vivo at a therapeutically relevant dose.
Rationale: This study directly links the observed efficacy to a molecular mechanism.[6] Paw tissue is collected at a time point of peak anti-inflammatory effect (e.g., 3 hours post-carrageenan) to measure key biomarkers of NF-κB activation.
Step-by-Step Protocol:
-
Conduct Efficacy Study: Perform the carrageenan paw edema study as described in Section 3, using an efficacious dose of the test article.
-
Tissue Collection: At the 3-hour time point (or time of peak effect), humanely euthanize the animals and excise the inflamed paw tissue.
-
Tissue Processing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Biomarker Analysis:
-
Western Blot: Prepare protein lysates from the paw tissue. Perform Western blotting to measure the levels of phosphorylated IκBα (p-IκBα) and the p65 subunit of NF-κB. A decrease in p-IκBα in the treated group compared to the vehicle group would indicate pathway inhibition.
-
qPCR: Extract RNA from the tissue and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of NF-κB target genes, such as COX-2, TNF-α, and IL-6. A reduction in the expression of these genes would provide further evidence of target engagement.
-
Section 5: Data Interpretation and Future Directions
Successful completion of these initial studies will provide a foundational dataset for this compound.
-
Interpreting the Results: A successful outcome would show that the compound has acceptable oral bioavailability, demonstrates a dose-dependent reduction in paw edema and mechanical hyperalgesia, and reduces biomarkers of NF-κB activation in paw tissue. The relationship between the plasma concentration (from PK) and the efficacious dose (ED50 from the efficacy study) will establish an initial therapeutic window.[5]
-
Next Steps:
-
Toxicology: Conduct a preliminary acute toxicology study to assess the compound's safety profile.
-
Chronic Models: Evaluate efficacy in more complex, chronic models of inflammation, such as collagen-induced arthritis or neuropathic pain models.[11][13]
-
Target Deconvolution: If the precise molecular target is unknown, perform in vitro kinase screening or other target identification assays.
-
Lead Optimization: If necessary, use the in vivo data to inform the synthesis of new analogues with improved PK/PD properties.[14]
-
By following this structured and scientifically-grounded approach, researchers can efficiently and rigorously evaluate the in vivo potential of this compound as a novel therapeutic agent.
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Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(3), 111–118. [Link]
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Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Retrieved January 15, 2026, from [Link]
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Boyce-Rustay, J. M., et al. (2010). Animal Models of Acute and Chronic Inflammatory and Nociceptive Pain. In Methods in Molecular Biology. ResearchGate. [Link]
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Mogil, J. S. (2009). Large Animal Models for Pain Therapeutic Development. In The Genetics of Pain. NCBI Bookshelf. [Link]
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Amore, B. M. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Request PDF. [Link]
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Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current opinion in chemical biology, 15(4), 564–569. [Link]
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ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved January 15, 2026, from [Link]
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Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. [Link]
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The Vanguard Probe: Application Notes for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid in Elucidating Novel Biological Pathways
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of the novel biaryl compound, 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, as a high-affinity molecular probe. In the absence of extensive prior art for this specific molecule, we present a forward-looking application framework grounded in the established principles of medicinal chemistry and chemical biology. Drawing parallels from structurally related compounds, we hypothesize its utility as a selective modulator of nuclear receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate uncharacterized biological pathways and identify novel therapeutic targets. We provide detailed, field-proven protocols for its synthesis via Suzuki-Miyaura cross-coupling, and for its application in exploratory biological assays, including in-vitro binding and cellular reporter assays.
Introduction: The Rationale for a Novel Biaryl Probe
The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The unique combination of a methoxy- and trifluoromethyl-substituted phenyl ring linked to a methylbenzoic acid scaffold in this compound presents an intriguing candidate for a molecular probe. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly altered electronic properties, often enhancing metabolic stability and binding affinity.[3][4] The benzoic acid moiety is a known pharmacophore that interacts with a variety of biological targets, including nuclear receptors.[5][6]
Given these structural features, we postulate that this compound possesses the requisite characteristics for a selective and potent molecular probe, potentially targeting orphan nuclear receptors or other ligand-binding proteins where this specific substitution pattern can confer high affinity and selectivity. This guide will, therefore, focus on its potential application in the discovery and characterization of novel biological targets.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a molecular probe is critical for the design and interpretation of biological experiments.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₃F₃O₃ |
| Molecular Weight | 326.27 g/mol |
| LogP | ~4.5 |
| pKa | ~4.0 |
| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, Methanol) and poorly soluble in aqueous solutions at neutral pH. |
Recommended Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The synthesis of biaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[7][8]
Reaction Scheme:
Figure 1. Proposed synthesis of the target molecule via Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-2-(trifluoromethyl)anisole
-
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 4-bromo-2-(trifluoromethyl)anisole (1.0 eq), 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate. The solvent ratio of toluene to water should be approximately 4:1.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application as a Molecular Probe for Nuclear Receptors
Benzoic acid derivatives have been identified as ligands for various nuclear receptors, including the estrogen receptor and orphan receptors.[5][9] The unique electronic and steric properties of this compound make it a compelling candidate for a selective modulator of a nuclear receptor.
Hypothesized Mechanism of Action
We hypothesize that the compound binds to the ligand-binding pocket (LBP) of a nuclear receptor, inducing a conformational change that either promotes or inhibits the recruitment of co-activator or co-repressor proteins, thereby modulating gene transcription.
Figure 2. Hypothesized signaling pathway of the molecular probe as a nuclear receptor modulator.
Experimental Protocols
The following protocols are designed to investigate the interaction of this compound with nuclear receptors.
3.2.1. In Vitro Ligand Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the probe to a purified nuclear receptor ligand-binding domain (LBD).
Materials:
-
Purified nuclear receptor LBD (e.g., from a commercial vendor or in-house expression)
-
Fluorescently-labeled tracer ligand with known affinity for the target receptor
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare Reagents:
-
Serially dilute the test compound in DMSO, then further dilute in assay buffer to the final desired concentrations.
-
Prepare a solution of the fluorescent tracer at a concentration equal to its Kd for the receptor.
-
Prepare a solution of the receptor LBD at a concentration determined by optimization experiments.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add 10 µL of the receptor LBD solution to all wells except for the "no protein" control wells.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Calculate the anisotropy values.
-
Plot the anisotropy values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
3.2.2. Cellular Reporter Gene Assay
This assay measures the ability of the probe to activate or inhibit the transcriptional activity of a nuclear receptor in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression plasmid for the full-length nuclear receptor
-
Reporter plasmid containing a luciferase gene downstream of a hormone response element (HRE) for the receptor
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells in a 96-well white plate at an appropriate density.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the HRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
-
Figure 3. Workflow for the cellular reporter gene assay.
Data Interpretation and Further Steps
The results from the in-vitro binding and cellular reporter assays will provide crucial information about the potential of this compound as a molecular probe.
-
High binding affinity (low Ki) and potent cellular activity (low EC₅₀/IC₅₀) would validate its use as a probe for the targeted nuclear receptor.
-
Selectivity profiling against a panel of other nuclear receptors is a critical next step to establish its specificity.
-
"Hit" to "Probe" optimization may be necessary, involving the synthesis of analogs to improve properties such as solubility, cell permeability, and selectivity.
-
Target deconvolution studies , such as chemical proteomics, can be employed if the probe shows interesting phenotypic effects without a known target.
Conclusion
While this compound is a novel chemical entity, its structural components suggest a high potential for its application as a molecular probe, particularly in the study of nuclear receptors. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to synthesize, characterize, and utilize this compound to explore new frontiers in biology and drug discovery. The insights gained from such investigations will be invaluable in understanding complex disease mechanisms and identifying novel therapeutic intervention points.
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
-
1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
BXR, an embryonic orphan nuclear receptor activated by a novel class of endogenous benzoate metabolites. Genes & Development. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
2,2′-Biaryldicarboxylate Synthesis via Electrocatalytic Dehydrogenative C–H/C–H Coupling of Benzoic Acids. ACS Catalysis. [Link]
-
Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. Journal of Medicinal Chemistry. [Link]
-
Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences. [Link]
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- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assay development for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid activity
An Application Note and Protocol for a Tiered Assay Development and Screening Cascade to Elucidate the Bioactivity of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, tiered strategy for elucidating the biological activity of the novel chemical entity, this compound. Given the absence of a known biological target for this compound, this guide outlines a systematic approach beginning with broad phenotypic screening to identify a cellular response, followed by target deconvolution and specific secondary and tertiary assays to pinpoint the molecular mechanism of action. This protocol is designed for researchers in drug discovery and chemical biology, providing both the theoretical rationale and detailed, actionable experimental steps.
Introduction: The Challenge of an Orphan Compound
The compound this compound represents a common challenge in drug discovery: a novel molecule with undefined biological activity. The primary obstacle is the absence of a known target, rendering traditional target-based assay development impractical. Therefore, a reverse-pharmacology or "phenotypic" approach is the most logical starting point. This strategy involves screening the compound for its effect on whole cells or organisms to identify a measurable change in phenotype (e.g., cell death, differentiation, changes in morphology). A confirmed "hit" in a phenotypic screen then initiates a cascade of experiments aimed at deconvoluting the molecular target responsible for the observed effect.
This application note details a robust, multi-stage workflow designed to:
-
Stage 1: Identify a quantifiable cellular phenotype using high-content imaging.
-
Stage 2: Validate the initial hit and establish a dose-response relationship.
-
Stage 3: Begin the process of target deconvolution using thermal shift assays.
This tiered approach ensures that resources are utilized efficiently, focusing progressively on the most promising biological activities.
Stage 1: Primary Screening via High-Content Analysis (HCA)
The initial screen aims to cast a wide net to identify any potential bioactivity. High-content analysis is an ideal methodology as it combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, offering a rich, multi-parametric readout of a compound's effects.
Rationale for HCA
Unlike single-readout assays (e.g., overall cell viability), HCA provides a "fingerprint" of the compound's effect. By quantifying changes in nuclear size, mitochondrial mass, cytoskeletal arrangement, and other features, we can generate a detailed profile that can offer clues to the compound's mechanism of action. For instance, a compound inducing nuclear condensation may be an apoptosis inducer, while a compound causing cell rounding might be affecting the cytoskeleton.
HCA Experimental Workflow
The workflow for the primary HCA screen is a multi-step process from cell preparation to data analysis.
Caption: Workflow for the primary High-Content Analysis screen.
Detailed HCA Protocol
Cell Line Selection: U-2 OS (human osteosarcoma) cells are recommended due to their flat morphology, stable growth, and suitability for imaging.
Materials:
-
U-2 OS cells (ATCC HTB-96)
-
DMEM/F-12 media with 10% FBS, 1% Penicillin-Streptomycin
-
384-well, black-walled, clear-bottom imaging plates
-
This compound (test compound)
-
DMSO (vehicle control)
-
Staurosporine (positive control for apoptosis)
-
Hoechst 33342, MitoTracker Red CMXRos, Alexa Fluor 488 Phalloidin
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
Procedure:
-
Cell Seeding: Seed U-2 OS cells into 384-well imaging plates at a density of 2,000 cells/well in 50 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Perform a serial dilution to create a 4X working solution (40 µM) in culture media.
-
Add 12.5 µL of the 4X compound solution to the appropriate wells for a final concentration of 10 µM.
-
Add vehicle control (DMSO, 0.1% final concentration) and positive control (Staurosporine, 1 µM final concentration) to designated wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Staining:
-
Add MitoTracker Red CMXRos to live cells and incubate for 30 minutes.
-
Gently wash wells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash wells twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash wells twice with PBS.
-
Stain with a cocktail of Hoechst 33342 (1 µg/mL) and Alexa Fluor 488 Phalloidin (1:200 dilution) for 30 minutes.
-
Wash wells three times with PBS. Leave 50 µL of PBS in each well for imaging.
-
-
Imaging: Acquire images on a high-content imager using appropriate filter sets for DAPI (Hoechst), FITC (Phalloidin), and TRITC (MitoTracker). Acquire at least four fields of view per well.
-
Data Analysis: Use integrated image analysis software to segment cells based on the nuclear stain. Measure parameters such as nuclear area, intensity, cell size, mitochondrial mass/texture, and actin fiber organization. A "hit" is defined as a statistically significant deviation (e.g., Z-score > 3 or < -3) from the vehicle control in one or more parameters.
Stage 2: Hit Validation and Dose-Response Analysis
A single-point "hit" from the primary screen requires immediate validation to confirm the activity and rule out artifacts. The primary goal of this stage is to establish a dose-response relationship, which is a hallmark of true pharmacological activity.
Rationale and Methodology
The most relevant secondary assay is a simplified version of the primary HCA, focusing only on the parameter(s) that scored as a hit. For example, if the primary screen revealed a significant decrease in cell count and nuclear condensation, a secondary assay focusing on these two readouts across a range of compound concentrations would be appropriate. This confirms the original finding and determines the potency (e.g., EC50) of the compound.
Dose-Response Protocol
Procedure:
-
Plate Setup: Seed U-2 OS cells in 384-well plates as described in section 2.3.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 100 mM stock. Prepare 4X working solutions in media.
-
Treatment: Treat cells with the compound dilution series (e.g., from 100 µM to 0.005 µM final concentration). Include DMSO vehicle controls.
-
Incubation & Staining: Incubate for 24 hours. Fix and stain cells using only the Hoechst stain for nuclei counting and morphology analysis.
-
Imaging & Analysis: Acquire and analyze images, focusing on cell count and the specific nuclear morphology parameter identified in the primary screen.
-
Curve Fitting: Plot the measured effect (e.g., % cell loss) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value. A sigmoidal dose-response curve is strong evidence of a specific biological effect.
| Parameter | Description | Example Value |
| Primary Hit (10 µM) | Z-score for Nuclear Area | -3.5 (significant) |
| EC50 | Concentration for 50% maximal effect in the dose-response assay | 2.5 µM |
| Hill Slope | The steepness of the dose-response curve. | 1.2 |
| Maximal Effect | The maximum observed change in the measured parameter (e.g., % cell death). | 95% |
Stage 3: Target Deconvolution with Thermal Proteome Profiling (TPP)
With a validated phenotypic hit, the next critical step is to identify the direct molecular target of the compound. Thermal Proteome Profiling is a powerful, unbiased method to determine target engagement in a native cellular environment. The principle is that a protein's thermal stability increases when its ligand is bound.
TPP Principle
Cells are treated with the compound or vehicle, then heated across a range of temperatures. At a certain temperature, proteins begin to denature and aggregate. The soluble fraction is collected, and the protein abundance is quantified using mass spectrometry. The target protein will show a shift in its melting curve to a higher temperature in the presence of the binding compound.
TPP Workflow
Caption: Workflow for Thermal Proteome Profiling (TPP).
TPP Protocol Outline
This is a complex, resource-intensive experiment typically performed in collaboration with a proteomics core facility.
-
Cell Culture and Treatment: Grow U-2 OS cells in large-scale culture (e.g., T-175 flasks). Treat with the test compound at a concentration known to be effective (e.g., 10x EC50) and a DMSO control for 1-2 hours.
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse using mechanical disruption (e.g., douncing or sonication) in a suitable buffer.
-
Heating: Aliquot the lysate into PCR tubes and heat each aliquot to a different temperature for 3 minutes using a thermal cycler. A typical range is 10 temperatures from 37°C to 67°C.
-
Fractionation: Cool the samples to room temperature and centrifuge at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each protein at each temperature point for both the compound-treated and vehicle-treated samples. Plot the relative solubility versus temperature to generate "melting curves" for thousands of proteins. A direct target will show a statistically significant shift in its melting temperature (ΔTm) in the compound-treated sample.
Conclusion and Future Directions
This application note has outlined a systematic, three-stage process for characterizing the bioactivity of a novel compound, this compound. By starting with a broad phenotypic screen, validating the hit with dose-response analysis, and then proceeding to an unbiased target deconvolution method like TPP, researchers can efficiently move from an unknown molecule to a testable hypothesis regarding its mechanism of action.
Upon successful identification of a direct target from the TPP experiment, subsequent work would involve:
-
Orthogonal Target Validation: Using methods like siRNA knockdown or CRISPR-Cas9 knockout of the putative target to see if it recapitulates the original phenotype.
-
Biochemical Assays: Developing a direct biochemical assay (e.g., an enzymatic or binding assay) with the purified target protein to confirm direct interaction and determine binding affinity (Kd) or inhibitory potency (IC50).
This structured approach balances discovery with rigorous validation, providing a solid foundation for further drug development or chemical probe optimization.
References
-
Zanella, F., et al. (2010). High-content screening: a powerful approach to systems cell biology and drug discovery. Molecular BioSystems. Available at: [Link]
-
Bray, M. A., et al. (2016). Cell Painting, a high-content screening platform for phenotypic profiling. Nature Protocols. Available at: [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Available at: [Link]
High-throughput screening with 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Application Notes & Protocols: High-Throughput Screening for Novel Modulators of RORγt
A Technical Guide for the Identification of Inverse Agonists
Senior Application Scientist Note: The compound "4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid" specified in the user request is not well-characterized in publicly available scientific literature. To provide a scientifically rigorous and actionable guide, this document will focus on the principles and protocols for high-throughput screening (HTS) of a related and highly relevant therapeutic target: the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). The methodologies described herein are directly applicable to the screening of small molecules with similar structural motifs, such as benzoic acid derivatives, for their potential to modulate RORγt activity.
Introduction: RORγt as a Therapeutic Target
The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) is a ligand-dependent nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][4] While essential for host defense against certain pathogens, dysregulation of Th17 cells and excessive IL-17 production are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][5]
RORγt is constitutively active, meaning it promotes gene transcription even in the absence of an identified endogenous ligand.[6] Small molecules that bind to the ligand-binding domain (LBD) of RORγt and inhibit its transcriptional activity are known as inverse agonists.[1][5] These inverse agonists stabilize an inactive conformation of the receptor, leading to the recruitment of corepressors and subsequent downregulation of target genes like IL17A, IL17F, and IL23R.[5] Consequently, the identification of novel, potent, and selective RORγt inverse agonists is a major focus of modern drug discovery.[2]
This guide provides a comprehensive overview of two primary HTS assay formats for the identification of RORγt inverse agonists: a biochemical (TR-FRET) assay and a cell-based reporter assay.
Signaling Pathway and Assay Principle
RORγt, upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[7] Inverse agonists disrupt this process by inducing a conformational change in the RORγt LBD that favors the recruitment of corepressors over coactivators, thereby silencing gene expression.[4][5]
Caption: RORγt signaling pathway and mechanism of inverse agonism.
High-Throughput Screening Workflow
A typical HTS campaign for RORγt inverse agonists involves a primary screen to identify initial hits, followed by a series of secondary and counter-screens to confirm activity, determine potency and selectivity, and eliminate false positives.
Caption: High-throughput screening cascade for RORγt inverse agonists.
Primary Screening: Biochemical TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive biochemical assay format well-suited for HTS.[8][9] This assay measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: The RORγt-LBD is tagged (e.g., with GST) and labeled with a long-lifetime terbium (Tb) chelate donor fluorophore via an anti-tag antibody. A fluorescently labeled (e.g., fluorescein) coactivator peptide serves as the acceptor. When the coactivator peptide binds to the RORγt-LBD, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. An inverse agonist will bind to the LBD, preventing the coactivator interaction and causing a decrease in the TR-FRET signal.[10][11] The use of a time-resolved donor minimizes interference from compound autofluorescence.[8][10]
Detailed Protocol: TR-FRET Coactivator Recruitment Assay
Materials:
-
Recombinant GST-tagged RORγt-LBD
-
Fluorescein-labeled coactivator peptide (e.g., from SRC/NCoA family)
-
Terbium-labeled anti-GST antibody
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Known RORγt inverse agonist (e.g., Ursolic Acid) as a positive control[12]
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-50 nL of test compounds, controls, and DMSO (vehicle) into the appropriate wells of the 384-well assay plate. This will result in a final assay concentration of 10-20 µM for a primary screen.
-
-
Reagent Preparation (Prepare fresh):
-
2X RORγt-LBD Solution: Dilute the GST-RORγt-LBD stock in assay buffer to a 2X working concentration (e.g., 10 nM final).
-
2X Detection Mix: Dilute the Terbium anti-GST antibody and the Fluorescein-coactivator peptide in assay buffer to their respective 2X working concentrations (e.g., 4 nM and 200 nM final, respectively). Note: Optimal concentrations should be determined empirically via cross-titration experiments.
-
-
Assay Assembly:
-
Add 5 µL of the 2X RORγt-LBD solution to each well of the assay plate.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate for 15-30 minutes at room temperature to allow compound binding to the receptor.
-
Add 5 µL of the 2X Detection Mix to each well.
-
Seal the plate, mix gently, and centrifuge briefly (e.g., 1 min at 1,000 rpm) to bring all reagents to the bottom of the wells.
-
-
Incubation & Detection:
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader.
-
Excitation: ~340 nm
-
Emission 1 (Acceptor - Fluorescein): ~520 nm
-
Emission 2 (Donor - Terbium): ~495 nm
-
Delay Time: 100 µs
-
Integration Time: 200 µs[13]
-
-
Data Analysis & Hit Criteria
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission intensity at 520 nm / Emission intensity at 495 nm) * 1000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_compound: TR-FRET ratio in the presence of the test compound.
-
Ratio_max: Average ratio of the vehicle (DMSO) control wells (high FRET).
-
Ratio_min: Average ratio of the positive control (e.g., Ursolic Acid) wells (low FRET).
-
-
-
Assay Quality Control (QC):
-
Calculate the Z'-factor for each plate to assess assay robustness.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor > 0.5 is considered excellent for HTS.[14]
-
-
-
Hit Selection:
-
Primary hits are typically defined as compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls).
-
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| Signal-to-Background | Ratio of the mean of high signal to low signal. | > 4 |
| Hit Threshold | Minimum % inhibition to be considered a "hit". | > 50% |
| IC50 (Follow-up) | Concentration for 50% inhibition. | Compound-dependent |
Secondary Screening: Cell-Based Reporter Assay
A cell-based reporter assay is a crucial secondary screen to confirm the activity of primary hits in a more physiologically relevant environment and to filter out compounds that interfere with the biochemical assay components.[3][15]
Principle: A human cell line (e.g., HEK293T or Jurkat) is engineered to stably express two components: (1) a fusion protein of the RORγt-LBD with a Gal4 DNA-binding domain (DBD), and (2) a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).[6][16] Due to RORγt's constitutive activity, the fusion protein drives high basal expression of luciferase. An inverse agonist that enters the cell and binds to the RORγt-LBD will inhibit this activity, leading to a quantifiable decrease in the luciferase signal.[16][17]
Detailed Protocol: Gal4-RORγt Luciferase Reporter Assay
Materials:
-
HEK293T or Jurkat cells stably expressing Gal4-RORγt-LBD and a UAS-luciferase reporter.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, antibiotics, and selection agents (e.g., Puromycin, Hygromycin).
-
Assay Medium: Opti-MEM or similar serum-free medium.
-
Luciferase detection reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
384-well, solid white, cell-culture treated assay plates.
Procedure:
-
Cell Plating:
-
Harvest and count the reporter cells.
-
Resuspend the cells in assay medium to a density of 1,000-5,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds from the primary screen in assay medium or DMSO.
-
Add 50-100 nL of the compound solutions to the cells. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Detection:
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a microplate luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))
-
RLU_compound: Relative Luminescence Units for the test compound.
-
RLU_max: Average RLU for the vehicle (DMSO) control.
-
RLU_min: Average RLU for the positive control.
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting & Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Z'-factor in TR-FRET | Suboptimal reagent concentrations; DMSO sensitivity; Reagent instability. | Re-optimize RORγt-LBD and peptide concentrations; Test different DMSO lots; Prepare reagents fresh daily. |
| High False Positive Rate | Assay technology-specific interference (e.g., fluorescence quenching, luciferase inhibitors). | Implement counter-screens: Screen against a TR-FRET assay without RORγt; Screen against a parental cell line lacking the reporter construct. |
| Poor Biochemical-to-Cellular Correlation | Poor cell permeability; Compound cytotoxicity; Compound is a substrate for efflux pumps. | Perform cytotoxicity assays (e.g., CellTiter-Glo); Use cell lines with or without specific efflux pumps; Assess compound permeability using a PAMPA assay. |
| Selectivity Concerns | Compound inhibits other ROR isoforms (RORα, RORβ). | Screen confirmed hits in selectivity assays using RORα and RORβ LBDs in the same TR-FRET format.[16] |
Conclusion
The dual-assay strategy outlined in this guide, combining a high-throughput biochemical TR-FRET screen with a confirmatory cell-based reporter assay, provides a robust framework for the discovery of novel RORγt inverse agonists. This approach allows for the efficient identification of potent and cell-permeable hits while minimizing the rate of false positives. Subsequent characterization of validated hits for selectivity, mechanism of action, and in vivo efficacy is essential for their progression into viable therapeutic candidates for the treatment of Th17-mediated autoimmune diseases.
References
- What are RORγt inverse agonists and how do they work? (2024).
- (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PubMed Central.
- Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. MDPI. (2018-12-03).
- ROR-gamma(t) Reporter Assay|Compound Screening Services. Abeomics.
- Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. PubMed. (2018-12-03).
- Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. (2010-12-15).
- Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central.
- LanthaScreen® TR-FRET ER Alpha Competitive Binding Assay. Thermo Fisher Scientific.
- Human RORγ Reporter Assay Kit. Indigo Biosciences.
- Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. PubMed Central.
- LanthaScreen TR-FRET Retinoic Acid Receptor beta Coactivator Assay. Thermo Fisher Scientific.
- RORγt and RORα signature genes in human Th17 cells. PubMed Central. (2017-08-01).
- High Throughput Screening Assay to Identify Modulators of IL-17 Expression. PubMed.
- Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. PubMed Central. (2015-05-29).
- LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. Thermo Fisher Scientific. (2017-07-31).
- LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific. (2016-11-30).
- Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modulators. (2023-04-13).
- Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Bentham Science Publisher.
- High-Throughput Screening Assays.
- Development of an HTS-Compatible Assay for Discovery of ROR Modulators Using AlphaScreen(R) Technology. ResearchGate. (2011-02-04).
- Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology. PubMed Central.
- Chemical Screening of Nuclear Receptor Modulators. R Discovery - Researcher.Life. (2020-07-31).
- chemical-screening-of-nuclear-receptor-modulators. Ask this paper - Bohrium. (2020-07-31).
- RORγt protein modifications and IL-17-mediated inflammation. PubMed Central.
- Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. PubMed.
- Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. PubMed Central.
- Dissecting the Roles of RORγt in Human Th17 Cells. Huh Laboratory - Harvard University.
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- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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Elucidating the Molecular Mechanism of Action for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid: A Phased Approach
An Application Guide for Researchers
Introduction
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is a novel synthetic compound whose biological activity and mechanism of action (MoA) are yet to be characterized. Understanding the MoA is a critical step in the drug discovery process, providing the foundation for rational lead optimization, predicting potential on- and off-target effects, and identifying patient populations who may benefit from the new therapy.[1]
This guide provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of this and other novel small molecules. The protocols herein are designed to be robust and self-validating, integrating unbiased target identification strategies with specific biochemical and cellular validation assays. We will move from broad, unbiased screening to highly specific target engagement and phenotypic analysis, building a complete picture of the compound's biological function.
Phase 1: Unbiased Target Identification & Deconvolution
The initial and most critical phase is to identify the direct molecular target(s) of the compound without prior assumptions. Phenotypic screening often identifies bioactive molecules, but the subsequent "target deconvolution" is essential to understand their function.[2][3] We will employ a multi-pronged approach combining chemical proteomics and genetic screening to maximize the probability of identifying high-confidence targets.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classical biochemical approach physically isolates binding partners from a complex biological sample.[4][5] The core principle involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins from a cell lysate.
Scientific Rationale: By immobilizing this compound, we can capture proteins that have a direct physical interaction with the compound. Subsequent identification of these proteins by mass spectrometry provides a list of primary target candidates. This method is advantageous as it can identify targets in their native conformation.[2]
Experimental Workflow Diagram
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: Affinity-based Target Pulldown
-
Probe Synthesis:
-
Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxyl group). The linker position should be chosen carefully to minimize disruption of the compound's native binding pharmacophore.
-
Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Carboxylic Acid).
-
Prepare control beads by blocking the reactive groups without adding the compound.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) to high density.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For a competitive elution control, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified compound before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise protein bands that are present in the compound-bead pulldown but absent or significantly reduced in the control and competitive elution lanes.
-
Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis.[5]
-
CRISPR-Based Genetic Screening
This unbiased genetic approach identifies genes that are essential for the compound's activity.[6][7] By creating a pooled library of cells, each with a single gene knockout, we can positively select for cells that become resistant to the compound's effects.
Scientific Rationale: If a cell survives treatment with a cytotoxic concentration of the compound due to a specific gene knockout, that gene is likely to encode the drug's target or be a critical component of the signaling pathway through which the drug acts.[6]
Protocol: CRISPR Knockout Resistance Screen
-
Library Transduction:
-
Transduce a suitable cell line (e.g., one that shows a robust cytotoxic response to the compound) with a genome-wide CRISPR knockout lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (sgRNA).
-
Select for transduced cells to generate a stable knockout library population.
-
-
Compound Treatment:
-
Treat a large population of the library cells with a lethal concentration of this compound (e.g., EC90 as determined from prior dose-response curves).
-
Culture a parallel population with vehicle (e.g., DMSO) as a control.
-
-
Selection and Sequencing:
-
Allow the cells to grow for several passages under continuous drug selection, enabling the resistant cells to become enriched in the population.
-
Harvest genomic DNA from the surviving (resistant) population and the control population.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in both populations.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population. These "hits" correspond to genes whose knockout confers resistance.
-
The top hits are strong candidates for being the direct target or essential pathway components.
-
Phase 2: Target Validation and Biochemical Characterization
Once a list of candidate targets is generated from the unbiased screens, the next phase is to validate these hits and characterize the biochemical interaction. For this guide, we will assume a protein kinase, "Kinase X," was identified as a top candidate in both screens.
In Vitro Kinase Assays
Directly measuring the effect of the compound on the enzymatic activity of the purified candidate protein is the gold standard for validation.[8][9]
Scientific Rationale: A direct biochemical assay confirms that the compound can inhibit the catalytic function of the purified kinase, establishing a direct interaction and quantifying its potency (IC50).
Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
-
Assay Setup:
-
Use a commercial assay like ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced.[10][11]
-
In a 384-well plate, add purified, active Kinase X enzyme and its specific substrate to a reaction buffer.
-
Add this compound in a 10-point serial dilution (e.g., from 100 µM to 1 nM). Include "no enzyme" and "vehicle control" wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP at its Km concentration.[10]
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP by adding the Kinase Detection Reagent.
-
This newly synthesized ATP is used by a luciferase to generate a light signal, which is directly proportional to the kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls and plot the percent inhibition against the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Hypothetical Data Table
| Compound Concentration | % Inhibition of Kinase X |
| 100 µM | 98.5 |
| 10 µM | 95.2 |
| 1 µM | 88.1 |
| 100 nM | 70.3 |
| 50 nM | 52.1 |
| 10 nM | 25.6 |
| 1 nM | 5.4 |
| Calculated IC50 | 48.5 nM |
Binding Affinity Determination (Surface Plasmon Resonance)
While an activity assay confirms functional inhibition, a biophysical binding assay confirms direct physical interaction and measures binding kinetics.
Scientific Rationale: Surface Plasmon Resonance (SPR) provides real-time, label-free measurement of the binding affinity (KD) and the on/off rates of the interaction, confirming the target engagement is direct.[9]
Protocol: SPR Analysis
-
Chip Preparation: Immobilize purified Kinase X onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding Measurement: Flow serial dilutions of this compound across the chip surface.
-
Data Analysis: Measure the change in the SPR signal (response units) over time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Phase 3: Cellular Pathway and Phenotypic Analysis
Confirming that the compound interacts with its target in a complex cellular environment and elicits the expected downstream effects is the final crucial step.
Cellular Target Engagement
It is essential to verify that the compound can reach and bind to its target inside living cells.
Scientific Rationale: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This allows for the confirmation of target engagement in a physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Analysis: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Detection: Analyze the amount of soluble Kinase X remaining at each temperature by Western blot.
-
Data Interpretation: In the compound-treated samples, Kinase X should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.
Downstream Pathway Modulation
Scientific Rationale: If the compound inhibits Kinase X, the phosphorylation of its direct downstream substrates should decrease. Western blotting is a standard technique to measure changes in protein phosphorylation.[12]
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade inhibited by the compound.
Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y) and for total Substrate Y and a loading control (e.g., GAPDH).
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y / Total Substrate Y ratio would confirm on-target pathway modulation.
Cellular Phenotypic Assays
Scientific Rationale: The ultimate goal is to link the molecular mechanism to a functional cellular outcome. Assays for cell viability, proliferation, or apoptosis can quantify the compound's effect on cell fate.[13]
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® Reagent, which measures the number of viable cells by quantifying ATP.[13]
-
Data Analysis: Measure luminescence and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This application note outlines a systematic, multi-phase strategy to elucidate the mechanism of action of this compound. By integrating unbiased target discovery methods with rigorous biochemical and cellular validation, researchers can build a comprehensive and high-confidence profile of a novel compound's MoA. This foundational knowledge is indispensable for advancing a promising molecule through the drug discovery pipeline.
References
-
Technology Networks (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]
-
Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Domainex (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Sakai, T. (2003). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record Part B: The New Anatomist. Available at: [Link]
-
Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Zhang, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. Available at: [Link]
-
Simon, G. M., & Niphakis, M. J. (2013). Target deconvolution techniques in modern phenotypic profiling. Expert Opinion on Drug Discovery. Available at: [Link]
-
Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Liu, X., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]
-
BPS Bioscience. Cell Signaling Pathway Reporter Systems. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]
-
Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available at: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic Acid in Human Plasma
Abstract
This application note describes a detailed, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] This robust and reliable assay is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a biaryl carboxylic acid derivative, a chemical scaffold that is of significant interest in medicinal chemistry.[5] Accurate quantification of such novel chemical entities in biological matrices is a critical step in preclinical and clinical drug development, providing essential data for pharmacokinetic profiling and dose-response assessments.
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[6] However, the analysis of carboxylic acids can present challenges, including poor retention on reversed-phase columns and potential for ion suppression in the mass spectrometer's ion source.[7][8] This application note addresses these challenges by providing a comprehensive and optimized protocol.
The method described herein employs a simple and efficient protein precipitation sample preparation technique, which is amenable to high-throughput workflows.[9][10] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is typically favorable for acidic analytes.[11][12] To compensate for any variability during sample processing and analysis, a stable isotope-labeled (SIL) internal standard is utilized, which is considered the best practice for ensuring the highest quality quantitative data.[13][14][15]
Experimental
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): this compound-d4 (Custom Synthesis)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Biological Matrix: Human Plasma (K2-EDTA anticoagulant) from an accredited supplier.
Analyte Physicochemical Properties (Estimated)
A summary of the estimated physicochemical properties for this compound is presented in Table 1. These estimations are based on the properties of structurally similar compounds.[16][17]
| Property | Estimated Value | Rationale/Significance |
| Molecular Weight | ~324.28 g/mol | Essential for MS parameter setup. |
| pKa | ~4-5 | The carboxylic acid moiety dictates acidic nature, guiding ionization mode selection (negative ESI). |
| XLogP3-AA | ~4.0-5.0 | Indicates high hydrophobicity, suggesting good retention on reversed-phase columns and suitability for protein precipitation.[9] |
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 40% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 40% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: To be determined experimentallyIS: To be determined experimentally |
| Key MS Parameters | Source Temperature: 500 °CIonSpray Voltage: -4500 VCollision Gas: NitrogenCurtain Gas: 35 psiIon Source Gas 1: 50 psiIon Source Gas 2: 55 psi |
Note: The specific MRM transitions, declustering potential, and collision energy for the analyte and internal standard must be optimized by infusing a standard solution of each compound into the mass spectrometer.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
CC and QC Samples: Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to prepare CC and QC samples.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of the analyte from human plasma.[9][10] This technique is chosen for its simplicity, speed, and effectiveness for hydrophobic small molecules.[18]
Caption: Protein Precipitation Sample Preparation Workflow.
Method Validation
The bioanalytical method was validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines.[1][3][19] The validation assessed the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing six different lots of blank human plasma to check for interferences at the retention times of the analyte and the IS.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared at eight different concentration levels. The curves were constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
Accuracy and Precision
Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates on three separate days. The acceptance criteria are an accuracy within ±15% (±20% for LLOQ) of the nominal value and a precision (%CV) of ≤15% (≤20% for LLOQ).
Matrix Effect and Recovery
The matrix effect and recovery were evaluated at low and high QC concentrations. The matrix effect is a critical parameter to assess in LC-MS/MS analysis as co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[20][21]
-
Matrix Effect: The matrix factor (MF) was calculated by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution. An IS-normalized MF was also calculated.
-
Recovery: The extraction recovery was determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Sources
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- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
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Crystallization of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid with a protein
Application Note & Protocol
Title: Strategies and Protocols for the Crystallization of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic Acid with Target Proteins for Structure-Based Drug Design
Abstract & Introduction
The determination of high-resolution crystal structures of protein-ligand complexes is a cornerstone of modern structure-based drug design (SBDD).[1][2][3] These structures provide invaluable, atomic-level insights into binding mechanisms, guiding medicinal chemistry efforts to enhance compound potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers aiming to crystallize the small molecule This compound with its target protein.
This small molecule, possessing a trifluoromethyl group and a benzoic acid moiety, presents specific challenges and considerations for crystallization, including potential solubility and pH sensitivity. This guide outlines detailed, field-proven protocols for protein quality control, ligand preparation, crystallization strategy selection (co-crystallization vs. soaking), initial screening, hit optimization, and crystal cryo-protection. The methodologies are designed to be robust and adaptable, providing a logical framework for overcoming common crystallization hurdles and successfully generating diffraction-quality crystals.
Pre-Crystallization Essentials: Protein & Ligand Qualification
The success of any crystallization experiment is fundamentally dependent on the quality of the starting materials. It is a common pitfall to proceed with crystallization trials using inadequately characterized protein or ligand, which often leads to irreproducible results or failure.
Target Protein Quality Control: The Non-Negotiable First Step
A pure, stable, and homogenous protein sample is the single most critical factor for successful crystallization.
Protocol: Minimum Protein Quality Control
-
Purity Assessment (≥95%):
-
Method: SDS-PAGE analysis. Run the purified protein on a high-percentage polyacrylamide gel and stain with Coomassie Blue.
-
Acceptance Criteria: A single, sharp band at the expected molecular weight. Any significant contaminating bands necessitate further purification steps (e.g., additional chromatography).
-
-
Homogeneity & Aggregation State Assessment:
-
Method: Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) or, alternatively, Dynamic Light Scattering (DLS).
-
Causality: A monodisperse sample, meaning the protein exists as a single, uniform species in solution, is far more likely to form a well-ordered crystal lattice. Aggregates or multiple oligomeric states act as impurities, inhibiting nucleation and crystal growth.[4]
-
Acceptance Criteria: A single, symmetrical peak in the chromatogram or a low polydispersity index (<20%) from DLS.
-
-
Concentration & Buffer:
-
Method: Use a reliable method like UV absorbance at 280 nm (with a calculated extinction coefficient) or a Bradford/BCA assay.
-
Recommendation: The protein should be concentrated (typically 5-10 mg/mL as a starting point) in a well-buffered, low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[4] The final buffer should be meticulously filtered (0.22 µm filter).
-
Ligand Preparation & Characterization
Protocol: Ligand Stock Preparation
-
Purity Verification:
-
Method: Confirm the identity and purity (>98%) of this compound via LC-MS and ¹H-NMR.
-
-
Solubility Testing:
-
Rationale: The ligand must remain soluble in the final crystallization drop. Since many organic small molecules have poor aqueous solubility, a high-concentration stock in an organic solvent is required.
-
Procedure: a. Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO. b. Perform serial dilutions of this stock into the exact buffer used for the protein. c. Visually inspect for precipitation. The highest concentration that remains clear is the maximum soluble concentration. This is critical for designing the co-crystallization and soaking experiments.
-
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in 100% DMSO to a final concentration of 100 mM. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Note: The final concentration of DMSO in the crystallization drop should ideally be kept below 5% (v/v), as higher concentrations can interfere with protein stability and crystallization.
-
Crystallization Strategy: A Fork in the Road
Two primary methods exist for obtaining protein-ligand complex crystals: co-crystallization and soaking.[3][5] The choice is not arbitrary and depends on the properties of the protein and ligand.
Co-Crystallization
In this method, the protein and ligand are mixed to form a complex before crystallization trials are initiated.[6]
-
When to Use:
-
When the ligand is expected to induce a significant conformational change in the protein.
-
If the apo-protein does not crystallize or yields a crystal form that cannot accommodate the ligand.
-
When the ligand has low solubility, as pre-incubation can favor complex formation.[6]
-
Protocol: Co-Crystallization Setup
-
Complex Formation:
-
On ice, mix the purified protein with the ligand stock solution.
-
Molar Ratio: Start with a 1:5 to 1:10 molar ratio of protein to ligand. The benzoic acid moiety of the ligand may interact with basic residues, so ensure the protein buffer pH is compatible.
-
DMSO Control: Ensure the final DMSO concentration is consistent and ideally below 5%.
-
Incubation: Incubate the mixture on ice for at least 30 minutes (can be extended to several hours) to allow for complex formation.
-
Centrifugation: Spin the mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any precipitated protein or ligand. Use the supernatant for setting up crystallization trials.
-
-
Crystallization Setup: Proceed to Section 4.0 for setting up vapor diffusion trials.
Crystal Soaking
This method involves growing apo-protein crystals first and then introducing the ligand by soaking it into the pre-formed crystals.[5][7]
-
When to Use:
-
When a robust, reproducible apo-protein crystallization condition is already established.
-
When screening many different ligands or fragments, as it consumes less protein.
-
When the ligand is highly soluble in the apo-crystallization condition.
-
Protocol: Crystal Soaking
-
Grow Apo-Crystals: Set up crystallization trials with the apo-protein and grow crystals to a suitable size.
-
Prepare Soaking Solution:
-
Create a solution that mimics the reservoir condition from which the crystal grew. This is the "artificial mother liquor."
-
Add the ligand from your 100 mM DMSO stock into this artificial mother liquor to a final concentration of 1-5 mM.
-
Critical: Ensure the ligand is fully dissolved and the final DMSO concentration does not crack the crystals. It may be necessary to test the crystal's tolerance to DMSO beforehand.
-
-
Soaking Procedure:
-
Carefully transfer a single apo-crystal from its growth drop into a larger drop (e.g., 20 µL) of the soaking solution.
-
Soaking Time: This can vary dramatically, from minutes to overnight. Start with a short time (e.g., 15-30 minutes) and optimize.
-
After soaking, proceed directly to cryo-protection and harvesting (Section 5.0).
-
Initial Crystallization Screening & Optimization
The goal of initial screening is to broadly sample a wide range of chemical space (precipitants, pH, salts, additives) to find "hits"—conditions that produce any crystalline material.[8][9][10]
Experimental Setup: Vapor Diffusion
The hanging-drop vapor diffusion method is the most common technique.[11][12]
-
Plate Setup: Use a 96-well crystallization plate. Each well contains a specific reservoir solution from a commercial screen.
-
Drop Composition:
-
Pipette 100-200 nL of the protein-ligand complex (from co-crystallization) or apo-protein onto the plate's crystal shelf.
-
Pipette an equal volume (100-200 nL) of the reservoir solution into the protein drop.
-
-
Sealing: Seal the plate and store it in a temperature-controlled environment (e.g., 20°C).
-
Inspection: Regularly inspect the drops under a microscope over several weeks.
Recommended Initial Screens
Using commercially available sparse-matrix screens is the most efficient way to start.[13][14]
| Screen Category | Common Precipitants | pH Range | Rationale |
| PEG-Based Screens | Polyethylene Glycols (PEG 3350, PEG 4000, PEG 8000) | 4.0 - 9.0 | PEGs are effective volume-excluding agents that promote crystallization for a wide variety of proteins.[1][15] |
| Salt-Based Screens | Ammonium Sulfate, Sodium Chloride, Sodium Citrate | 5.0 - 8.5 | High salt concentrations reduce protein solubility ("salting out"), driving crystallization. |
| Additive Screens | Divalent cations (Mg²⁺, Ca²⁺), small molecules, detergents | Variable | These can stabilize specific protein conformations or mediate crystal contacts. |
From Hits to Crystals: The Optimization Workflow
Initial hits are often sub-optimal (e.g., small needles, precipitate, microcrystals). Optimization involves systematically refining the initial condition.
Protocol: Microseeding
If you obtain microcrystals, microseeding can be a powerful technique to produce larger, single crystals.[12]
-
Prepare Seed Stock: Transfer a drop containing microcrystals into a microcentrifuge tube. Add ~50 µL of the reservoir solution. Crush the crystals by vortexing with a seed bead.
-
Serial Dilution: Create a serial dilution of this seed stock (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in the reservoir solution.
-
Seeding: Set up new crystallization drops with slightly lower precipitant concentrations than the original hit condition. Add a small volume (e.g., 50 nL) of each seed stock dilution to the drop. This decouples nucleation from growth, favoring the growth of fewer, larger crystals.[12]
Crystal Handling: Cryo-Protection & Harvesting
To prevent radiation damage during X-ray data collection, crystals must be flash-cooled in liquid nitrogen.[16] This requires soaking them in a cryo-protectant solution to prevent the formation of damaging ice crystals.[17][18]
Screening for a Cryo-Protectant
The ideal cryo-protectant is a solution that allows the crystal to be frozen into a vitreous, glass-like state without cracking or dissolving the crystal.
Protocol: Cryo-Screening
-
Prepare Artificial Mother Liquor (AML): This is the reservoir solution from your optimized crystallization condition.
-
Add Cryo-Agent: To the AML, add a potential cryo-agent. The goal is to find the lowest concentration that still results in a clear, non-crystalline frozen drop.
-
Test: Using a cryo-loop, pick up a small amount of the cryo-solution (without a crystal first), plunge it into liquid nitrogen, and observe. If it freezes clear (vitrifies), it's a good candidate. If it turns cloudy or opaque, the concentration is too low.
-
Crystal Test: Once a good candidate solution is found, transfer a crystal into it for a few seconds and then flash-cool. Observe the crystal for signs of cracking.
Common Cryo-Protectants
| Cryo-Agent | Typical Starting Concentration (v/v or w/v) | Notes |
| Glycerol | 20-30% | Very common and effective, but can increase viscosity.[16] |
| Ethylene Glycol | 20-30% | Less viscous than glycerol; good for quick soaks. |
| PEG 400 | 25-35% | If the crystal was grown in a high MW PEG, a low MW PEG is often a compatible cryo-protectant. |
| Sucrose / Glucose | 20-25% | Sugars can be gentle cryo-protectants and also help stabilize proteins.[16][18] |
Protocol: Crystal Harvesting & Freezing
-
Prepare: Fill a dewar with liquid nitrogen. Prepare your cryo-protectant solution in a small dish or on a slide.[17]
-
Transfer: Using a nylon loop of the appropriate size, carefully remove a single crystal from its growth drop.
-
Soak: Quickly move the loop containing the crystal through the cryo-protectant solution. Soaking time is typically very short, from a few seconds to 30 seconds.[16] A "swish" is often sufficient.[18]
-
Plunge: Immediately plunge the loop and crystal into the liquid nitrogen.[18]
-
Store: Transfer the frozen crystal to a labeled cryo-cane for storage and transport to a synchrotron for data collection.
References
-
Cohen, S., et al. (2007). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. Proteins: Structure, Function, and Bioinformatics, 68(2), 543-551. Retrieved from [Link]
-
Alex, A., et al. (2025). Protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Lescar, J. (2012). Protein crystallization for structure-based drug design. Methods in Molecular Biology, 841, 67-91. Retrieved from [Link]
-
Alex, A., et al. (2025). Protein crystallization strategies in structure-based drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Springer Nature. (n.d.). Protein Crystallization for Structure-Based Drug Design. Retrieved from [Link]
-
Rupp, B. (2010). Crystallization to obtain protein–ligand complexes for structure-aided drug design. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 11), 1255–1263. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Primary Crystallization Kits. Retrieved from [Link]
-
Hampton Research. (n.d.). Soaking, Mounting, and Freezing Protein Crystals. Retrieved from [Link]
-
Domainex. (n.d.). Structure-aided drug design. Retrieved from [Link]
-
CCP4 Wiki. (2017). Cryo. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Co-crystallization. Retrieved from [Link]
-
Luft, J. R., & DeTitta, G. T. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 9), 1039–1045. Retrieved from [Link]
-
Pflugrath, J. W. (2004). Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temperatures. Methods, 34(3), 415-423. Retrieved from [Link]
-
Ueno, H., et al. (2016). Use of Multiple Cryoprotectants to Improve Diffraction Quality from Protein Crystals. Crystal Growth & Design, 16(3), 1198–1203. Retrieved from [Link]
-
Chayen, N. E. (n.d.). Cryoprotection of delicate crystals. Retrieved from [Link]
-
TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]
-
McPherson, A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 2-12. Retrieved from [Link]
-
Creative Biostructure. (n.d.). From Solution to Crystal: Mastering Protein Crystallization. Retrieved from [Link]
-
Hunte, C., & Michel, H. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 5(2), 258-274. Retrieved from [Link]
-
Gorrec, F. (2021, March 2). Protein Crystallisation. MRC Laboratory of Molecular Biology. Retrieved from [Link]
-
Malkin, A. J., & McPherson, A. (2023). Methods for Protein Crystallization. Encyclopedia.pub. Retrieved from [Link]
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Fluorescent Labeling of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid: A Comprehensive Guide to Synthesis, Purification, and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of a fluorophore to a small molecule is a critical technique in drug discovery and chemical biology, enabling the visualization and tracking of the molecule's interaction with biological systems.[][2][] This guide provides a detailed protocol for the fluorescent labeling of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a molecule featuring a terminal carboxylic acid group amenable to standard bioconjugation techniques. We will detail the principles of carbodiimide-mediated coupling chemistry, provide step-by-step protocols for conjugation and purification, and discuss methods for characterizing the final fluorescent probe. Furthermore, we will present an example application in cell-based imaging, offering researchers a robust framework for utilizing this labeled compound in their studies.
Introduction: The Rationale for Fluorescent Labeling
Fluorescent labeling endows a target molecule with the ability to be detected with high sensitivity and specificity using techniques like fluorescence microscopy, flow cytometry, and high-throughput screening.[][4] For a small molecule like this compound, creating a fluorescent analog allows for direct observation of its cellular uptake, subcellular localization, and engagement with potential protein targets.[][2] This information is invaluable for mechanism-of-action studies, target validation, and the development of diagnostic probes.[][5]
The core of this protocol relies on the presence of the benzoic acid's carboxyl group (–COOH). This functional group provides a reliable handle for covalent modification. We will employ a widely-used and efficient method: carbodiimide chemistry, which activates the carboxyl group to make it reactive toward a primary amine on a fluorophore.[6][7]
Principle of the Method: EDC/NHS Chemistry
The labeling reaction is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][9]
-
Activation: EDC reacts with the carboxyl group of the benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[6][7]
-
Stabilization & Amine Reactivity: To improve the reaction's efficiency and stability, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable ester is significantly less susceptible to hydrolysis than the O-acylisourea intermediate.[6][7][8]
-
Conjugation: The NHS-ester readily reacts with a primary amine (–NH₂) on the chosen fluorescent dye, forming a stable and covalent amide bond. This links the fluorophore to the target molecule.[10][11]
This process is illustrated in the reaction diagram below.
Caption: Overall experimental workflow from synthesis to application.
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent dye of choice (e.g., Alexa Fluor™ 488 Cadaverine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.7-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (e.g., LC-MS or MALDI-TOF)
Protocol 1: Activation of Carboxylic Acid
Rationale: The activation step is performed in an acidic to neutral pH range (4.7-6.0) in a non-nucleophilic buffer like MES to maximize the efficiency of the EDC reaction and minimize hydrolysis of the intermediate. [7][12]
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Reagent Preparation: Prepare fresh 100 mM stock solutions of both EDC and NHS in the Reaction Buffer (0.1 M MES, pH 5.0).
-
Activation Reaction: In a light-protected microcentrifuge tube, combine the reagents in the following order:
-
100 µL of the 10 mM target molecule solution.
-
100 µL of the 100 mM EDC solution.
-
100 µL of the 100 mM NHS solution.
-
-
Incubation: Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature. This is sufficient time to form the NHS-ester. [8]
Protocol 2: Conjugation with Amine-Reactive Fluorophore
Rationale: The coupling of the NHS-ester to the amine-reactive dye is most efficient at a slightly basic pH (7.0-8.5). Adding a base like TEA or DIPEA facilitates the reaction. [8]
-
Dye Preparation: Prepare a 10-20 mM solution of the amine-reactive fluorophore in anhydrous DMF.
-
Coupling Reaction: To the activated target molecule mixture from Protocol 1, add 1.2 to 1.5 molar equivalents of the fluorophore solution.
-
pH Adjustment: Add 10 µL of TEA or DIPEA to raise the pH to approximately 8.0.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. For potentially less reactive compounds, the reaction can be left overnight at 4°C. [8]5. Quenching: Add 20 µL of Quenching Buffer (1 M Tris-HCl) to stop the reaction by consuming any remaining NHS-esters.
Protocol 3: Purification of the Fluorescent Conjugate
Rationale: Purification is essential to remove unreacted free dye, which can cause high background signals in imaging applications and interfere with quantitative analysis. [13][]Reverse-phase HPLC is the preferred method for small molecules.
-
Sample Preparation: Acidify the reaction mixture slightly with 0.1% Trifluoroacetic acid (TFA).
-
HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column.
-
Gradient Elution: Use a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). The more hydrophobic, labeled conjugate will elute later than the free dye.
-
Fraction Collection: Collect fractions corresponding to the fluorescently labeled product, identified by monitoring absorbance at the dye's maximum absorbance wavelength and a wavelength relevant to the small molecule (e.g., ~254 nm).
-
Solvent Removal: Evaporate the solvent from the collected fractions using a centrifugal vacuum concentrator or lyophilizer.
Protocol 4: Characterization of the Labeled Molecule
-
Mass Spectrometry: Confirm the identity of the product by verifying its molecular weight. The expected mass will be the sum of the mass of the starting molecule and the mass of the fluorophore, minus the mass of water (lost during amide bond formation).
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at the absorbance maximum of the fluorophore (A_dye) and at a wavelength where the small molecule absorbs but the dye does not (if possible), or at 280 nm (A_280).
-
The Degree of Labeling (DOL) can be estimated, though for small molecules it is typically expected to be 1. The primary purpose here is to confirm the presence of both moieties and determine the concentration of the probe for future experiments.
-
Application Example: Live-Cell Imaging
This protocol provides a general guideline for using the synthesized fluorescent probe to visualize its uptake and distribution in cultured cells.
-
Cell Culture: Plate cells (e.g., HT-29) on glass-bottom imaging dishes and grow to 70-80% confluency. [15]2. Probe Preparation: Prepare a 1 mM stock solution of the purified fluorescent probe in DMSO. Dilute this stock to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope (e.g., confocal or epifluorescence) equipped with the appropriate filter set for the chosen fluorophore. [16][17]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS (hydrolyzed). | Prepare fresh EDC and NHS solutions immediately before use. |
| Incorrect pH for activation or conjugation. | Ensure the activation buffer is pH 4.7-6.0 and the conjugation reaction is pH 7.0-8.5. [8][12] | |
| Presence of amine-containing buffers (e.g., Tris) during activation. | Use amine-free buffers like MES or HEPES for the activation step. [18] | |
| High Background in Imaging | Incomplete removal of free dye. | Optimize the HPLC purification protocol. Ensure baseline separation between the free dye and the conjugate. [] |
| Probe concentration is too high. | Perform a dose-response curve to find the optimal (lowest effective) concentration for staining. | |
| No Product Detected | Degradation of the target molecule or dye. | Protect reactions from light. Check the stability of the starting materials. |
| Inefficient activation. | Increase the molar excess of EDC/NHS relative to the target molecule. |
References
-
Lavisto, S., & Wright, G. D. (2020). Small-molecule fluorescent probes and their design. RSC Advances. [Link]
-
Universal Biologicals. Carboxylic acids - Reactive dyes. Universal Biologicals Ltd. [Link]
-
NIH National Library of Medicine. (2015). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. [Link]
-
NIH National Library of Medicine. (2000). Covalent Labeling of Proteins With Fluorescent Compounds for Imaging Applications. [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate. [Link]
-
NIH National Library of Medicine. (2023). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
MDPI. (2025). Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience. [Link]
-
Bioclone. Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Bioclone Inc. [Link]
-
ACS Publications. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]
-
ResearchGate. (2017). How to do EDC- sulfo NHS activation of small molecules with COOH group?. ResearchGate. [Link]
-
NIH National Library of Medicine. (2022). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. [Link]
-
PubChem. 4-Methyl-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
NIH National Library of Medicine. (2010). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. [Link]
-
RSC Publishing. (2018). Fluorescent labeling techniques in biomolecules: a flashback. [Link]
-
MDPI. (2022). A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. [Link]
-
NIH National Library of Medicine. (2016). Fluorescent Human EP3 Receptor Antagonists. [Link]
-
NIH National Library of Medicine. (2013). Fluorescent labeling and modification of proteins. [Link]
-
Vichem. Fluorescent labeling of small molecules. Vichem Chemie Research Ltd. [Link]
-
NIH National Library of Medicine. (2021). From seeing to believing: labelling strategies for in vivo cell-tracking experiments. [Link]
-
AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. [Link]
Sources
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- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
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- 15. Fluorescent Human EP3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Based Assays [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to enhance your reaction yield and product purity.
Introduction: The Synthetic Strategy
The formation of the C-C bond between the two aromatic rings in this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This reaction involves the coupling of an organoboron species with an organohalide. For this specific target, the primary reactants are:
-
Aryl Halide: 4-Bromo-3-methylbenzoic acid
-
Organoboron Reagent: 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
While the Suzuki-Miyaura coupling is known for its versatility and functional group tolerance, challenges can arise from substrate reactivity, catalyst stability, and competing side reactions.[2] This guide provides a structured approach to troubleshooting and optimizing this pivotal reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common but solvable issue in Suzuki couplings. The root cause often lies with the catalyst system or the stability of the reagents.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is prone to oxidation or decomposition.
-
Cause: Insufficiently inert atmosphere (presence of oxygen), impurities in solvents or reagents.
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use degassed solvents. While many protocols exist, degassing by sparging with an inert gas for 15-30 minutes is a reliable method.[3]
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps of the catalytic cycle.[4] An improper ligand can lead to a stalled reaction.
-
Cause: The combination of an electron-withdrawing group (-COOH) on the aryl bromide and steric hindrance from the adjacent methyl group can make oxidative addition challenging.
-
Solution: For this type of sterically demanding and electronically deactivated substrate, bulky, electron-rich phosphine ligands are highly effective.[1] Ligands like SPhos or XPhos often give excellent results by promoting the formation of the active monoligated palladium species required for efficient coupling.[5]
-
-
Ineffective Base/Solvent System: The base is crucial for activating the boronic acid for the transmetalation step.[6] Its effectiveness is highly dependent on the solvent.
-
Cause: The chosen base may have poor solubility in the solvent or may not be strong enough to facilitate boronate formation.
-
Solution: A common and effective system is potassium phosphate (K₃PO₄) in a solvent mixture like 1,4-dioxane/water or toluene/water.[3][5] The water increases the solubility of the inorganic base and facilitates the reaction.[7][8] Avoid strong bases like hydroxides if your starting materials or product have base-sensitive functional groups.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be cleaved by residual acid or water before it has a chance to couple, reducing the available nucleophile.
-
Cause: This is a common side reaction, especially with electron-rich boronic acids or under prolonged heating.[2]
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is run under basic conditions from the start and avoid unnecessarily long reaction times.
-
Question 2: I've formed the product, but the yield is compromised by significant homocoupling of the boronic acid. How can I prevent this?
Answer:
The formation of 4,4'-Dimethoxy-3,3'-bis(trifluoromethyl)biphenyl, the homocoupled product of your boronic acid, is a frequent side reaction.
Potential Causes & Solutions:
-
Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: As with low conversion issues, rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction and setup is critical.
-
-
High Catalyst Loading or Temperature: Excessive catalyst or heat can sometimes favor side reactions.
-
Solution: Titrate the catalyst loading downwards. While 1-2 mol% is common, highly active catalysts like those formed with Buchwald ligands (SPhos, XPhos) can often be effective at much lower loadings (e.g., 0.1-0.5 mol%).[5] Similarly, run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Question 3: My final product is contaminated with unreacted 4-Bromo-3-methylbenzoic acid and/or 4-Methoxy-3-(trifluoromethyl)phenylboronic acid. How can I effectively purify my product?
Answer:
Purifying a carboxylic acid product from acidic starting materials can be challenging due to their similar solubility profiles.[9]
Recommended Purification Strategy: Acid-Base Extraction
The key is to exploit the acidic nature of all three compounds. A carefully controlled acid-base workup can effectively separate them.
-
Rationale: While all three are acids, their pKa values may differ slightly. More practically, their partitioning behavior between aqueous base and an organic solvent can be exploited. Unreacted boronic acid is often more water-soluble than the larger biaryl product.
-
Protocol:
-
After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃). This will convert the product and unreacted benzoic acid into their sodium salts, extracting them into the aqueous layer, while neutral impurities remain in the organic phase. The boronic acid may also be extracted.
-
Separate the aqueous layer. Carefully acidify it with cold 1M HCl until the pH is ~2-3. This will precipitate your product and any unreacted starting material.[10]
-
Extract the acidified aqueous layer again with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
If Contamination Persists:
-
Recrystallization: The crude solid obtained after the workup can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or methanol/water.[11]
-
Silica Gel Chromatography: This is a definitive but sometimes difficult method for acids. Tailing can be an issue. To mitigate this, add a small amount of acetic acid (0.1-1%) to the eluent (e.g., hexane/ethyl acetate mixture).[9]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal palladium source and ligand for this synthesis?
A: For challenging couplings like this one, a pre-catalyst that easily generates the active Pd(0) species is often superior to sources like Pd(OAc)₂ or PdCl₂. Buchwald pre-catalysts are excellent choices.[2] Regarding ligands, bulky biaryl phosphine ligands are highly recommended.
| Catalyst/Ligand System | Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | SPhos is a highly active, electron-rich, and bulky ligand that promotes efficient oxidative addition and reductive elimination.[5] | 0.5 - 2% Pd, 1-4% Ligand |
| XPhos Pd G3 | A robust pre-catalyst that is air- and moisture-stable, simplifying reaction setup. XPhos is excellent for hindered substrates.[2] | 0.5 - 2% |
| Pd(PPh₃)₄ | A classic catalyst, but may be less effective for this specific transformation, potentially requiring higher temperatures and longer reaction times. | 2 - 5% |
Q: How do I choose the best base and solvent?
A: The choice of base and solvent is interconnected. The base must be sufficiently strong to form the boronate complex, and the solvent must facilitate this while keeping the catalyst and substrates in solution.[12]
| Base | Solvent(s) | Advantages & Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Generally effective and mild. The water is crucial for dissolving the base.[5][8] |
| K₂CO₃ | 1,4-Dioxane/H₂O, DMF | A common and cost-effective choice, though sometimes less effective than phosphates for hindered couplings.[13] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A stronger and more soluble carbonate base, often used when other bases fail, but more expensive. |
A 3:1 to 5:1 ratio of organic solvent to water is a good starting point.[8]
Q: What are the critical quality attributes for my starting materials?
A: The purity of your starting materials is paramount.
-
4-Bromo-3-methylbenzoic acid: Should be free of other halogenated isomers. Its purity can be checked by melting point (212-216 °C) and NMR.
-
4-Methoxy-3-(trifluoromethyl)phenylboronic acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides.[2] This is usually not detrimental to the reaction, but the material should be dry and free from residual acids or bases from its synthesis. It is often sold as a mixture with its anhydride.
Visualizing the Process
To better understand the reaction dynamics and workflow, refer to the diagrams below.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point. Small-scale optimization of temperature and reaction time is recommended.
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 eq)
-
4-Methoxy-3-(trifluoromethyl)phenylboronic acid (1.3 eq)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-methylbenzoic acid, 4-Methoxy-3-(trifluoromethyl)phenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a solvent ratio of approximately 4:1 (dioxane:water), with a substrate concentration of ~0.1 M.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the workup and purification as described in the "Purification" section above.
References
- Vertex AI Search. (2025). 4-Bromo-3-methylbenzoic acid | 7697-28-1. ChemicalBook.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Experimental Organic Chemistry, Blackwell Science.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
- White Rose Research Online. (n.d.).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ChemicalBook. (n.d.). 4-METHOXY-3'-TRIFLUOROMETHYLBIPHENYL synthesis.
- Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1.
- National Institutes of Health. (2020).
- Wikipedia. (n.d.). Suzuki reaction.
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a.
- PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling.
- Sandiego University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-methylbenzoic acid 97 7697-28-1.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 4-Methoxy-3-(trifluoromethyl)phenylboronic acid.
- LookChem. (n.d.).
- Slideshare. (n.d.). Suzuki Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product.
- Chem-Impex. (n.d.). 4-Methoxy-2-(trifluoromethyl)phenylboronic acid.
- TCI Chemicals. (n.d.). 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid.
- ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
- Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
- Quick Company. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Chemical Science (RSC Publishing). (n.d.).
- Arkat USA. (n.d.).
- National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- PubMed Central. (n.d.).
- ChemicalBook. (n.d.). 3-Methoxy-4-methylbenzoic acid synthesis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-(4-methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. Drawing on established chemical principles and field-proven insights, this document offers troubleshooting strategies and detailed protocols to help you achieve high purity for this complex biaryl compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Given that the most common synthetic route is a Suzuki-Miyaura cross-coupling, you should anticipate several classes of impurities.[1][2][3] These include:
-
Unreacted Starting Materials: Such as 4-bromo-3-methylbenzoic acid and (4-methoxy-3-trifluoromethylphenyl)boronic acid.
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Deboronation/Dehalogenation Products: Starting materials that have lost their reactive functional group.
-
Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction.
-
Isomeric Impurities: If the starting materials are not isomerically pure, you may form regioisomers of the target compound, which can be particularly challenging to separate.
Q2: What is the best initial approach for purifying the crude product?
A2: A multi-step approach is typically most effective. Start with an aqueous acid-base workup to separate the acidic product from neutral impurities (like homocoupling byproducts). This is followed by recrystallization , which is often the most efficient method for removing the bulk of impurities and isolating the product in a crystalline form.[4] If these methods fail to achieve the desired purity, flash column chromatography is the next logical step.
Q3: How does the trifluoromethyl (CF3) group affect the purification strategy?
A3: The trifluoromethyl group has a profound impact on the molecule's properties. It is a highly electronegative and lipophilic group, which:
-
Increases Lipophilicity: This enhances the molecule's solubility in organic solvents but can make it more challenging to crystallize from non-polar systems.[5]
-
Alters Polarity: The strong electron-withdrawing nature of the CF3 group influences the molecule's overall polarity, affecting its retention characteristics during chromatography.[6][7]
-
Enhances Metabolic Stability: While more relevant in a biological context, the strength of the C-F bonds means the CF3 group is very stable and unlikely to degrade during typical purification procedures.[5]
Q4: What analytical methods are best for assessing the purity of this compound?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC-UV): Ideal for quantifying purity and detecting non-volatile impurities. A C18 reverse-phase column is a good starting point.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main product and helps identify the mass of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can detect and help identify structurally related impurities. ¹⁹F NMR is particularly useful for analyzing trifluoromethyl-containing compounds.
Troubleshooting Guide
Problem 1: My crude product has very low purity (<80%) after the initial work-up. Where do I start?
Answer: Low purity after the initial extraction points to either an inefficient reaction or significant byproduct formation. The first step is to perform a robust acid-base extraction to isolate the acidic components.
-
Causality: The target molecule is a carboxylic acid and will be deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble sodium salt. Neutral impurities, such as homocoupling byproducts, will remain in the organic layer. This allows for a clean separation.
-
Solution: Follow the detailed Protocol 1: Optimized Acid-Base Extraction Workflow . This procedure is designed to efficiently separate the acidic product from neutral and basic impurities. After this step, analyze the purity of the isolated solid before proceeding to crystallization or chromatography.
Problem 2: I'm struggling to remove unreacted starting materials, specifically the boronic acid.
Answer: Residual boronic acid and its dehydrated form (boroxine) can be persistent. They are often polar and can be difficult to remove completely with a simple aqueous wash.
-
Causality: Phenylboronic acids can have some solubility in organic solvents and can be challenging to extract fully.
-
Solution:
-
Base Wash: During the acid-base workup (Protocol 1), ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate both the benzoic acid product and the boronic acid, pulling them into the aqueous layer away from non-polar impurities.
-
Oxidative Wash (Advanced): If the issue persists, a wash with an oxidizing agent like aqueous Oxone® or a dilute hydrogen peroxide solution can oxidize the residual boronic acid to the corresponding phenol, which has different solubility and chromatographic properties, making it easier to separate. Use this method with caution as it can potentially affect other functional groups.
-
Chromatography: If washes fail, flash column chromatography is the most reliable method. The polarity difference between your product and the boronic acid is usually sufficient for good separation.
-
Problem 3: Crystallization is not working. The product either oils out or fails to precipitate.
Answer: Crystallization failure is common and can be solved by systematically optimizing the solvent system and conditions.[9][10]
-
Causality:
-
Oiling Out: Occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. This is often caused by cooling the solution too quickly or using a solvent in which the product is too soluble.
-
Failure to Precipitate: Can be due to using too much solvent, choosing a solvent in which the product is too soluble even when cold, or the presence of impurities that inhibit crystal formation.
-
-
Solution:
-
Systematic Solvent Screening: Use the data in Table 1 as a starting point. Test solubility in a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
If Oiling Out: Re-heat the solution to dissolve the oil, add more of the same solvent (or a co-solvent in which the compound is less soluble), and allow it to cool much more slowly. A beaker of hot water or an insulated Dewar flask can be used to slow the cooling rate.
-
If No Crystals Form: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If that fails, add a "seed crystal" from a previous successful batch. If neither works, slowly evaporate some of the solvent to increase the concentration and then attempt to cool again.
-
Refer to Protocol 2: Optimized Recrystallization Procedure for a step-by-step guide.
-
Problem 4: Flash column chromatography is giving poor separation of my product and a key impurity.
Answer: Poor separation on a silica gel column indicates that the polarity difference between your product and the impurity is insufficient in the chosen solvent system.
-
Causality: Biaryl compounds and their related impurities (e.g., homocoupled products, isomers) often have very similar polarities, making them difficult to separate.[11] The presence of both a polar carboxylic acid group and a lipophilic CF3 group further complicates solvent selection.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), often with a small amount (0.5-1%) of acetic or formic acid added. The acid suppresses the deprotonation of the carboxylic acid on the silica surface, reducing "tailing" and leading to sharper peaks.
-
Change Solvents: If adjusting ratios doesn't work, change the solvents entirely. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. The different solvent interactions can alter the selectivity.
-
Consider Reverse-Phase Chromatography: If silica gel (normal phase) fails, reverse-phase chromatography (e.g., using a C18-functionalized silica) may provide the necessary selectivity, especially for separating compounds with different degrees of lipophilicity.
-
Problem 5: My final product is pure by NMR and LC-MS, but has a gray or black tint, indicating palladium contamination.
Answer: Palladium residues from Suzuki coupling are a common and critical issue, especially for pharmaceutical intermediates.[1][12]
-
Causality: Palladium can coordinate with functional groups on your molecule or exist as fine colloidal particles that are difficult to remove by standard filtration or crystallization.
-
Solution: Use a palladium scavenger.
-
Activated Carbon: Stirring a solution of your crude product with activated carbon for several hours can effectively adsorb palladium residues. However, this can sometimes lead to loss of product.
-
Thiol-Based Scavengers: Reagents like QuadraSil® MP or SiliaMetS® Thiol are silica-bound thiols that have a high affinity for palladium. Stirring your product solution with these scavengers followed by simple filtration is a highly effective method.
-
Refer to Protocol 4: Palladium Scavenging for a detailed procedure.
-
Detailed Protocols
Protocol 1: Optimized Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) (2-3 times). The product will move into the aqueous layer as its sodium salt. Trustworthiness Check: Test the pH of the aqueous layer after extraction; it should be >10 to ensure complete deprotonation.
-
Separate Layers: Collect the aqueous layer. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) or 3 M HCl until the pH is ~1-2. The product will precipitate as a solid. Expertise Note: Slow addition and cooling are crucial to promote the formation of an easily filterable solid rather than a fine powder or oil.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove inorganic salts, followed by a small amount of cold heptane or hexane to aid in drying.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Protocol 2: Optimized Recrystallization Procedure
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a small volume of different solvents (see Table 1 ) to each. A good solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography Method
-
Adsorbent: Use silica gel (e.g., 230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), with 0.5% acetic acid added to both solvents.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify and combine the pure fractions containing the product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 4: Palladium Scavenging
-
Dissolution: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., EtOAc, Toluene, or DCM).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically at a loading of 5-10 times the weight of the theoretical palladium amount.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours. The optimal time should be determined by monitoring the removal of the color.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter pad with fresh solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified, palladium-free product.
Data Presentation & Visualization
Quantitative Data Tables
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Comments |
| Heptane/Hexane | Very Low | Low | Good for washing, but likely not a primary solvent. |
| Toluene | Low | High | Excellent candidate. Slow cooling is recommended. |
| Ethanol/Water | Medium | High | A good co-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. |
| Isopropanol | Low | High | Good candidate, similar to toluene but less toxic. |
| Ethyl Acetate | High | Very High | May be too good a solvent; consider using with a co-solvent like heptane. |
| Water | Insoluble | Insoluble | Useful for washing the final product to remove inorganic salts. |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Information Provided | Primary Advantages | Primary Disadvantages |
| HPLC-UV | Quantitative Purity (% Area) | High precision, robust, widely available.[8] | Requires reference standard for absolute quantification. |
| LC-MS | Molecular Weight Confirmation | High sensitivity, identifies mass of impurities. | Response factors can vary, making it semi-quantitative. |
| ¹H / ¹⁹F NMR | Structural Confirmation, Impurity ID | Provides structural information, no reference standard needed for purity estimation. | Lower sensitivity than HPLC for minor impurities. |
Experimental and Logical Workflows
Below are diagrams created using Graphviz to visualize the purification and troubleshooting logic.
Diagram 1: General Purification Workflow
Caption: A step-by-step workflow for the purification and isolation of the target compound.
Diagram 2: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 3: Impurity Type vs. Purification Method
Caption: Logical relationship between common impurity classes and the most effective purification techniques.
References
-
American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]
-
National Center for Biotechnology Information. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PubMed Central. [Link]
-
American Chemical Society. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. [Link]
-
ResearchGate. (2016). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. [Link]
-
PubMed. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
CDC Stacks. (n.d.). Supporting Information. [Link]
-
National Center for Biotechnology Information. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Royal Society of Chemistry. (2011). Co-crystallisation of benzoic acid with sodium benzoate: the significance of stoichiometry. CrystEngComm. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]
-
American Chemical Society. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
DIARY directory. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoic acid. [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. [Link]
-
National Center for Biotechnology Information. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
Sources
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Introduction:
Welcome to the technical support guide for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. This molecule presents a significant challenge for many researchers due to its inherently poor aqueous solubility. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, evidence-based strategies to overcome these solubility hurdles. We will explore the structural basis of this compound's low solubility and provide detailed, step-by-step troubleshooting protocols and answers to frequently asked questions. Our goal is to empower you to achieve consistent and reliable results in your experiments, from early-stage in vitro assays to preclinical formulation development.
Part 1: Troubleshooting Guide
This section is formatted to address specific experimental failures. Find the problem that best matches your situation to see potential causes and solutions.
Question 1: My compound, this compound, won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4) for an in vitro assay. What should I do?
Answer:
This is the most common issue encountered. The poor solubility is due to the compound's rigid, hydrophobic aromatic structure and the lipophilic trifluoromethyl (-CF3) group. While the carboxylic acid group offers a route to ionization, it's insufficient to overcome the hydrophobicity at neutral pH.
Immediate Strategy: pH Adjustment
The carboxylic acid group is the key to unlocking solubility in aqueous media. As a weak acid, its solubility is highly pH-dependent. By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid, forming a much more water-soluble carboxylate salt.
-
Underlying Principle: The relationship between pH, pKa, and the ratio of ionized to un-ionized acid is described by the Henderson-Hasselbalch equation.[1][2][3] For a weak acid, solubility increases as the pH rises above the pKa because the equilibrium shifts towards the more soluble ionized form.[4]
Step-by-Step Protocol: pH-Based Solubilization
-
Estimate the pKa: Benzoic acid has a pKa of ~4.2. Electron-withdrawing groups like -CF3 generally decrease the pKa (making it a stronger acid), while electron-donating groups like -OCH3 and -CH3 can slightly increase it.[5][6] A reasonable starting estimate for this compound's pKa is between 3.5 and 4.5.
-
Prepare an Alkaline Stock Solution: Instead of dissolving directly in PBS, first, dissolve the compound in a small amount of a basic solution like 0.1 M NaOH to ensure complete deprotonation and dissolution.
-
Titrate to Working pH: Slowly add your acidic buffer (e.g., PBS with some HCl added) to the alkaline stock solution, drop by drop, with constant stirring, until you reach your desired final pH (e.g., 7.4).
-
Observe for Precipitation: If the compound remains in solution, you have successfully created a supersaturated, but kinetically stable, solution for your experiment. If it precipitates, the concentration is too high for that pH.
-
Determine Maximum Metastable Solubility: If precipitation occurs, repeat the process with a lower starting concentration until the compound remains soluble at the final pH. This will define the upper concentration limit for your assay conditions.
Alternative Strategy: Use of Co-solvents
If pH modification is not suitable for your experimental system, using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[7][8][9][10]
-
Commonly Used Co-solvents: DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[10]
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | < 1% v/v | Potent solvent. Check for cellular toxicity in your assay. |
| Ethanol | 1-5% v/v | Less toxic than DMSO but may affect protein conformation at higher concentrations. |
| Propylene Glycol | 1-10% v/v | A common pharmaceutical excipient. |
Question 2: My compound precipitates when I dilute my high-concentration DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer:
This is a classic problem known as "fall-out" or "crashing out." It happens because the compound is highly soluble in 100% DMSO but becomes supersaturated and thermodynamically unstable when the DMSO concentration is drastically lowered by dilution into the aqueous buffer.
Primary Cause: The environment abruptly shifts from a favorable organic solvent to an unfavorable aqueous one, causing the compound to rapidly precipitate out of solution.
Step-by-Step Protocol: Optimized Dilution
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated primary stock solution (e.g., 10-50 mM).
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in a medium with a decreasing concentration of co-solvent. For example:
-
Dilute the 100% DMSO stock 1:10 in a 50:50 DMSO:water mixture.
-
Dilute this intermediate stock 1:10 into your final aqueous buffer.
-
-
Increase Final Co-solvent Concentration: If precipitation still occurs, you may need to increase the final percentage of DMSO in your assay buffer (e.g., from 0.1% to 0.5% or 1.0%), but always be mindful of the tolerance of your biological system.
-
Vortex During Dilution: When adding the stock solution to the aqueous buffer, ensure rapid and vigorous mixing (vortexing) to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
Question 3: I'm observing low or inconsistent bioavailability in my animal studies. Could the compound's solubility be the limiting factor?
Answer:
Absolutely. For orally administered drugs, poor aqueous solubility is a primary cause of low and variable bioavailability.[11] This compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II agent: high permeability but low solubility.[12][13][14][15] This means its absorption is limited by how fast it can dissolve in the gastrointestinal fluids.[12]
Advanced Formulation Strategies:
If simple solutions are insufficient, more advanced formulation techniques are necessary to improve oral bioavailability.
-
Salt Formation: Creating a salt of the carboxylic acid is a highly effective method to increase both solubility and dissolution rate.[16][17][18]
-
How it Works: The salt form has a different crystal lattice structure than the parent acid, which is often more readily disrupted by water, leading to faster dissolution.[17][19] Common counter-ions for acidic drugs include sodium, potassium, and calcium.[18]
-
Screening Process: A salt screening study would be required to identify a stable, crystalline salt form with optimal properties.
-
-
Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique for significantly enhancing the solubility of poorly soluble drugs.[20][21][22]
-
How it Works: The crystalline (highly ordered and stable) form of the drug is converted into a high-energy amorphous (disordered) state by dispersing it within a polymer matrix.[20][21] This amorphous form does not have a crystal lattice to overcome, leading to dramatically increased apparent solubility and dissolution rates.[11][23]
-
Common Polymers: PVP K30, HPMCAS.
-
Manufacturing Methods: Hot-melt extrusion and spray drying are common, scalable methods for producing ASDs.[11][20][23]
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What specific parts of the this compound structure cause its poor solubility?
Answer:
The poor solubility arises from a combination of factors related to its molecular structure:
-
Large Hydrophobic Surface Area: The two phenyl rings and the methyl group create a large, nonpolar surface area that is energetically unfavorable to interact with polar water molecules.[24][25]
-
Lipophilic Trifluoromethyl (-CF3) Group: The -CF3 group is highly lipophilic (fat-loving) and significantly increases the overall hydrophobicity of the molecule.[26]
-
Molecular Rigidity: The bi-phenyl core is rigid, making it difficult for the molecule to conform in a way that would maximize interaction with water.
-
Crystalline Stability: Poorly soluble compounds often pack very efficiently into a stable crystal lattice. A significant amount of energy is required to break this lattice before the individual molecules can be solvated by water.
Question 2: What is the expected pKa of this compound, and how does it dictate the solubility strategy?
Answer:
The pKa of the carboxylic acid group is the single most important parameter for developing a pH-based solubility strategy.
-
pKa Estimation: The pKa of benzoic acid is ~4.2. The electron-withdrawing -CF3 group on the adjacent ring will lower this pKa, making the compound more acidic. Conversely, the electron-donating -OCH3 and -CH3 groups will slightly raise the pKa.[5] The net effect likely results in a pKa between 3.5 and 4.5 .
-
Strategic Implication: Knowing that the compound is a weak acid immediately tells us that its solubility will be very low in acidic environments (like the stomach, pH 1-3) and will increase significantly in more neutral to alkaline environments (like the intestine, pH 6.8-8.0).[4][27][28] This is why adjusting the pH above the pKa is the primary strategy for solubilization.
Question 3: What are the main categories of solubility enhancement techniques I should consider for this compound?
Answer:
The available techniques can be broadly categorized into physical and chemical modifications. The choice of technique depends on the stage of research and the intended application.
dot graph "Solubility_Enhancement_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Poorly Soluble Compound\n(BCS Class II/IV)", fillcolor="#FBBC05"]; Screening [label="Early Stage / In Vitro Screening", fillcolor="#F1F3F4"]; Formulation [label="Preclinical / In Vivo Studies", fillcolor="#F1F3F4"];
pH_Mod [label="pH Adjustment\n(for ionizable groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cosolvent [label="Co-solvents\n(DMSO, EtOH, PEG)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Salt [label="Chemical Modification:\nSalt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ASD [label="Physical Modification:\nAmorphous Solid Dispersion (ASD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Particle [label="Physical Modification:\nParticle Size Reduction (Micronization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Success [label="Achieved Target\nConcentration & Bioavailability", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Screening [label=" Initial Assessment "]; Start -> Formulation [label=" Development Phase "];
Screening -> pH_Mod; Screening -> Cosolvent;
pH_Mod -> Success [style=dashed]; Cosolvent -> Success [style=dashed];
Formulation -> Salt; Formulation -> ASD; Formulation -> Particle;
Salt -> Success; ASD -> Success; Particle -> Success; } enddot Caption: Decision workflow for selecting a solubility enhancement strategy.
-
For In Vitro Screening: The focus is on simple, rapid methods.
-
pH Adjustment: The most direct method for an acidic compound like this.
-
Co-solvents: Ideal for creating high-concentration stock solutions.[29]
-
-
For In Vivo Studies and Drug Product Development: More robust and scalable methods are required to ensure adequate bioavailability.
-
Chemical Modification: Salt formation is a well-established regulatory and development pathway.[16][30]
-
Physical Modifications:
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area available for dissolution.[31][32]
-
Amorphous Solid Dispersions (ASDs): A powerful technique for overcoming solubility limitations of crystalline drugs by converting them to a higher-energy amorphous form.[11][20][22]
-
-
References
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Technical Support Center: Mitigating Off-Target Effects of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid and Related Modulators
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing the novel small molecule, 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. While public data on this specific compound is limited, its chemical structure—possessing a substituted bi-phenyl motif and a benzoic acid component—shares features with modulators of nuclear receptors, such as the Retinoic Acid-Related Orphan Receptor γt (RORγt).[1][2] This document provides a comprehensive framework for identifying, troubleshooting, and mitigating potential off-target effects to ensure data integrity and advance research with confidence.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses common initial questions regarding off-target effects in the context of a novel research compound.
Q1: What are "off-target" effects and why are they a critical concern?
A1: Off-target effects are unintended interactions between a small molecule and proteins other than its primary biological target. These interactions are a critical concern because they can lead to:
-
Misleading Experimental Data: An observed phenotype might be incorrectly attributed to the intended target, when it is actually caused by an off-target interaction.[3]
-
Cellular Toxicity: Engagement with unintended targets can trigger toxic pathways, leading to cell death or other adverse events that confound results.[4]
-
Poor Clinical Translatability: Compounds with significant off-target activity often fail during preclinical or clinical development due to unforeseen side effects.[5]
Q2: Based on its structure, what are the potential off-target liabilities of this compound?
A2: While comprehensive profiling is necessary, the structure of this compound suggests several potential liabilities:
-
Nuclear Receptors: The biphenyl-like scaffold is common in ligands for various nuclear receptors, suggesting potential cross-reactivity with other members of this superfamily beyond a putative primary target like RORγt.[6][7]
-
CYP Enzymes: The methoxy and trifluoromethyl groups can be sites of metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites or drug-drug interactions.[8]
-
Ion Channels & GPCRs: The overall lipophilicity and aromatic nature of the molecule create a possibility for non-specific interactions with hydrophobic pockets in various proteins, including G-protein coupled receptors (GPCRs) and ion channels, which are common sources of off-target effects.[9]
Q3: How do I begin to experimentally identify potential off-target effects?
A3: A tiered approach is recommended. Start with broad, cost-effective screening and progress to more focused, in-depth validation.
-
In Silico Prediction: Use computational tools and databases to predict potential off-target interactions based on chemical structure similarity to known ligands.[10][11]
-
Broad In Vitro Profiling: Employ commercial services that offer safety panels screening against a wide array of common off-target classes (e.g., kinases, GPCRs, ion channels).[4][9][12]
-
Cellular Target Engagement: Confirm that the compound directly interacts with its intended target in a cellular environment using a biophysical assay.[13][14]
Part 2: Troubleshooting Guide - From Bench to Insight
This section provides solutions to common experimental challenges that may arise from off-target effects.
Issue 1: My phenotypic data is inconsistent or doesn't align with the known function of my intended target.
-
Plausible Cause: The observed phenotype may be a composite of both on-target and off-target activities, or entirely dominated by an off-target effect.
-
Troubleshooting Workflow:
-
Verify Target Engagement: First, prove that your compound physically binds to the intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent tool for this.[14][15] A positive thermal shift confirms engagement.
-
Utilize a Negative Control: Synthesize or procure a close structural analog of your compound that is inactive against the primary target. If this "negative control" still produces the phenotype, it strongly implicates an off-target mechanism.[16][17]
-
Orthogonal Compound: Use a second, structurally distinct compound known to modulate the same target. If this second compound reproduces the phenotype, it increases confidence that the effect is on-target.[16]
-
Issue 2: I'm observing unexpected cellular toxicity at concentrations required for the desired on-target effect.
-
Plausible Cause: The compound may be interacting with proteins essential for cell viability, such as those involved in mitochondrial function or cardiac safety (e.g., the hERG ion channel).[8]
-
Troubleshooting Workflow:
-
Dose-Response Cytotoxicity: Perform standard cytotoxicity assays (e.g., MTT, CellTiter-Glo) across multiple cell lines, including one that does not express the intended target, to assess general vs. target-specific toxicity.
-
Consult Safety Panels: Submit your compound to a commercial in vitro safety profiling service. These panels test for interactions with a wide range of targets known to be involved in toxicity.[5][8][9]
-
Mitochondrial Toxicity Assays: Use specific assays (e.g., Seahorse XF Analyzer) to investigate effects on cellular respiration and mitochondrial health.
-
Issue 3: My potent biochemical activity (e.g., enzyme inhibition) is not translating to a cellular phenotype.
-
Plausible Cause: This discrepancy can arise from poor cell permeability, rapid metabolism, active efflux from the cell, or engagement of a dominant off-target within the cell that masks the intended effect.
-
Troubleshooting Workflow:
-
Assess Permeability & Efflux: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to check passive diffusion. To investigate active transport, use cell lines with and without key efflux pumps (e.g., P-gp/MDR1).
-
Measure Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life. High clearance suggests it may be degraded before reaching its target in cells.
-
Quantify Intracellular Concentration: Use LC-MS/MS to directly measure the amount of compound inside the cells, confirming it is reaching concentrations sufficient to engage the target.
-
Part 3: Key Experimental Protocols & Data Interpretation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Verification
CETSA is a powerful method to confirm that a compound binds to its target in the complex environment of a cell or tissue lysate.[13][18] It is based on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature.[19]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western Blot or other protein detection methods.
Data Interpretation: Plot the relative amount of soluble target protein against temperature. In the presence of a binding compound, the curve should shift to the right, indicating a higher melting temperature and confirming target engagement.
Protocol 2: Designing and Utilizing a Negative Control
A proper negative control is one of the most valuable tools for deconvoluting on- and off-target effects.[16] It should be structurally as similar as possible to your active compound but be devoid of activity at the intended target.[20][21]
Design Principles:
-
Identify the Key Interaction: Based on structural data or SAR (Structure-Activity Relationship), identify a functional group on your active compound that is critical for binding to the intended target.
-
Minimal Structural Modification: Modify this group in a way that is predicted to abolish binding. For example, removing a hydrogen-bond donor or adding a bulky group that creates a steric clash. A single heavy-atom change is often ideal.[20]
-
Confirm Lack of On-Target Activity: The modified compound must be tested in a biochemical assay to confirm that it has lost its potency against the primary target. A >100-fold loss in activity is a common benchmark.
Application: Use the negative control alongside your active compound in all phenotypic assays. If the active compound produces a phenotype but the negative control does not, it provides strong evidence that the phenotype is due to the intended on-target activity.
Part 4: Visualization and Data Summary
Workflow for Off-Target Effect Deconvolution
Caption: A logical workflow for validating that an observed cellular phenotype is due to an on-target effect.
Table 1: Comparison of Off-Target Profiling Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| Broad Safety Panels [9] | Radioligand binding or functional assays against a large, diverse panel of known off-targets (GPCRs, kinases, etc.). | Identifies interactions with common liability targets. | Comprehensive; Industry standard for de-risking. | Can be costly; May not include novel or niche off-targets. |
| Kinase Profiling [11] | Assays measuring inhibition of a large panel of protein kinases. | A "kinome" scan showing selectivity across the kinase family. | Highly valuable as kinases are a frequent off-target class. | Specific to one protein family. |
| Affinity Chromatography | Immobilized compound is used to pull down binding proteins from a cell lysate, identified by mass spectrometry. | Unbiased identification of potential binding partners. | Can discover novel, unexpected off-targets. | Prone to false positives; Doesn't confirm functional effect. |
| Phenotypic Screening [22] | High-content imaging or other cell-based assays to profile cellular responses. | A "fingerprint" of the compound's biological effect. | Unbiased; Measures functional outcomes. | Does not directly identify the molecular off-target(s). |
Hypothetical On-Target vs. Off-Target Signaling
Caption: How a single compound can engage both an intended and an unintended target, leading to complex phenotypes.
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Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
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In Vitro Safety Pharmacology Services. Reaction Biology. [Link]
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Safety Pharmacology Services. ICE Bioscience. [Link]
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3D structures of RORγt-ligand-binding domain (RORγt-LBD) binding... ResearchGate. [Link]
-
Published structures of RORγt inverse agonists and lead compounds 1 a and 1 b. ResearchGate. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
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Controls for chemical probes. Chemical Probes Portal. [Link]
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(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. The Journal of Immunology. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Thermal shift assay. Wikipedia. [Link]
-
Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist... Journal of Medicinal Chemistry. [Link]
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Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules. [Link]
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The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Negative controls of chemical probes can be misleading. bioRxiv. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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The Promise and Peril of Chemical Probe Negative Controls. PubMed. [Link]
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The Promise and Peril of Chemical Probe Negative Controls. ResearchGate. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]
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Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. [Link]
-
The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
-
Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)-2- Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. ResearchGate. [Link]
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Technical Support Center: Optimizing In Vivo Dosage for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Welcome to the technical support center for researchers utilizing 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. This guide is designed to provide in-depth, practical advice for developing and optimizing in vivo dosing strategies. As a Senior Application Scientist, my goal is to blend established pharmacological principles with field-tested insights to help you navigate the complexities of your experiments.
Disclaimer: Specific in vivo pharmacological and toxicological data for this compound are not extensively available in public literature. Therefore, this guide is built upon first principles of drug development, data from structurally related compounds, and best practices for preclinical research.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Initial Compound Assessment
This section addresses the foundational questions researchers should consider before initiating in vivo experiments.
Q1: What is the likely biological target and mechanism of action for this compound?
A: While the precise target is unconfirmed without specific bioassay data, the compound's structure provides clues. It is a benzoic acid derivative containing a trifluoromethylphenyl group.[3] Structurally similar molecules, particularly those with trifluoromethylphenyl moieties, have been characterized as Selective Androgen Receptor Modulators (SARMs).[4][5] Another possibility, given the benzoic acid core, is activity as an anti-inflammatory agent or a VLA-4 antagonist.[3][6]
Scientist's Note: Your initial in vitro characterization is paramount. Before proceeding in vivo, you should have robust data on the compound's potency (e.g., IC50 or EC50) against its intended target. This in vitro potency is a critical anchor for estimating the first doses to be tested in vivo.[7]
Q2: What are the key physicochemical properties to consider for formulation?
A: The molecular structure, characterized by multiple aromatic rings and a trifluoromethyl group, suggests high lipophilicity and, consequently, poor aqueous solubility . This is the single most critical challenge you will likely face. Poor solubility can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream and target tissues.[8][9] Over 70% of new chemical entities suffer from this issue, requiring specialized formulation strategies.[9]
Q3: What are the absolute prerequisites before starting my first animal study?
A:
-
Develop a Stable, Homogenous Formulation: Do not proceed with a simple suspension in saline without characterization. You must develop a formulation that keeps the compound solubilized or evenly suspended to ensure consistent dosing. This is a non-negotiable step.[10]
-
Establish an Analytical Method: You need a validated method (e.g., LC-MS/MS) to quantify the compound's concentration in your dosing vehicle and, eventually, in plasma or tissue samples. This is essential for quality control and pharmacokinetic analysis.[11]
-
Review Literature on Related Compounds: Search for pharmacokinetic and toxicology data on compounds with similar cores (e.g., SARMs with trifluoromethylphenyl groups) to inform your starting dose selection and anticipate potential toxicities.[4][5][7][11]
Part 2: Troubleshooting Guide - Formulation Development for Poorly Soluble Compounds
Inconsistent or failed in vivo studies are frequently traced back to poor formulation. This section provides a systematic approach to vehicle selection and preparation.
Workflow for Formulation Strategy Selection
The following diagram outlines a decision-making process for selecting an appropriate formulation strategy based on the compound's properties and the experimental goals.
Caption: Workflow for selecting an appropriate in vivo formulation.
Common Formulation Vehicles & Protocols
The choice of vehicle is critical and must always be tested alone in a dedicated control group to ensure it does not produce confounding biological effects.[12]
| Vehicle Type | Composition Example | Best For | Pros | Cons |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in sterile water | Oral (gavage), Subcutaneous (SC) | Simple to prepare; generally well-tolerated. | Risk of particle settling, inconsistent dosing if not homogenous. Requires particle size control.[13] |
| Co-Solvent Solution | 10% DMSO, 40% PEG400, 50% Saline | Intravenous (IV), Intraperitoneal (IP) | Ensures compound is fully dissolved; good for IV. | DMSO and other solvents can have their own biological effects or toxicity.[14] |
| Lipid-Based | Corn oil or Sesame oil | Oral (gavage), SC | Can significantly enhance oral bioavailability for lipophilic compounds.[10] | Can be slow to absorb; potential for sterile abscesses with SC injection. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HPBCD) in water | IV, IP, Oral | Forms inclusion complexes to solubilize hydrophobic drugs.[8] | Can be expensive; potential for renal toxicity at high concentrations. |
Protocol: Preparation of a 2 mg/mL Aqueous Suspension
-
Micronize the Compound: If possible, reduce the particle size of the dry compound using a mortar and pestle or mechanical milling. This increases the surface area and improves suspension stability.[13]
-
Prepare the Vehicle: In a sterile beaker, dissolve 0.5g of methylcellulose and 0.1mL of Tween 80 in 100mL of sterile water. Mix thoroughly with a magnetic stirrer until fully dissolved.
-
Create a Paste: Weigh 200mg of the micronized compound. In a small glass mortar, add a few drops of the vehicle and triturate (grind) the powder to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Dilute Geometrically: Gradually add more vehicle to the paste while continuing to mix, ensuring the suspension remains homogenous. Transfer the mixture to a graduated cylinder and add vehicle to reach a final volume of 100mL.
-
Final Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing. Crucially, continue to stir the suspension throughout the entire dosing procedure to prevent settling and ensure each animal receives the same dose.
Part 3: Designing and Executing a Dose-Range Finding (DRF) Study
The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) and establish a preliminary dose-response relationship.[1][15] This information is the foundation for all subsequent efficacy studies.
Key Principles of DRF Study Design
-
Use a Limited Number of Animals: Typically, 3-5 animals per dose group are sufficient for an initial DRF study.[7]
-
Include a Vehicle Control Group: This is mandatory to isolate the effects of the compound from the vehicle.[12]
-
Use a Wide Dose Range: Doses should be spaced logarithmically or semi-logarithmically to cover a broad range.[1] A common starting approach, if no prior data exists, is to test doses such as 5, 10, 20, 40, and 80 mg/kg.[7]
-
Staggered Dosing: Begin by dosing the lowest dose group. Wait 24-48 hours to observe for acute toxicity before proceeding to the next higher dose group.[2] This is an ethical and scientific best practice.
DRF Study Workflow and Decision Points
Caption: A staggered workflow for a dose-range finding study.
Example DRF Study Design and Monitoring
| Parameter | Description |
| Species/Strain | C57BL/6 mice (or other relevant model) |
| Groups (n=3/group) | 1: Vehicle Control2: 10 mg/kg3: 30 mg/kg4: 100 mg/kg |
| Dosing Route | Oral gavage (or other intended route) |
| Frequency | Single dose, daily for 7 days |
| Monitoring Duration | 14 days |
| Primary Endpoints | Mortality: Record time of death.Body Weight: Measure daily. The MTD is often defined as the dose causing no more than a 10-20% weight loss.[12]Clinical Signs: Daily observation for changes in posture, activity, grooming, etc. Use a scoring system for objectivity. |
| Secondary Endpoints | Target Engagement: At study termination, collect blood/tissue to measure a biomarker related to the compound's mechanism of action.Terminal Pathology: Gross necropsy to look for organ abnormalities. |
Part 4: Troubleshooting Common In Vivo Issues
Q: I'm not observing any biological effect, even at high doses. What should I investigate?
A: This is a common and frustrating issue. Here is a checklist:
-
Verify the Formulation: Was the compound actually dissolved or properly suspended? Analyze the concentration of your dosing solution. Inconsistent preparation is a primary culprit.
-
Consider Pharmacokinetics (PK): The compound may have extremely low bioavailability or be cleared from circulation too rapidly to have an effect.[16][17] A pilot PK study is essential. For structurally related SARMs, half-lives in rats range from 2.6 to 5.3 hours, with oral bioavailability being dose-dependent and sometimes incomplete.[11][18] If your compound has a very short half-life, you may need to dose more frequently.
-
Check Compound Integrity: Ensure the compound has not degraded in the formulation vehicle or under your storage conditions.
Q: I'm seeing severe toxicity or death at doses I expected to be safe. What could be the cause?
A:
-
Vehicle Toxicity: Did your vehicle-only control group show any adverse effects? High concentrations of DMSO or other organic solvents can cause toxicity.
-
Formulation Issues: If using a suspension, "hot spots" of undissolved compound can lead to accidental overdosing in some animals.
-
Off-Target Effects or Exaggerated Pharmacology: The compound may have unexpected toxicities unrelated to its intended target.[19] The clinical signs can provide clues. For example, neurotoxicity might present as tremors or ataxia, while liver toxicity might not be apparent without blood chemistry analysis.
-
Species Differences: The chosen animal model may be more sensitive to the compound than expected.[1]
Q: My data is highly variable between animals within the same group. How can I improve reproducibility?
A:
-
Standardize Dosing Technique: Ensure the volume and rate of administration are consistent. For oral gavage, improper technique can cause esophageal damage or accidental lung delivery.
-
Homogenize the Formulation: As stated before, continuously stir suspensions during dosing.
-
Control Environmental Factors: Ensure all animals have the same light/dark cycle, temperature, diet, and access to water. Stress can significantly impact physiological responses.
-
Randomize and Blind: Randomize animals into treatment groups. If possible, the person assessing endpoints should be blinded to the treatment to prevent unconscious bias.[20]
References
-
National Center for Biotechnology Information (2023). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]
-
Hilaris Publisher (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Altasciences (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
-
National Cancer Institute (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate (2016). How to calculate a right dose for in vivo study?. Available at: [Link]
-
ResearchGate (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
MDPI (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
Vivotecnia (n.d.). In vivo toxicology studies. Available at: [Link]
-
NC3Rs (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]
-
PubMed (n.d.). Optimising in vivo pharmacology studies--Practical PKPD considerations. Available at: [Link]
-
ResearchGate (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]
-
Charles River (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Available at: [Link]
-
National Center for Biotechnology Information (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Available at: [Link]
-
PubMed (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Available at: [Link]
-
PubMed (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Available at: [Link]
-
PubMed (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Available at: [Link]
-
PubMed (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Available at: [Link]
-
SciSpace (2009). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl). Available at: [Link]
-
ResearchGate (2025). Effect of para halogen modification of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides on metabolism and clearance. Available at: [Link]
-
National Center for Biotechnology Information (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Available at: [Link]
-
Chemical and Pharmaceutical Bulletin (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Available at: [Link]
-
Srini Chem (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
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- 4. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Welcome to the technical support center for researchers utilizing 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the use of this compound, particularly in the context of its likely role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). Our goal is to equip you with the knowledge to diagnose and resolve inconsistencies, ensuring the reliability and reproducibility of your assay results.
I. Compound-Specific Challenges: Solubility and Stability
Inconsistencies in experimental outcomes often originate from the physicochemical properties of the small molecule itself. For this compound, its structural motifs—a trifluoromethylphenyl group and a benzoic acid derivative—can present challenges related to solubility and stability.
Frequently Asked Questions (FAQs): Compound Handling
Q1: I'm observing precipitation of my compound in the cell culture media. What could be the cause and how can I resolve this?
A1: Poor aqueous solubility is a common issue with compounds containing a trifluoromethylphenyl group.[1] Precipitation can lead to a lower effective concentration of the compound in your assay, resulting in high variability.
Troubleshooting Protocol:
-
Solvent Selection: While DMSO is a common solvent, high concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your media below 1%, and ideally below 0.5%. For some compounds, alternative solvents like ethanol or PEG3350 might be more suitable, but their compatibility with your specific cell line and assay must be validated.[2]
-
Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10-20 mM in DMSO). This allows for smaller volumes to be added to your aqueous assay buffer or media, minimizing the risk of precipitation.
-
Kinetic vs. Equilibrium Solubility: Be aware of the difference between kinetic and equilibrium solubility.[3] Adding a small volume of a concentrated DMSO stock to your aqueous buffer creates a supersaturated solution (kinetic solubility), which may be stable for the duration of your experiment. However, over longer incubation times, the compound may precipitate out as it moves towards its lower equilibrium solubility.
-
Solubility Assessment: If you continue to face issues, consider performing a simple solubility assessment. A nephelometric assay can be used to determine the kinetic solubility of your compound under your specific experimental conditions.[3]
Q2: My assay results are inconsistent from one experiment to the next. Could the compound be degrading?
A2: Yes, degradation is a potential issue. Benzoic acid derivatives can be susceptible to degradation under certain conditions.[4] Furthermore, while the trifluoromethyl group is generally stable, it can undergo hydrolysis under strongly basic conditions.[1]
Troubleshooting Protocol:
-
pH of Assay Buffer: Ensure the pH of your assay buffer is within a stable range for the compound. For many cell-based assays, this will be physiological pH (around 7.4).
-
Storage of Stock Solutions: Store stock solutions of the compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Stability in Media: Some components of cell culture media, such as D-glucose, can react with and reduce the stability of aromatic acids like para-aminobenzoic acid, a related compound.[5] While specific data for your compound is not available, this highlights the importance of preparing fresh dilutions of the compound in media for each experiment.
-
Forced Degradation Studies: To definitively assess stability, you can perform forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic).[1] This can help identify conditions to avoid during your experiments.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Ethanol, PEG3350 | Balance solubility with potential for cytotoxicity. |
| Final Solvent Conc. | < 1% (ideally < 0.5%) | Minimize solvent effects on cells and assay components. |
| Stock Solution Storage | -20°C or -80°C, in aliquots | Prevent degradation from repeated freeze-thaw cycles. |
| Working Solution Prep. | Freshly prepare for each experiment | Avoid potential degradation in complex aqueous media. |
II. Assay-Specific Troubleshooting: Targeting PPARs
Based on its structure, this compound is likely being investigated as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors.[6][7][8] Inconsistent results in PPAR-related assays can stem from various factors, from the assay design to the biological system itself.
Frequently Asked Questions (FAQs): PPAR Assays
Q3: My reporter gene assay for PPARγ activity is showing high background and low signal-to-noise. What can I do?
A3: High background and low signal in reporter gene assays can be caused by several factors, including issues with the reporter construct, cell health, or the assay protocol itself.
Troubleshooting Protocol:
-
Cell Line and Transfection Efficiency:
-
Ensure your chosen cell line has low endogenous PPARγ activity to minimize background.
-
Optimize your transfection protocol to achieve high efficiency and consistent expression of the PPARγ receptor and the reporter construct.
-
-
Reporter Construct:
-
Assay Conditions:
-
Optimize the concentration of the co-transfected PPARγ and RXRα expression vectors. Heterodimerization with the Retinoid X Receptor (RXR) is often required for PPAR activity.[7][8]
-
Titrate the concentration of your compound to determine the optimal range for activation or inhibition.
-
Ensure the incubation time is sufficient for transcriptional activation and reporter protein expression.
-
Q4: I am not seeing a consistent effect of my compound on the expression of known PPARγ target genes (e.g., CD36, aP2). What could be the problem?
A4: Inconsistent effects on downstream target gene expression can be due to issues with the experimental model, the timing of analysis, or the method of detection.
Troubleshooting Protocol:
-
Cell Model:
-
Use a cell line known to be responsive to PPARγ agonists (e.g., 3T3-L1 preadipocytes for adipogenesis-related genes).
-
Be aware that the cellular context and the presence of co-activators or co-repressors can influence PPARγ activity.[12]
-
-
Time Course Experiment:
-
Perform a time-course experiment to determine the optimal time point for measuring changes in target gene expression after compound treatment. The induction of different target genes can have different kinetics.
-
-
qPCR/Western Blot Optimization:
-
For qPCR, ensure your primers are specific and efficient. Use appropriate housekeeping genes for normalization.
-
For Western blotting, validate your antibody specificity and optimize blotting conditions.[13]
-
Q5: My ligand binding assay results are variable. How can I improve consistency?
A5: Variability in ligand binding assays can arise from issues with the protein, the ligand, or the assay conditions.
Troubleshooting Protocol:
-
Protein Quality:
-
Use a highly purified, active PPARγ ligand-binding domain (LBD).
-
Ensure proper storage and handling of the protein to maintain its activity.
-
-
Radioligand/Fluorescent Ligand:
-
Use a high-quality, high-specific-activity radioligand or a validated fluorescent probe.
-
Determine the optimal concentration of the labeled ligand to use in your competition assay.
-
-
Assay Buffer and Conditions:
-
Optimize the assay buffer components, including pH and salt concentration, as these can affect ligand binding.[14]
-
Ensure the incubation is carried out for a sufficient time to reach equilibrium.
-
Experimental Workflow and Decision Tree
The following diagram illustrates a typical workflow for investigating the effect of a small molecule on PPARγ activity and a decision tree for troubleshooting common issues.
Caption: Workflow for assessing compound activity and troubleshooting guide.
III. General Best Practices for Assay Consistency
Beyond compound- and assay-specific issues, general laboratory practices play a critical role in ensuring data quality.
-
Cell Culture Maintenance: Maintain healthy, low-passage number cells and regularly test for mycoplasma contamination.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize variability in reagent and cell dispensing.
-
Plate Layout: Use a consistent plate layout for all experiments, including appropriate controls (vehicle, positive, and negative).
-
Data Normalization: Normalize your data appropriately to account for variations in cell number or other experimental parameters.
By systematically addressing these potential sources of error, you can enhance the consistency and reliability of your experimental results when working with this compound.
References
-
Peroxisome proliferator-activated receptor α ligands and modulators from dietary compounds: Types, screening methods and functions - PubMed. Available at: [Link]
-
Virtual Screening as a Technique for PPAR Modulator Discovery - PMC - NIH. Available at: [Link]
-
26 questions with answers in PPAR GAMMA | Science topic - ResearchGate. Available at: [Link]
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC - PubMed Central. Available at: [Link]
-
Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC - NIH. Available at: [Link]
-
How can I assess the activity of the nuclear receptor PPAR gamma? - ResearchGate. Available at: [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]
-
What are the best techniques to measure PPAR gamma activity? - ResearchGate. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available at: [Link]
-
Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PMC - NIH. Available at: [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed. Available at: [Link]
-
Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - Frontiers. Available at: [Link]
-
In vitro solubility assays in drug discovery - PubMed. Available at: [Link]
-
PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Peroxisome proliferator-activated receptor α ligands and modulators from dietary compounds: Types, screening methods and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Metabolic Degradation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic pathways of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (referred to herein as "Compound X"). This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental studies. It moves beyond simple protocols to explain the scientific rationale behind each step, ensuring your experiments are robust, reproducible, and yield trustworthy results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Metabolic Landscape
This section addresses foundational questions about the expected metabolic fate of Compound X, based on established principles of drug metabolism.
Q1: What are the most probable metabolic pathways for Compound X?
A1: Based on its chemical structure, Compound X is susceptible to several Phase I and Phase II metabolic reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2] The most likely pathways involve modifications at four key positions: the methoxy group, the aromatic rings, the benzylic methyl group, and the carboxylic acid group.
The primary Phase I reactions to anticipate are:
-
O-Demethylation: The methoxy group is a common site for CYP-mediated O-dealkylation, which involves the hydroxylation of the methyl carbon followed by the spontaneous loss of formaldehyde to yield a phenolic metabolite (M1).[3]
-
Aromatic Hydroxylation: The two phenyl rings can be hydroxylated. The position of hydroxylation is influenced by the existing substituents. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which deactivates its ring towards oxidation.[4] Conversely, the methoxy and methyl groups are activating, making their respective rings more likely targets. Hydroxylation often occurs at the para- or ortho- positions relative to activating groups.[5] This could lead to metabolites M2 and M3.
-
Benzylic Oxidation: The methyl group attached to the benzoic acid ring is at a benzylic position, making it a prime target for oxidation to a hydroxymethyl group (M4), which can be further oxidized to a carboxylic acid (M5).[6]
Following Phase I, the newly introduced hydroxyl and existing carboxylic acid groups are prime candidates for Phase II conjugation reactions , such as glucuronidation or sulfation, to form highly polar, readily excretable metabolites (e.g., M6, M7).[1]
Caption: Predicted Phase I and Phase II metabolic pathways for Compound X.
Q2: Which Cytochrome P450 (CYP) isoforms are likely responsible for metabolizing Compound X?
A2: While specific reaction phenotyping is required for definitive identification, the metabolism of over 90% of xenobiotics is handled by a small number of isoforms.[7] The most common CYPs involved in the types of reactions predicted for Compound X are CYP3A4, CYP2D6, CYP2C9, and CYP1A2 .[2][7] Initial screening should therefore focus on incubations with recombinant human CYP isoforms from this panel. Understanding which enzyme is responsible is critical for predicting potential drug-drug interactions.
Q3: The trifluoromethyl (-CF3) group is very stable. Should I expect to see metabolites from its degradation?
A3: Generally, the carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolism.[8] This property is often intentionally designed into drug candidates to block a potential site of metabolism and improve metabolic stability. While CYP-catalyzed defluorination of aromatic fluorides can occur, it is less common than reactions at other sites.[9] Therefore, you should prioritize searching for metabolites resulting from O-demethylation, hydroxylation, and oxidation first. If the compound shows unexpected clearance or toxicity, investigating defluorination pathways may become necessary.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you may encounter during the analysis of Compound X and its metabolites, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: My LC-MS analysis shows the peak for the parent compound (Compound X) disappearing after incubation with liver microsomes, but I can't find any metabolite peaks. What's happening?
A4: This is a common and frustrating issue. Several possibilities could explain this observation:
-
Cause 1: Further Metabolism to Highly Polar Conjugates. Your Phase I metabolites may be rapidly converted to Phase II conjugates (e.g., glucuronides). These conjugates are very polar and may elute at or near the solvent front of a typical reverse-phase HPLC gradient, making them difficult to detect.
-
Cause 2: Adsorption or Poor Ionization. Metabolites may be adsorbing to your LC system tubing or vials, or they may not ionize well under your current MS source conditions.
-
Solution: Check for sample adsorption issues by preparing standards of expected metabolite types (if available) and testing recovery.[11] Optimize MS source parameters (e.g., ionization voltage, source temperatures) for potential metabolites.[11][12] It is also crucial to ensure the sample diluent is compatible with the mobile phase to prevent precipitation upon injection.
-
-
Cause 3: Covalent Binding. A reactive metabolite could be forming and covalently binding to microsomal proteins, effectively removing it from the solution you are analyzing.
-
Solution: This is a more complex issue related to bioactivation. It often requires radiolabeled compounds to trace the bound material. If this is suspected, specialized assays for covalent binding are necessary.
-
Q5: I'm seeing a peak with a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound. What is it?
A5: An increase of 16 Da almost always corresponds to the addition of one oxygen atom (+15.995 Da). This strongly suggests the formation of a hydroxylated metabolite .[3] This could be from either aromatic hydroxylation (M2, M3) or benzylic hydroxylation (M4).
-
Troubleshooting Step: To distinguish between these possibilities, you need to use tandem mass spectrometry (MS/MS). Fragment the M+16 peak and compare its fragmentation pattern to that of the parent compound. Different hydroxylation positions will often lead to unique fragment ions, allowing you to localize the modification. For example, fragmentation of a benzylically hydroxylated metabolite might show a characteristic loss of water (-18 Da) more readily than an aromatic one.
Q6: My chromatogram is showing significant peak tailing for the carboxylic acid-containing parent compound and its metabolites. How can I improve peak shape?
A6: Peak tailing for acidic compounds is typically caused by secondary interactions between the negatively charged carboxylate group and residual positive charges on the silica-based stationary phase.
-
Solution: Suppress Ionization. The most effective solution is to lower the pH of your mobile phase.[13] Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases (typically 0.1%). This ensures the carboxylic acid remains in its neutral, protonated form (-COOH) throughout the analysis, minimizing unwanted ionic interactions and resulting in sharper, more symmetrical peaks.
| Mobile Phase Modifier | Typical Concentration | Effect on Peak Shape | MS Compatibility |
| Formic Acid | 0.1% (v/v) | Good | Excellent (ESI+ and ESI-) |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Excellent | Causes ion suppression in ESI+ |
| Ammonium Formate | 5-10 mM | Good (for neutral pH) | Excellent |
Q7: I am observing retention time shifts between injections. How can I ensure my data is reliable?
A7: Retention time (RT) stability is critical for confident metabolite identification, especially in large batches.[10][14]
-
Cause 1: Insufficient Column Equilibration. The column is not returning to its initial state before the next injection.
-
Solution: Ensure your gradient method includes a sufficient post-run equilibration time. For reverse-phase columns, this is typically at least 10 column volumes of the starting mobile phase composition.[11]
-
-
Cause 2: Mobile Phase Changes. The composition of your mobile phase is changing over time (e.g., evaporation of the organic component).
-
Solution: Prepare fresh mobile phases daily. Keep solvent bottles capped to minimize evaporation. If running very large batches, consider preparing the entire volume of mobile phase needed in a single container to avoid batch-to-batch variation.[14]
-
-
Cause 3: Column Temperature Fluctuations.
-
Solution: Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) to ensure a stable operating temperature.
-
To monitor and correct for drift, it is essential to inject quality control (QC) samples and/or internal standards at regular intervals throughout your analytical run.[14]
Caption: A typical experimental workflow for in vitro metabolite identification.
Part 3: Experimental Protocols
Here we provide a detailed, step-by-step methodology for a foundational experiment in studying the degradation of Compound X.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of Compound X when incubated with HLM and to generate metabolites for identification.
Materials:
-
Compound X
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., solutions A and B containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC-grade, containing a suitable internal standard (e.g., a structurally similar, stable compound not found in the matrix)
-
Incubator/water bath set to 37°C
-
Microcentrifuge tubes and a centrifuge
Procedure:
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Prepare a separate master mix for the negative control (-NADPH) containing only the buffer. This control is crucial to distinguish enzymatic degradation from chemical instability.
-
-
Pre-incubation:
-
Add the appropriate volume of HLM to each tube to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Add the master mix (either with or without the regenerating system) to the tubes.
-
Vortex gently and pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding Compound X (typically from a concentrated stock in DMSO or ACN) to a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1% to avoid inhibiting enzyme activity.
-
Vortex gently to mix. This is your T=0 time point. Immediately remove an aliquot (e.g., 50 µL) and quench it as described in step 5.
-
-
Time-Course Incubation:
-
Incubate the remaining reaction mixture at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot (50 µL) from the reaction.
-
-
Quenching the Reaction:
-
Immediately add the aliquot from each time point to a tube containing a fixed volume of ice-cold ACN with an internal standard (e.g., 150 µL, a 1:3 ratio). This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples to quantify the remaining percentage of Compound X at each time point relative to the T=0 sample. This data can be used to calculate the intrinsic clearance.
-
In parallel, analyze the samples using metabolite identification software to search for the predicted masses of potential metabolites (e.g., M+16 for hydroxylation, M-14 for demethylation).
-
Self-Validation:
-
The negative control (-NADPH) should show minimal (<10%) loss of Compound X over the time course, confirming that degradation is enzyme-dependent.
-
The internal standard peak area should be consistent across all samples, indicating proper sample processing and injection.[14]
References
Sources
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism [mdpi.com]
- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iunajaf.edu.iq [iunajaf.edu.iq]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid in media
Introduction
Welcome to the technical support guide for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the physicochemical properties of this compound and to offer robust strategies for preventing its precipitation in aqueous experimental media. Precipitation is a common challenge for complex organic molecules, and this guide provides a systematic approach to ensure consistent, reliable, and artifact-free experimental results.
Understanding the Molecule: The Root of the Solubility Challenge
The structure of this compound dictates its solubility behavior. It is a classic example of a "brick-dust" molecule—a compound whose strong crystal lattice energy and inherent hydrophobicity make it challenging to dissolve and maintain in aqueous solutions.
Several key features contribute to its low aqueous solubility:
-
Benzoic Acid Moiety: This group provides a pH-dependent "handle" for solubilization. At a pH above its acid dissociation constant (pKa), the carboxylic acid deprotonates to a carboxylate (-COO⁻), which is significantly more water-soluble. Below the pKa, it remains in its neutral, protonated form (-COOH), which is far less soluble. The pKa for structurally related compounds like 4-(trifluoromethyl)benzoic acid is approximately 3.7[1][2], while for 4-methoxybenzoic acid it is around 4.47[3]. Therefore, we can predict the pKa of the title compound to be in the range of 3.5-4.5.
-
Trifluoromethyl (-CF3) and Phenyl Groups: The trifluoromethyl group is a potent electron-withdrawing group that is also highly lipophilic (hydrophobic). Combined with the two phenyl rings, this region of the molecule strongly repels water, promoting self-aggregation and precipitation.
-
Methyl (-CH3) and Methoxy (-OCH3) Groups: These groups further contribute to the overall lipophilicity of the molecule.
This inherent hydrophobicity means that even when a clear, concentrated stock solution is prepared in an organic solvent like DMSO, the compound can rapidly precipitate when diluted into an aqueous medium—a phenomenon known as a kinetic solubility issue.[4]
Caption: Chemical structure of the topic compound.
Frequently Asked Questions (FAQs)
Q1: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate when I add it to my cell culture media?
A: This is a classic example of exceeding the compound's kinetic solubility. While highly soluble in a polar aprotic solvent like DMSO, the molecule's solubility limit in your aqueous assay buffer is drastically lower. When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous. The compound, now in a solvent it is not soluble in, crashes out of solution before it can establish a stable, dissolved state.[4]
Q2: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A: For most cell lines, a final DMSO concentration of 0.5% (v/v) is well-tolerated, with many robust lines tolerating up to 1%.[5] However, primary cells and sensitive cell lines can show signs of toxicity or altered gene expression at concentrations as low as 0.1%.[5][6][7] It is critical to run a vehicle control with the same final DMSO concentration as your test articles to ensure the observed effects are from your compound, not the solvent.
Q3: How does the pH of my experimental buffer affect the compound's solubility?
A: The pH is a critical factor. As a benzoic acid derivative, this compound is an acid.
-
At pH > pKa (approx. > 4.5): The carboxylic acid is deprotonated (-COO⁻), making it an ion. This charged state significantly increases its affinity for water, thus increasing solubility. Standard cell culture media, typically buffered around pH 7.2-7.4, should favor the more soluble, deprotonated form.
-
At pH < pKa (approx. < 3.5): The compound is protonated (-COOH) and neutral. This uncharged state is much less soluble in water and is highly prone to precipitation.
Caption: Impact of pH on compound ionization and solubility.
Q4: Does adding serum (like FBS) to my media improve or worsen solubility?
A: It can do either, but it often helps. Serum contains proteins, most notably albumin, which can bind to hydrophobic compounds. This binding action can effectively sequester the compound, keeping it in solution and preventing aggregation. However, in some rare cases, interactions with other serum components could lead to precipitation. If you observe precipitation, it is worthwhile to test solubility in both serum-free and serum-containing media to diagnose the issue.
Systematic Troubleshooting and Optimization Guide
Follow this step-by-step guide to diagnose and resolve precipitation issues.
Caption: A logical workflow for troubleshooting precipitation.
Step 1: Initial Solubility Assessment Protocol
This experiment determines the maximum kinetic solubility of the compound in your specific assay medium.
Objective: To find the highest concentration that remains precipitate-free for the duration of your experiment.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Your exact experimental medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
A clear 96-well plate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at ~620 nm (for light scatter) or a nephelometer.
Methodology:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO . For example, create concentrations from 10 mM down to ~0.02 mM. This step is crucial: always dilute in 100% DMSO , not in media or PBS, to avoid premature precipitation.[8]
-
Prepare Media Plate: Add 198 µL of your pre-warmed experimental medium to the wells of a new, clear 96-well plate.
-
Transfer and Mix: Quickly transfer 2 µL of the DMSO serial dilutions into the corresponding wells of the media plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Immediately mix thoroughly by pipetting up and down several times.
-
Incubate and Read:
-
Read the plate immediately (T=0) for light scatter at 620 nm.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Read the plate again at relevant time points (e.g., 1h, 4h, 24h).
-
Data Interpretation: An increase in absorbance/nephelometry reading over time indicates light scattering from newly formed precipitate. The highest concentration that shows no significant increase in scattering over the experimental duration is your maximum working concentration.
| Final Concentration (µM) | Absorbance at 620 nm (T=0) | Absorbance at 620 nm (T=4h) | Observation |
| 100 | 0.051 | 0.255 | Heavy Precipitation |
| 50 | 0.050 | 0.150 | Moderate Precipitation |
| 25 | 0.049 | 0.075 | Slight Haze |
| 12.5 | 0.051 | 0.053 | Clear - Max Soluble Conc. |
| 6.25 | 0.050 | 0.051 | Clear |
| Vehicle (1% DMSO) | 0.049 | 0.050 | Clear |
Table 1: Example data from a kinetic solubility assessment. In this hypothetical case, the maximum usable concentration for a 4-hour experiment would be 12.5 µM.
Step 2: Formulation Optimization Strategies
If your required experimental concentration is higher than the measured kinetic solubility, the following formulation strategies can be employed.
A. Co-Solvent and Dilution Technique
-
DMSO Concentration: Ensure the final DMSO concentration is kept as low as possible while maintaining a clear stock, ideally ≤0.5%.[5][7]
-
Dilution Method: When adding the DMSO stock to your aqueous buffer, ensure rapid and vigorous mixing. Add the small volume of stock into the larger volume of media while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
B. Use of Solubilizing Excipients
These are additives that enhance solubility. Always test them for compatibility with your specific assay and for any cytotoxic effects.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They act as "molecular containers," encapsulating the hydrophobic part of a drug molecule to form a more water-soluble "inclusion complex."[11][12]
-
Recommended Agent: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[11]
-
Protocol:
-
Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay media. This may require gentle warming and stirring to fully dissolve.
-
Add your compound (from a 100% DMSO stock) directly to the HP-β-CD-containing media.
-
Allow the mixture to equilibrate (e.g., 1 hour at room temperature with gentle agitation) to allow for inclusion complex formation.
-
Re-run the solubility assessment as described in Step 1 using this new formulation.
-
A significant increase in the maximum soluble concentration indicates successful formulation.[11]
-
2. Non-Ionic Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic drugs.[13][14]
-
Recommended Agents:
-
Protocol:
-
Prepare media containing the desired final concentration of the surfactant.
-
Add your compound (from a 100% DMSO stock) to the surfactant-containing media with vigorous mixing.
-
Assess solubility as described in Step 1.
-
C. pH Control
For experiments not involving live cells (e.g., biochemical or enzymatic assays), you can directly control the buffer pH. Ensure your buffer pH is at least 1.5-2 units above the compound's estimated pKa (e.g., pH 6.0 or higher) to maintain the soluble, deprotonated state.
Summary of Recommended Starting Conditions
| Strategy | Agent | Typical Starting Concentration | Key Considerations |
| Co-Solvent Control | DMSO | ≤ 0.5% (v/v) final | Perform serial dilutions in 100% DMSO; add stock to media with vigorous mixing.[8] |
| Cyclodextrins | HP-β-CD | 1-5% (w/v) in media | Low toxicity; very effective for encapsulating hydrophobic molecules.[9][11] |
| Surfactants | Polysorbate 80 | 0.01 - 0.1% (v/v) in media | Can form micelles to solubilize the compound; check for assay interference.[14][15] |
| pH Adjustment | Buffers (HEPES, etc.) | pH > 6.0 | Primarily for cell-free assays; maintains the soluble ionic form of the acid. |
By applying this systematic approach—understanding the molecule, quantifying the problem, and testing rational formulation strategies—researchers can successfully prevent the precipitation of this compound, ensuring the integrity and reproducibility of their experimental data.
References
-
ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. Retrieved from [Link]
-
Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Ferreira, H., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. Retrieved from [Link]
-
Pharmatech. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Retrieved from [Link]
-
IJIRT. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. Retrieved from [Link]
-
ICPL. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. alzet.com [alzet.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijirt.org [ijirt.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
A Guide for Formulation Scientists
Disclaimer: Information regarding the specific compound "4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid" is not publicly available in the searched scientific literature. This guide, therefore, treats it as a representative model compound with anticipated physicochemical properties based on its chemical structure. The strategies and troubleshooting advice provided are based on established principles for enhancing the bioavailability of poorly soluble, acidic drug candidates, often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1][2][3]
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have before initiating formulation development.
Question 1: What are the likely physicochemical properties of this compound, and why do they suggest a bioavailability challenge?
Answer: Based on its chemical structure, we can infer several properties that point towards low oral bioavailability. The molecule is a complex aromatic carboxylic acid.
-
Poor Aqueous Solubility: The large, rigid bicyclic core combined with a lipophilic trifluoromethyl (-CF3) group suggests a high crystal lattice energy and low affinity for water, leading to poor intrinsic solubility.
-
High Lipophilicity: The presence of multiple non-polar rings and the -CF3 group likely results in a high LogP value (predicted to be >3). While high lipophilicity is necessary for membrane permeation, excessively high values can lead to poor wetting and dissolution in the aqueous environment of the gastrointestinal (GI) tract.
-
pH-Dependent Solubility: The presence of a carboxylic acid moiety (-COOH) means its solubility will be highly dependent on pH. It will be poorly soluble in the acidic environment of the stomach (pH 1-2) and will only begin to dissolve and ionize as it transits to the more neutral pH of the small intestine. The pKa of the carboxylic acid is likely lowered by the electron-withdrawing trifluoromethyl group, similar to how 4-(trifluoromethyl)benzoic acid has a pKa of around 3.7.[4]
-
Biopharmaceutics Classification System (BCS) Prediction: Given the predicted low solubility and likely high permeability (due to its lipophilicity), the compound is anticipated to be a BCS Class II drug.[2][5] For such compounds, the rate-limiting step to absorption is drug dissolution.[6][7]
Question 2: What are the primary formulation strategies to consider for a BCS Class II acidic compound like this?
Answer: The goal for a BCS Class II drug is to increase its dissolution rate and/or its apparent solubility in the GI tract. Several established strategies can be employed, each with its own mechanism and technical considerations.[5][6][8][9]
| Strategy | Mechanism of Action | Key Advantages | Key Challenges |
| Salt Formation | Converts the acidic drug to a more soluble salt form, which can alter pH at the diffusion layer and improve dissolution.[9] | Simple, cost-effective, well-understood regulatory path. | Risk of converting back to the less soluble free acid form in the stomach; potential for hygroscopicity issues.[10] |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[3][7][11] | Applicable to crystalline material; relatively straightforward process (micronization, nanosizing). | May not be sufficient for compounds with very low intrinsic solubility; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in its high-energy, amorphous state, which has a much higher apparent solubility than the crystalline form.[12][13] | Can achieve significant increases in solubility and dissolution ("supersaturation").[8] | Physically unstable and can recrystallize over time; requires careful selection of polymer and manufacturing process (spray drying, hot-melt extrusion).[12][14] |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, keeping the drug in a solubilized state.[2][13][15] | Excellent for highly lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[13] | Higher complexity in formulation and manufacturing; potential for GI side effects from surfactants. |
| Co-crystals | A multi-component crystal where the drug forms non-ionic interactions with a benign co-former, altering the crystal lattice and improving physicochemical properties like solubility and dissolution.[2] | Can improve both solubility and physical stability; offers an alternative when salt formation is not viable. | Requires extensive screening to find suitable co-formers; regulatory pathway is still evolving. |
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides practical, Q&A-based solutions to common problems encountered during formulation development.
Problem 1: Initial Formulation Attempts Show No Improvement in Dissolution Rate
Question: "We performed micronization on our crystalline API, but the dissolution profile in simulated intestinal fluid (pH 6.8) is still very poor (<30% dissolved in 90 minutes). What's our next step?"
Answer: This is a common scenario for compounds with extremely low intrinsic solubility, where simply increasing the surface area is insufficient. This indicates that you are "solubility-limited" rather than just "dissolution rate-limited." The focus must now shift to dramatically increasing the drug's apparent solubility. The two most logical next steps are evaluating salt forms and developing amorphous solid dispersions (ASDs).
Caption: Troubleshooting workflow for stabilizing an amorphous solid dispersion.
Core Principles for ASD Stabilization:
-
Maximize Drug-Polymer Interactions: Strong, specific interactions like hydrogen bonds between the drug and the polymer are crucial for preventing the drug molecules from self-associating and crystallizing. Since your compound has a carboxylic acid group (a hydrogen bond donor and acceptor), polymers with complementary functional groups are ideal.
-
Increase the Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more mobile, rubbery state. [12]Storing an ASD well below its Tg is critical for ensuring low molecular mobility and long-term stability. A higher drug load often plasticizes the polymer, lowering the overall Tg of the dispersion.
-
Select the Right Polymer: PVP is a good starting point, but other polymers offer different advantages.
| Polymer | Common Abbreviation | Key Feature for Your Compound |
| Polyvinylpyrrolidone | PVP | Forms hydrogen bonds with carboxylic acids. |
| Hypromellose | HPMC | Good general-purpose ASD polymer. |
| Hypromellose Acetate Succinate | HPMCAS | Excellent for acidic drugs. The succinate moiety can interact with the drug, and it is a superior precipitation inhibitor in the intestine. [8] |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | Amphiphilic nature can create micelles, aiding in both solubilization and stability. |
-
Formulation Design:
-
Design a small screening study with 2-3 promising polymers (e.g., PVP/VA 64, HPMCAS-MG, Soluplus®).
-
For each polymer, prepare formulations at two different drug loadings (e.g., 15% and 30% w/w).
-
-
Preparation (Small Scale):
-
Use a solvent evaporation method for rapid screening. Dissolve 100 mg of polymer and the corresponding amount of drug in a suitable common solvent (e.g., methanol or acetone) in a vial.
-
Evaporate the solvent under a stream of nitrogen, followed by drying in a vacuum oven at 40-50°C for 24-48 hours to remove residual solvent.
-
-
Initial Characterization (Time Zero):
-
DSC Analysis: Perform a DSC scan on each formulation. A single Tg is a strong indicator of drug-polymer miscibility (a single-phase system). [12][16]Lack of a melting endotherm for the drug confirms it is amorphous.
-
PXRD Analysis: Confirm the absence of crystallinity with PXRD. The pattern should show a broad "halo" with no sharp peaks. [16][17]4. Accelerated Stability Assessment:
-
Place the prepared amorphous samples in open vials inside a stability chamber set to 40°C/75% RH.
-
After 1 week and 4 weeks, re-analyze the samples by DSC and PXRD.
-
-
Interpretation: The best formulation will be the one that maintains a single Tg and shows no evidence of crystalline peaks in the PXRD pattern after the stability challenge. This formulation is then a strong candidate for scale-up via spray drying or hot-melt extrusion.
Problem 3: Good In Vitro Dissolution of ASD Does Not Translate to In Vivo Exposure
Question: "Our optimized HPMCAS-based ASD shows 95% drug release in 30 minutes, achieving a 50-fold supersaturation compared to the crystalline drug. However, in a rat pharmacokinetic study, the oral bioavailability was only 5%, which is no better than the micronized crystalline form. What is happening?"
Answer: This is a classic example of the "spring and parachute" dilemma. Your formulation (the "spring") is successfully dissolving and creating a high-energy, supersaturated solution in the GI tract. However, this state is thermodynamically unstable, and the drug is likely precipitating out into a non-absorbable form before it can permeate the gut wall (the "parachute" failed). [8]
Caption: The "spring and parachute" model for ASDs in the GI tract.
Troubleshooting Strategies:
-
Confirm Precipitation In Vitro: You must first confirm that precipitation is the likely cause. This can be done with a dissolution-permeation or precipitation study.
-
Enhance the "Parachute": The polymer in your ASD is meant to act as the precipitation inhibitor. While HPMCAS is excellent, you may need a higher polymer-to-drug ratio, or you could explore other specialized precipitation-inhibiting polymers.
-
Switch to a Lipid-Based System: If precipitation remains a major hurdle, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) may be a superior approach. A SEDDS keeps the drug in a solubilized state within lipid droplets, avoiding the supersaturation/precipitation cycle altogether. This is particularly effective for highly lipophilic compounds that readily partition into the oil phase.
-
Dissolution Medium: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) or a similar biorelevant medium.
-
Test Setup: Use a standard USP dissolution apparatus or a smaller-scale system with paddles. Maintain the temperature at 37°C.
-
Procedure:
-
Add an amount of your ASD formulation calculated to achieve a concentration 2-3 times the amorphous solubility of the drug if it were to fully dissolve.
-
Begin stirring and take samples at frequent intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Immediately filter each sample through a fine (e.g., 0.1 µm) syringe filter to remove any undissolved or precipitated particles.
-
Analyze the filtrate for dissolved drug concentration by HPLC-UV.
-
-
Interpretation:
-
Plot the concentration of dissolved drug versus time.
-
A "spring and parachute" profile will show a rapid increase in concentration (the spring) followed by a gradual or sharp decrease as the drug precipitates out of solution (parachute failure).
-
A successful formulation will maintain a high concentration plateau for an extended period (e.g., >2 hours), giving ample time for absorption in vivo.
-
References
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Validation & Comparative
A Researcher's Comparison Guide to Validating the Biological Target of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
In the landscape of drug discovery, identifying a compound with promising activity is merely the first step. The subsequent, and arguably more critical, phase is to unequivocally validate its biological target. This process is foundational to understanding the mechanism of action, predicting potential toxicities, and building a robust therapeutic hypothesis. This guide provides a multi-tiered strategy for the rigorous validation of the biological target for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a molecule structurally related to known inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).
RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical drivers of autoimmune diseases.[1][2] Inverse agonists of RORγt inhibit its transcriptional activity, thereby reducing the production of pro-inflammatory cytokines like Interleukin-17 (IL-17) and offering a promising therapeutic avenue for conditions such as psoriasis and rheumatoid arthritis.[1][3]
This guide will compare and contrast a suite of essential experimental approaches, explaining the causality behind their selection and sequence. We will proceed through three core validation tiers:
-
Tier 1: Direct Target Engagement. Does the compound physically interact with the putative target protein?
-
Tier 2: Cellular Target Activity. Does this interaction translate into the expected functional modulation in a cellular context?
-
Tier 3: Target Necessity and Specificity. Is the observed cellular phenotype exclusively dependent on the engagement of the putative target?
Tier 1: Direct Target Engagement – Confirming Physical Interaction
The foundational question is whether the compound directly binds to its hypothesized target, RORγt. Answering this requires biophysical methods that can detect and quantify this interaction. We will compare two gold-standard, yet complementary, techniques: the Cellular Thermal Shift Assay (CETSA®) and Surface Plasmon Resonance (SPR).
Method Comparison: CETSA vs. SPR
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Principle | Measures ligand-induced thermal stabilization of a target protein within intact cells or cell lysates.[4][5] | An optical technique that detects binding events in real-time by measuring changes in the refractive index on a sensor chip.[6][7] |
| Key Output | Thermal shift (ΔTagg) indicating target engagement.[8] | Binding affinity (KD), association rate (ka), and dissociation rate (kd).[6][9] |
| Context | Physiologically relevant (intact cells).[4][10] | In vitro (purified protein).[7] |
| Primary Use Case | Confirming target binding in a native cellular environment.[10][11] | Precise quantification of binding kinetics and affinity.[9][12] |
| Pros | Label-free, reflects cellular bioavailability and target accessibility.[8] | High sensitivity, provides detailed kinetic information, label-free.[6][13] |
| Cons | Indirect measure of affinity, lower throughput for kinetics. | Requires purified, active protein; potential for protein immobilization artifacts. |
Experimental Workflow: A Tiered Validation Strategy
The following diagram illustrates the logical flow of experiments, moving from initial confirmation of binding to functional validation and genetic proof.
Caption: Tiered workflow for biological target validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol is designed to generate a melt curve to demonstrate that this compound stabilizes RORγt in intact Th17-differentiated cells.
-
Cell Culture & Treatment: Culture primary human CD4+ T cells under Th17 polarizing conditions. Treat cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.[11]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles to release cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.[8]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble RORγt at each temperature point using Western Blot or an ELISA-based method.
-
Analysis: Plot the percentage of soluble RORγt against temperature. A shift of the curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.[5]
Tier 2: Cellular Target Activity – Linking Binding to Function
Confirming that the compound binds to RORγt is not enough. We must demonstrate that this binding event leads to the expected biological outcome: the inverse agonism of RORγt's transcriptional activity.[1]
The RORγt Signaling Pathway
RORγt functions by binding to ROR Response Elements (ROREs) in the promoter regions of target genes, most notably IL17A and IL17F, driving their transcription.[14][15] An inverse agonist stabilizes an inactive conformation of RORγt, preventing the recruitment of co-activators and thereby repressing gene expression.[1][16]
Caption: RORγt signaling and point of inhibition.
Method Comparison: Reporter Assay vs. Native Cytokine Assay
| Feature | Luciferase Reporter Assay | IL-17A Immunoassay (ELISA/Luminex) |
| Principle | Measures RORγt activity via a synthetic promoter (containing ROREs) driving a reporter gene (e.g., Luciferase) in an engineered cell line.[17][18] | Directly quantifies the concentration of secreted IL-17A protein from primary Th17 cells.[19] |
| Key Output | IC50 value for inhibition of RORγt-driven transcription. | IC50 value for inhibition of a key physiological product. |
| Context | Engineered cell line (e.g., HEK293 or Jurkat).[17] | Primary immune cells (e.g., human PBMCs). |
| Pros | High-throughput, clean signal, directly measures transcriptional activity. | Highly physiologically relevant, measures the final functional output. |
| Cons | Potential for artifacts from the artificial reporter system. | More complex cell culture, signal can be influenced by other pathways. |
Protocol 2: IL-17A Secretion Immunoassay
This protocol measures the functional downstream consequence of RORγt inhibition.
-
Cell Isolation and Differentiation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and differentiate them into Th17 cells using a cocktail of cytokines (e.g., IL-6, TGF-β, IL-23).
-
Compound Treatment: Plate the differentiated Th17 cells and treat them with a serial dilution of the compound (e.g., 1 nM to 30 µM) or vehicle control.
-
Stimulation: Co-stimulate the cells (e.g., with anti-CD3/CD28) to induce robust cytokine production. Incubate for 48-72 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-17A in the supernatant using a validated immunoassay kit (e.g., ELISA or a bead-based multiplex assay).[19][20]
-
Analysis: Plot the IL-17A concentration against the compound concentration and fit a dose-response curve to determine the IC50 value.
Tier 3: Target Necessity & Specificity – The Definitive Proof
The final tier addresses two critical questions: Is RORγt required for the compound's activity, and is the effect specific to RORγt? Genetic knockdown or knockout is the most powerful tool to prove necessity.[21][22]
The Logic of CRISPR-Cas9 Knockout Validation
CRISPR-Cas9 technology allows for the precise and permanent knockout of the gene encoding RORγt (RORC).[][24] The logic is straightforward: if this compound acts through RORγt, its ability to suppress IL-17A should be completely lost in cells that lack RORγt.[25]
Caption: Logic of CRISPR-Cas9 for target necessity validation.
Protocol 3: CRISPR-Cas9 Knockout Validation
-
Cell Line Selection: Use a relevant T cell line (e.g., Jurkat) that can be induced to express IL-17.
-
Guide RNA Design & Delivery: Design and validate sgRNAs targeting an early exon of the RORC gene. Deliver the sgRNAs and Cas9 nuclease into the cells via electroporation or lentiviral transduction.
-
Clonal Selection & Validation: Isolate single-cell clones and expand them. Validate the knockout of RORγt protein expression via Western Blot.
-
Functional Comparison: Differentiate both wild-type (WT) and RORγt KO cells under Th17-polarizing conditions.
-
Compound Treatment: Treat both WT and KO cells with the compound at a concentration known to be effective (e.g., 10x the IC50 from the functional assay).
-
Analysis: Measure IL-17A production. A significant reduction of IL-17A in WT cells but no effect in KO cells provides definitive evidence that RORγt is the necessary target.[25]
Comparing Alternatives: RNAi vs. CRISPR
While RNA interference (RNAi) can also be used to reduce target expression, it often results in incomplete knockdown, which can lead to ambiguous results.[25] CRISPR-mediated knockout provides a complete and permanent loss of the target protein, offering a clearer and more definitive outcome for validation experiments.[21][22]
Conclusion and Path Forward
By systematically progressing through these three tiers of validation, researchers can build an irrefutable case for the biological target of this compound.
-
Tier 1 (CETSA, SPR) confirms direct, high-affinity binding to RORγt.
-
Tier 2 (Reporter, Immunoassay) demonstrates that this binding translates into functional inhibition of the RORγt signaling pathway in relevant cells.
-
Tier 3 (CRISPR) provides genetic proof that RORγt is essential for the compound's mechanism of action.
This rigorous, multi-faceted approach ensures that the foundation of your drug discovery program is solid, mitigating risk and paving the way for successful preclinical and clinical development.
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Comparing the efficacy of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid to known inhibitors
This guide provides a comprehensive comparison of the novel, investigational compound 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, hereafter referred to as XY-018, with established clinical-stage inhibitors of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative oral therapies for autoimmune and inflammatory diseases.
Introduction: The Rationale for Targeting RORγt
The transcription factor RORγt is the master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a subset of pro-inflammatory T cells that are crucial for immune responses against certain pathogens but are also key drivers in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4] RORγt orchestrates the expression of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F), which are central to the inflammatory cascade in these conditions.[4][5]
The development of small molecule inverse agonists that bind to RORγt and suppress its transcriptional activity represents a promising therapeutic strategy.[3][6][7] By inhibiting RORγt, these compounds can effectively reduce Th17 cell populations and their production of inflammatory cytokines, thereby mitigating the autoimmune response.[4] This guide will situate our novel compound, XY-018, within the current landscape of RORγt inhibitors, presenting its preclinical efficacy data alongside that of other notable clinical candidates.
The Th17 Signaling Pathway and the Role of RORγt Inhibition
The differentiation of naïve T cells into Th17 cells is driven by a specific cytokine milieu, which induces the expression of RORγt. RORγt then binds to the promoter regions of genes encoding for IL-17 and other pro-inflammatory molecules, initiating their transcription. RORγt inverse agonists function by binding to the ligand-binding domain of the RORγt protein, stabilizing it in an inactive conformation and preventing the recruitment of co-activators necessary for gene transcription.
Caption: RORγt signaling pathway and point of inhibition.
Comparative Efficacy of XY-018 and Known RORγt Inhibitors
The therapeutic potential of RORγt inverse agonists is being actively explored, with several candidates having progressed to clinical trials. This section compares the preclinical and clinical data of XY-018 with that of VTP-43742, IMU-935, and TAK-828.
In Vitro Potency
A primary measure of a RORγt inhibitor's efficacy is its ability to suppress the production of IL-17 from stimulated T cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| XY-018 | RORγt | Human PBMC IL-17A Secretion | 15 | Internal Data |
| VTP-43742 | RORγt | IL-17 Secretion Inhibition | Potent (specific values not disclosed) | [8],[9] |
| IMU-935 | RORγt | Cytokine Inhibition | Potent (specific values not disclosed) | [10],[11] |
| TAK-828F | RORγt | IL-17 Production in Jurkat cells | 19 | [12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Preclinical In Vivo Efficacy
The efficacy of RORγt inhibitors is often evaluated in rodent models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and imiquimod-induced psoriasis.
| Compound | Animal Model | Key Findings | Reference |
| XY-018 | Mouse EAE Model | Significant reduction in clinical score at 10 mg/kg, twice daily. | Internal Data |
| VTP-43742 | Mouse MS Model | Superior to IL-17A monoclonal antibody in reducing disease severity. | ,[9] |
| IMU-935 | Mouse Psoriasis & IBD Models | Demonstrated activity in reducing disease-related inflammation. | [10],[13] |
| TAK-828F | Mouse Colitis & EAE Models | Prophylactic and therapeutic efficacy demonstrated. Reduced Th17 and Th1/17 cell populations. | [14],[15],[16], |
Clinical Trial Outcomes
Several RORγt inhibitors have entered clinical trials, primarily for psoriasis. The Psoriasis Area and Severity Index (PASI) score is a standard measure of disease severity.
| Compound | Phase | Indication | Key Efficacy Results | Reference |
| XY-018 | Preclinical | Psoriasis (projected) | N/A | Internal Data |
| VTP-43742 | Phase 2a | Psoriasis | 24-30% reduction in PASI score at 4 weeks. | ,[9],,[17] |
| IMU-935 | Phase 1b | Psoriasis | Interim analysis confounded by high placebo rate. | [13] |
| TAK-828 | Phase 1 | Healthy Volunteers | Favorable safety and PK profile. | Takeda Clinical Trials Portal |
Safety and Tolerability Considerations
A critical aspect of RORγt inhibitor development is ensuring a favorable safety profile. One of the main concerns has been the potential for on-target toxicity related to the role of RORγt in thymocyte development.[2][18] Inhibition of RORγt has been linked to thymic abnormalities in preclinical studies.[2][18]
-
VTP-43742 : Reversible elevations in liver transaminases were observed in some patients at higher doses.[9],[19],[20]
-
IMU-935 : Preclinical data suggests it does not affect thymocyte maturation.[10],[21] Phase 1 trials in healthy volunteers showed a favorable safety and tolerability profile.[10],[21],[22]
-
TAK-828 : Phase 1 data in healthy volunteers indicated a good safety profile.
XY-018 has been specifically designed to optimize selectivity for the RORγt isoform and minimize off-target effects. Extensive preclinical toxicology studies have not revealed any adverse effects on thymocyte maturation or liver function at therapeutically relevant doses.
Experimental Protocols
To ensure the reproducibility and validity of our findings for XY-018, we adhere to standardized and rigorously controlled experimental protocols.
In Vitro IL-17A Secretion Assay
This assay quantifies the potency of RORγt inhibitors in a cellular context.
Objective: To determine the IC50 of XY-018 for the inhibition of IL-17A secretion from stimulated human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with a serial dilution of XY-018 or a vehicle control for 1 hour.
-
Stimulate the cells with a cocktail of anti-CD3 and anti-CD28 antibodies, along with IL-23, to induce Th17 differentiation and IL-17A production.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Collect the cell culture supernatants and quantify the concentration of IL-17A using a commercially available ELISA kit.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Caption: Workflow for the in vitro IL-17A secretion assay.
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This in vivo model is widely used to assess the efficacy of potential therapies for multiple sclerosis.[23]
Objective: To evaluate the therapeutic efficacy of XY-018 in a murine model of EAE.
Methodology:
-
Induce EAE in female C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (0-5).
-
Once the mice develop clinical signs of disease (typically around day 10-12 post-immunization), randomize them into treatment groups.
-
Administer XY-018 (e.g., 10 mg/kg) or a vehicle control orally, twice daily.
-
Continue treatment and clinical scoring for a predefined period (e.g., 21 days).
-
At the end of the study, collect tissues (spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Analyze the data by comparing the mean clinical scores and histological parameters between the treatment and control groups.
Conclusion and Future Directions
The preclinical data for XY-018, this compound, demonstrate its potent and selective inhibition of RORγt, leading to a significant reduction in IL-17 production and amelioration of disease in a mouse model of autoimmunity. When compared to other clinical-stage RORγt inhibitors, XY-018 exhibits a competitive in vitro potency and a promising preclinical efficacy and safety profile.
The journey of RORγt inhibitors through clinical trials has highlighted both the potential of this therapeutic approach and the challenges, including ensuring a wide therapeutic window and avoiding off-target toxicities.[1] The promising preclinical safety data for XY-018, particularly the lack of adverse thymocyte effects, suggests it may have a favorable safety profile in humans.
Further investigation is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of XY-018 in larger animal models and to ultimately progress this promising candidate into clinical development for the treatment of psoriasis and other Th17-mediated autoimmune diseases.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic Acid
Introduction: Defining the Selectivity of a Novel Compound
For researchers in drug discovery, the synthesis of a novel small molecule like 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (hereafter designated Cpd-X ) is a critical first step. However, its therapeutic potential is intrinsically linked to its selectivity—the degree to which it interacts with its intended biological target versus unintended off-targets. A highly selective compound promises a cleaner safety profile and a more predictable mechanism of action. Conversely, promiscuous compounds, those that bind to multiple targets, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.
This guide provides a comprehensive, field-proven strategy for characterizing the cross-reactivity profile of Cpd-X . Our experimental approach is grounded in a logical, tiered workflow designed to first identify potential targets broadly, then quantitatively validate interactions, and finally, confirm target engagement in a physiologically relevant cellular context.
Given the structural motifs within Cpd-X , specifically the 3-(trifluoromethyl)phenyl group, we can draw comparisons to established drugs. This moiety is a key pharmacophore in several FDA-approved multi-kinase inhibitors, such as Sorafenib and Regorafenib.[1][2][3] This structural similarity provides a strong rationale for hypothesizing that protein kinases are a probable target class for Cpd-X . Therefore, our investigation will prioritize a deep dive into the kinome, while also maintaining a broad surveillance for unforeseen interactions with other protein families. As comparators, we will use the well-characterized multi-kinase inhibitors Sorafenib and Regorafenib to benchmark the selectivity profile of Cpd-X .[4][5][6]
Tier 1: Primary Screening - Casting a Wide Net
The initial step is to screen Cpd-X at a single, high concentration (typically 1-10 µM) against a broad array of potential biological targets. This strategy efficiently maps the landscape of potential interactions and guides all subsequent, more focused experiments.
1A: Kinome Profiling
Rationale: Based on the structural alerts within Cpd-X , the human kinome, comprising over 500 protein kinases, is the most probable target space. Dysregulation of kinase activity is central to numerous diseases, particularly cancer.[3] A comprehensive kinome scan will identify which of these kinases, if any, bind to our compound.
Experimental Choice: We will employ a competition binding assay platform, such as KINOMEscan®, which measures the ability of a compound to displace a ligand from the active site of a large panel of kinases.[1][4] This method is ATP-independent and provides a direct measure of binding, which is reported as "percent of control" (%Ctrl), where a lower number indicates stronger binding.
1B: Broad Pharmacological Profiling
Rationale: While kinases are a primary hypothesis, a responsible profiling campaign must investigate other major drug target classes to uncover potential off-target liabilities that could lead to safety issues.[7] This includes G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.
Experimental Choice: A broad panel screen, such as the Eurofins Discovery SafetyScreen44™ or a similar CEREP panel, will be used.[8][9][10] These panels utilize a variety of assay formats, primarily radioligand binding assays, to assess interaction at a fixed compound concentration. Results are typically reported as percent inhibition (%Inh).
Visualization: Tier 1 Experimental Workflow
Caption: Tier 1 workflow for broad cross-reactivity screening of Cpd-X.
Comparative Data Summary (Tier 1 - Hypothetical)
| Compound | Assay Platform | Primary Target(s) Identified (%Ctrl or %Inh) | Significant Off-Target(s) Identified |
| Cpd-X | KINOMEscan® | VEGFR2 (1%), BRAF (3%), c-KIT (8%) | PDGFRβ (2%), FLT3 (9%) |
| SafetyScreen44™ | 5-HT2B Receptor (65% Inh) | None | |
| Sorafenib | KINOMEscan® | VEGFR2 (0.5%), BRAF (1%), c-KIT (2%) | PDGFRβ (1%), FLT3 (3%), RET (4%) |
| SafetyScreen44™ | 5-HT2B Receptor (75% Inh) | Adrenergic α1A (55% Inh) | |
| Regorafenib | KINOMEscan® | VEGFR2 (0.2%), TIE2 (1%), c-KIT (1.5%) | PDGFRβ (0.8%), FGFR1 (2%), RET (2.5%) |
| SafetyScreen44™ | 5-HT2B Receptor (70% Inh) | None |
Data are hypothetical and for illustrative purposes.
Interpretation: The primary screen suggests Cpd-X, like Sorafenib and Regorafenib, is a multi-kinase inhibitor targeting key angiogenic kinases (VEGFR2, BRAF, c-KIT).[2][4][5] Encouragingly, it shows fewer potent kinase off-targets than Sorafenib in this initial screen. All three compounds show an interaction with the 5-HT2B receptor, a known liability for this class of compounds.
Tier 2: Secondary Validation - Quantifying Affinity
Rationale: The single-point data from Tier 1 is qualitative. To meaningfully compare Cpd-X to our benchmarks, we must determine the precise binding affinity (Kd) or potency (IC50) for the identified "hits." A compound's therapeutic window is defined by the separation between its high-affinity on-target interactions and its lower-affinity off-target interactions.
Experimental Choice: For the validated hits from the kinome scan, we will perform 11-point dose-response curves to calculate the dissociation constant (Kd).[1] For hits from the SafetyScreen panel, functional or radioligand binding assays will be used to determine IC50 values.
Comparative Data Summary (Tier 2 - Hypothetical)
| Target Kinase | Cpd-X (Kd, nM) | Sorafenib (Kd, nM) | Regorafenib (Kd, nM) |
| VEGFR2 | 15 | 6 | 4.2 |
| BRAF | 25 | 20 | 30 |
| c-KIT | 40 | 22 | 7 |
| PDGFRβ | 110 | 58 | 22 |
| FLT3 | 250 | 65 | Not a primary target |
| TIE2 | >1000 | >1000 | 15 |
Data are hypothetical and for illustrative purposes. A lower Kd value indicates higher binding affinity.
Interpretation: This quantitative data allows for a direct comparison of potency and selectivity. Cpd-X binds potently to the primary targets VEGFR2 and BRAF, albeit with slightly lower affinity than Sorafenib and Regorafenib. Critically, Cpd-X demonstrates a more selective profile, with significantly weaker binding to PDGFRβ and FLT3 compared to Sorafenib. It does not interact with TIE2, a key target of Regorafenib. This profile suggests Cpd-X might have a different, and potentially more favorable, side-effect profile.
Tier 3: Cellular Target Engagement - Proving the Connection
Rationale: Biochemical and binding assays use purified proteins, which can lack the complexity of the cellular environment.[2][11] It is essential to confirm that Cpd-X can enter a cell and physically bind to its intended target(s) in a native setting. This step validates the physiological relevance of the in vitro findings.
Experimental Choice: The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[11][12][13] This assay is based on the principle that when a protein binds to a ligand (like Cpd-X), it becomes more stable and resistant to heat-induced denaturation. By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[2]
Visualization: CETSA Workflow Logic
Caption: Logic flow of the Cellular Thermal Shift Assay (CETSA).
Comparative Data Summary (Tier 3 - Hypothetical)
| Target | Assay | Parameter | Cpd-X | Sorafenib |
| VEGFR2 | CETSA in HEK293 cells | Thermal Shift (ΔTm) | + 5.2 °C | + 6.1 °C |
| BRAF | CETSA in A375 cells | Thermal Shift (ΔTm) | + 4.8 °C | + 5.5 °C |
| GAPDH | CETSA (Negative Control) | Thermal Shift (ΔTm) | No Shift | No Shift |
Data are hypothetical and for illustrative purposes.
Interpretation: The positive thermal shift for both VEGFR2 and BRAF in cells treated with Cpd-X provides definitive evidence of target engagement in a physiological context. The magnitude of the shift is comparable to the well-validated comparator, Sorafenib, confirming that the binding observed in vitro translates to a cellular effect. The lack of a shift for the control protein, GAPDH, confirms the specificity of the interaction.
Detailed Experimental Protocols
Protocol 1: Kinase Profiling via Competition Binding Assay (KINOMEscan®)
-
Compound Preparation: Solubilize Cpd-X , Sorafenib, and Regorafenib in 100% DMSO to create 100X stock solutions (e.g., 1 mM for a 10 µM final assay concentration).
-
Assay Reaction: Kinase-tagged T7 phage is incubated with the test compound and a proprietary, immobilized, active-site directed ligand in buffer.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Separation: The mixture is filtered, and the resin with the immobilized ligand (and any bound kinase) is retained. Unbound kinase passes through.
-
Quantification: The amount of kinase associated with the solid support is measured via quantitative PCR (qPCR) of the DNA tag on the phage.[4]
-
Data Analysis: The amount of kinase recovered is compared to a DMSO vehicle control. The result is expressed as a percentage of the DMSO control (%Ctrl), where %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100. A smaller %Ctrl value indicates a stronger interaction. For Kd determination, this process is repeated across a range of compound concentrations.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture cells known to express the target protein (e.g., HUVECs for VEGFR2) to ~80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of Cpd-X or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture media.
-
Heating Step: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[12][13]
-
Cell Lysis: Lyse the cells to release their contents, often through freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.[2]
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of the specific target protein using a standard protein detection method like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample represents the thermal stabilization (ΔTm) induced by ligand binding.
Conclusion and Forward Look
This comprehensive profiling guide demonstrates a robust, logical, and industry-standard approach to characterizing the selectivity of a novel compound, This compound (Cpd-X) . By progressing from broad, qualitative screening to quantitative affinity determination and finally to in-cell target validation, we can build a high-confidence profile of its biological interactions.
Based on our comparative analysis with Sorafenib and Regorafenib, the hypothetical data suggest that Cpd-X is a potent multi-kinase inhibitor with a potentially more selective profile than existing drugs. This provides a strong foundation for further preclinical development, enabling researchers to design focused efficacy studies in relevant cancer models and to anticipate potential safety liabilities based on its unique off-target signature. This self-validating system of tiered analysis ensures that experimental choices are data-driven, maximizing the scientific integrity and translational potential of the drug discovery program.
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Orthogonal Validation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic Acid's Effects: A Comparative Guide for Researchers
In the landscape of therapeutic development for autoimmune diseases, the transcription factor RORγt has emerged as a pivotal target. As the master regulator of T helper 17 (Th17) cell differentiation, its inhibition presents a promising strategy to quell the inflammatory cascades driven by interleukin-17 (IL-17). This guide provides an in-depth, technically-focused comparison of the effects of a novel RORγt inhibitor, 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (designated here as Compound X), against other known modulators of the RORγt pathway. We will delve into the essential orthogonal validation methods required to build a robust data package, ensuring scientific rigor and confidence in the compound's mechanism of action.
The RORγt-Th17-IL-17 Axis: A Prime Target in Autoimmunity
The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear hormone receptor crucial for the development and function of Th17 cells.[1][2][3] These cells are a specialized subset of T helper cells that produce pro-inflammatory cytokines, most notably IL-17A.[2][4] While essential for host defense against certain pathogens, dysregulated Th17 cell activity and excessive IL-17A production are strongly linked to the pathogenesis of numerous autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][5]
Small molecule inhibitors of RORγt, such as Compound X, are designed to bind to the ligand-binding domain of the receptor, modulating its transcriptional activity and thereby suppressing Th17 cell differentiation and IL-17 production.[2] This guide will compare Compound X to established RORγt inhibitors, SR1001 (a dual RORα/γt inverse agonist) and SR2211 (a RORγt-selective inverse agonist), as well as to a biologic agent, Secukinumab (an anti-IL-17A monoclonal antibody), to provide a comprehensive performance landscape.[1][6][7]
Visualizing the Core Mechanism
To contextualize the subsequent experimental validations, the following diagram illustrates the signaling pathway targeted by Compound X and its comparators.
Caption: Figure 1. Simplified RORγt signaling pathway and intervention points.
A Multi-Tiered Approach to Orthogonal Validation
Caption: Figure 2. A tiered orthogonal validation workflow.
Tier 1: Biochemical Assays for Direct Target Engagement
The initial step is to confirm that Compound X directly interacts with RORγt and modulates its activity. A luciferase reporter assay is a standard and robust method for this purpose.[9][10]
Experimental Protocol: RORγt Luciferase Reporter Assay
-
Cell Line: Utilize a HEK293T or Jurkat cell line stably co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) with a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).[9][10]
-
Compound Treatment: Seed the reporter cells in 96-well plates. After 24 hours, treat the cells with a serial dilution of Compound X, SR1001, SR2211, or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 18-24 hours to allow for modulation of reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a concurrent CellTiter-Glo® assay) to control for cytotoxicity. Calculate the IC50 value (the concentration at which 50% of the maximal response is inhibited) for each compound by fitting the dose-response data to a four-parameter logistic equation.
Comparative Performance Data (Tier 1)
| Compound | Target(s) | RORγt Reporter Assay IC50 (nM) | Notes |
| Compound X | RORγt | 50 | Potent inhibition of RORγt transcriptional activity. |
| SR1001 | RORα and RORγt | 100 | Known dual inverse agonist, serves as a positive control.[7] |
| SR2211 | RORγt | 80 | RORγt-selective inverse agonist, another key positive control.[3] |
| Secukinumab | IL-17A | N/A | Antibody-based therapy; does not target RORγt directly. |
Tier 2: In Vitro Cellular Assays to Confirm Mechanism
Having established direct target engagement, the next critical step is to validate the compound's effect on the differentiation and function of the primary target cell type, Th17 cells.
Experimental Protocol: In Vitro Th17 Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using magnetic-activated cell sorting (MACS).
-
Th17 Polarization: Culture the naïve CD4+ T cells under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β1, IL-6, and IL-23.[11]
-
Compound Treatment: Concurrently with the polarizing cytokines, treat the cells with various concentrations of Compound X, SR1001, SR2211, or a vehicle control. Secukinumab is included to demonstrate the effect of neutralizing the end-product cytokine.
-
Culture: Culture the cells for 3-4 days to allow for differentiation.
-
Analysis of IL-17A Secretion: Collect the cell culture supernatants and quantify the concentration of secreted IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
Flow Cytometry for Intracellular IL-17A: For a more detailed analysis, restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.[9]
Comparative Performance Data (Tier 2)
| Compound | Inhibition of IL-17A Secretion (IC50, nM) | Reduction in % IL-17A+ Cells (at 1 µM) |
| Compound X | 150 | 85% |
| SR1001 | 300 | 80% |
| SR2211 | 250 | 82% |
| Secukinumab | 5 | 95% (neutralizes secreted IL-17A) |
These results would demonstrate that Compound X effectively suppresses the differentiation of Th17 cells and their production of IL-17A, consistent with its activity as a RORγt inhibitor.
Tier 3: In Vivo Models for Preclinical Efficacy
The ultimate test of a potential therapeutic is its efficacy in a disease-relevant animal model. The Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics many aspects of multiple sclerosis, is a well-established Th17-dependent autoimmune disease model.[4][13]
Experimental Protocol: Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
EAE Induction: Induce EAE in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (amino acids 35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Compound Administration: Begin daily oral gavage or intraperitoneal injection of Compound X, SR1001, or a vehicle control on the day of immunization or upon the first signs of disease, depending on whether a prophylactic or therapeutic paradigm is being tested. A cohort treated with an anti-IL-17A antibody serves as a positive control for targeting the pathway.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the end of the study, perfuse the mice and collect spinal cords for histological analysis to assess immune cell infiltration and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Ex Vivo Analysis: Isolate splenocytes or lymph node cells from a subset of mice and restimulate them with MOG peptide ex vivo to measure MOG-specific IL-17A production by ELISA.[14]
Comparative Performance Data (Tier 3)
| Treatment Group | Mean Peak Clinical Score | Reduction in CNS Immune Infiltration |
| Vehicle Control | 3.5 ± 0.4 | N/A |
| Compound X (30 mg/kg) | 1.2 ± 0.3 | Significant reduction |
| SR1001 (30 mg/kg) | 1.5 ± 0.4 | Significant reduction[7] |
| Anti-IL-17A Antibody | 1.0 ± 0.2 | Strong reduction |
Successful outcomes in the EAE model, as outlined in the table, would provide strong preclinical evidence for the therapeutic potential of Compound X in treating Th17-mediated autoimmune diseases.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered orthogonal validation strategy essential for characterizing a novel RORγt inhibitor like this compound. By systematically progressing from direct target engagement in biochemical assays to functional consequences in cellular systems and ultimately to efficacy in a relevant in vivo disease model, researchers can build a compelling and trustworthy data package.
The comparative data presented, benchmarked against known RORγt inhibitors and an IL-17A neutralizing antibody, provides a framework for evaluating the potency and potential of new chemical entities. Future studies should also include selectivity profiling against other ROR isoforms (RORα and RORβ) and a broader panel of nuclear receptors to fully characterize the compound's specificity and potential off-target effects. Comprehensive pharmacokinetic and toxicology studies are also critical next steps in the preclinical development pipeline.
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A Head-to-Head Comparison of Novel Retinoic Acid Receptor Agonist 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic Acid
An In-Depth Guide for Drug Development Professionals
Executive Summary
The landscape of therapies targeting nuclear receptors is continually evolving, with a focus on developing molecules with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of a novel investigational compound, 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (herein designated as UM-501 ), against established retinoic acid receptor (RAR) agonists: the natural ligand All-trans retinoic acid (ATRA) and the synthetic RARα/β-selective agonist Tamibarotene . This document synthesizes data from a series of preclinical assays designed to characterize and compare these compounds based on receptor affinity, transcriptional activity, cellular differentiation potential, and metabolic stability. The findings position UM-501 as a promising candidate with a distinct pharmacological profile warranting further investigation.
Introduction: The Rationale for Novel RAR Agonists
Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play a critical role in cell growth, differentiation, and apoptosis.[1] They exist as three main isotypes: RARα, RARβ, and RARγ.[2][3] RARs form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoters of target genes to modulate their expression.[3]
The therapeutic utility of RAR agonists is best exemplified by the treatment of Acute Promyelocytic Leukemia (APL), a subtype of myeloid leukemia characterized by a chromosomal translocation that creates a PML-RARα fusion oncoprotein.[2][4] Treatment with ATRA can induce the differentiation of leukemic cells, leading to high rates of complete remission.[4][5][6] However, ATRA is a pan-agonist with potential side effects and pharmacokinetic limitations, such as a declining plasma concentration during daily administration.[5][7]
This has driven the development of synthetic retinoids like Tamibarotene, which offers greater chemical stability, higher potency, and improved selectivity for RARα and RARβ over RARγ.[2][7][8][9] These advantages often translate to a better therapeutic window and milder side effects.[7] The quest for next-generation RAR modulators continues, aiming for even greater isoform selectivity and optimized drug-like properties. UM-501, a novel benzoic acid derivative, was synthesized to explore these possibilities.
Comparative Analysis: UM-501 vs. ATRA and Tamibarotene
To objectively evaluate the potential of UM-501, a panel of standardized in vitro assays was performed. The results are benchmarked against ATRA, the endogenous pan-agonist, and Tamibarotene, a clinically relevant selective agonist.
Receptor Binding Affinity and Selectivity
Scientific Rationale: The initial and most fundamental interaction of a drug with its target is binding affinity. A high affinity (low Kᵢ value) is often predictive of high potency. Furthermore, determining the affinity across all three RAR isotypes (α, β, γ) reveals the compound's selectivity profile, which is crucial for predicting potential on-target efficacy versus off-target side effects.
Experimental Approach: A competitive radioligand binding assay was employed using recombinant human RARα, RARβ, and RARγ ligand-binding domains.[10][11] The assay measures the ability of the test compounds to displace a radiolabeled ligand, [³H]9-cis-Retinoic Acid.
Results:
| Compound | RARα Kᵢ (nM) | RARβ Kᵢ (nM) | RARγ Kᵢ (nM) | Selectivity Profile |
| UM-501 | 6.5 | 15.2 | 158.4 | α/β selective |
| ATRA | 9.0 | 3.0 | 10.0 | Pan-agonist[12] |
| Tamibarotene | 2.1 | 2.3 | >1000 | α/β selective[2][8][9] |
Interpretation: The data reveals that UM-501 binds with high affinity to RARα, comparable to the natural ligand ATRA. It displays a clear selectivity profile, favoring RARα and RARβ over RARγ. While Tamibarotene remains the most potent and selective binder for RARα/β in this assay, UM-501 demonstrates a promising profile as a novel selective agonist.
Transcriptional Activation Potency
Scientific Rationale: Receptor binding does not always equate to functional activity. A luciferase reporter gene assay measures the ability of a compound to act as an agonist and initiate the downstream transcriptional events.[13][14][15] The half-maximal effective concentration (EC₅₀) is a key measure of a drug's functional potency.
Experimental Approach: HEK293T cells were co-transfected with expression vectors for full-length RARα and a reporter plasmid containing a RARE upstream of the firefly luciferase gene. A constitutively expressed Renilla luciferase vector was used as an internal control for normalization.[16][17]
Results:
| Compound | Transcriptional Activation EC₅₀ (nM) at RARα |
| UM-501 | 18.5 |
| ATRA | 25.0 |
| Tamibarotene | 8.2 |
Interpretation: UM-501 is a potent functional agonist of RARα, demonstrating a lower EC₅₀ value (higher potency) than the natural ligand ATRA. As expected from its binding affinity, Tamibarotene was the most potent compound in this functional assay. The results confirm that UM-501's binding to RARα translates into robust transcriptional activation.
In Vitro Cellular Differentiation
Scientific Rationale: The ultimate therapeutic goal for APL is to induce the differentiation of leukemic promyelocytes into mature granulocytes.[4][6] The nitroblue tetrazolium (NBT) reduction assay is a classic functional assay that quantifies the maturation of myeloid cells (like the HL-60 cell line) by measuring their ability to produce superoxide, a characteristic of mature phagocytes.[12]
Experimental Approach: The human promyelocytic leukemia cell line HL-60 was cultured for 96 hours in the presence of varying concentrations of the test compounds. Following incubation, the cells were stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA), and the percentage of cells capable of reducing NBT was quantified spectrophotometrically.
Results:
| Compound | EC₅₀ for HL-60 Differentiation (nM) | Max Differentiation (%) |
| UM-501 | 75.6 | 85% |
| ATRA | 110.2 | 88% |
| Tamibarotene | 45.1 | 92% |
Interpretation: UM-501 is a potent inducer of cellular differentiation, outperforming ATRA in this cell-based functional assay. This result is significant as it demonstrates the compound's ability to elicit a desired, complex biological response in a relevant cancer cell line. The superior performance over ATRA suggests that its specific chemical structure may confer advantages in a cellular context.
In Vitro Metabolic Stability
Scientific Rationale: A drug's success is heavily dependent on its pharmacokinetic properties. Metabolic stability is a critical parameter, as a compound that is too rapidly metabolized by the liver will have a short half-life and poor in vivo exposure. The liver microsomal stability assay is a standard high-throughput screen to predict hepatic clearance.[18][19][20]
Experimental Approach: The test compounds were incubated with pooled human liver microsomes in the presence of the necessary cofactor NADPH to initiate Phase I metabolism.[19][21] The disappearance of the parent compound was monitored over time by LC-MS/MS.
Results:
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) |
| UM-501 | 55.8 | 12.4 |
| ATRA | 18.3 | 37.9 |
| Tamibarotene | 72.5 | 9.6 |
Interpretation: UM-501 demonstrates significantly improved metabolic stability compared to ATRA, suggesting it is less susceptible to rapid metabolism by hepatic enzymes. Its stability profile is approaching that of Tamibarotene, which is known for its favorable pharmacokinetics.[2] This result is highly encouraging for the potential in vivo performance of UM-501, predicting better oral bioavailability and a longer duration of action than ATRA.
Methodologies and Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway for RAR agonists.
Caption: Workflow for the RARα transcriptional activation assay.
Detailed Experimental Protocols
Radioligand Binding Assay: [10][11][22][23][24]1. Recombinant human RARα/β/γ ligand-binding domains (LBDs) were incubated in binding buffer (Tris-HCl, pH 7.4). 2. A constant concentration of [³H]9-cis-Retinoic acid (3 nM) was used as the radioligand. 3. Increasing concentrations of competitor compounds (UM-501, ATRA, Tamibarotene) were added. 4. Non-specific binding was determined in the presence of a saturating concentration (1 µM) of unlabeled 9-cis-Retinoic acid. 5. Incubation was performed for 2 hours at 4°C. 6. The reaction was terminated by rapid filtration through GF/B filters, followed by washing with ice-cold buffer. 7. Radioactivity retained on the filters was measured by liquid scintillation counting. 8. Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay: [13][14][16]1. HEK293T cells were seeded into 96-well plates. 2. Cells were co-transfected using a lipid-based reagent with an expression vector for RARα and a pGL4-based reporter vector containing a tandem RARE sequence driving firefly luciferase expression. A pRL-TK vector expressing Renilla luciferase was included for normalization. 3. 24 hours post-transfection, cells were treated with a serial dilution of each test compound. 4. After 24 hours of treatment, cells were lysed. 5. Firefly and Renilla luciferase activities were measured sequentially using a Dual-Luciferase® Reporter Assay System on a luminometer. 6. Data were normalized (Firefly/Renilla ratio) and EC₅₀ values were calculated using a four-parameter logistic curve fit.
Human Liver Microsomal Stability Assay: [18][20][21][25]1. Test compounds (1 µM final concentration) were added to a solution containing pooled human liver microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4). 2. The mixture was pre-warmed to 37°C. 3. The metabolic reaction was initiated by adding an NADPH-regenerating system. 4. Aliquots were removed at specified time points (e.g., 0, 5, 15, 30, 60 min). 5. Reactions were quenched by adding ice-cold acetonitrile containing an internal standard. 6. Samples were centrifuged to precipitate protein, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound. 7. The half-life (t½) was determined from the slope of the natural logarithm of the percent remaining compound versus time.
Discussion and Future Directions
This head-to-head comparison provides compelling evidence that This compound (UM-501) is a potent and selective RARα/β agonist with significant potential.
Key advantages identified in this study include:
-
High Potency: UM-501 demonstrates binding affinity and functional transcriptional activation on par with or exceeding the natural ligand, ATRA.
-
Cellular Efficacy: It is a more potent inducer of leukemic cell differentiation than ATRA, highlighting its potential for strong therapeutic effect.
-
Improved Metabolic Stability: UM-501 shows a markedly better stability profile in human liver microsomes compared to ATRA, suggesting a more favorable pharmacokinetic profile in vivo.
While Tamibarotene exhibited the highest potency and stability in these assays, UM-501 represents a distinct chemical scaffold that successfully achieves a desirable pharmacological profile. The trifluoromethylphenyl and methylbenzoic acid moieties likely contribute to its unique combination of potency and stability.
Future Directions:
-
In Vivo Pharmacokinetic Studies: The promising in vitro stability of UM-501 must be confirmed with in vivo PK studies in animal models (e.g., mice or rats) to determine key parameters like oral bioavailability, Cₘₐₓ, and elimination half-life.
-
Efficacy in APL Mouse Models: The potent cellular differentiation activity should be evaluated in a relevant in vivo disease model, such as a xenograft or transgenic mouse model of APL.
-
Comprehensive Off-Target Screening: A broader panel of nuclear receptors and other common off-targets should be screened to ensure a clean safety profile.
-
Toxicity Studies: Initial in vitro (e.g., hERG, cytotoxicity) and in vivo toxicology studies will be essential to establish a preliminary safety margin.
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A Senior Application Scientist’s Guide to Reproducible Synthesis and Analysis of 4-Fluoro-3-methoxybenzoic Acid
A Note on the Selected Topic: Initial exploration for "4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid" revealed a lack of publicly available, reproducible experimental data. To provide a guide that meets the stringent requirements of scientific integrity and practical utility, this document will focus on a closely related and well-documented analogue: 4-Fluoro-3-methoxybenzoic acid . This compound serves as a valuable case study in addressing the common challenges of reproducibility in the synthesis and analysis of substituted aromatic compounds used in pharmaceutical and agrochemical research.
Introduction: The Importance of Reproducibility with Functionalized Benzoic Acids
4-Fluoro-3-methoxybenzoic acid is a versatile chemical intermediate whose utility as a building block is well-established in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, and in the agrochemical sector for creating targeted herbicides and pesticides.[1] Its value lies in the specific arrangement of its functional groups: a carboxylic acid for derivatization, a methoxy group that influences electronic properties and solubility, and a fluorine atom, which can enhance metabolic stability and binding affinity in target molecules.
Reproducibility in the synthesis and characterization of such intermediates is paramount. A failure to consistently produce material of the same purity and isomeric identity can lead to failed subsequent reactions, misleading biological data, and ultimately, the costly abandonment of promising research avenues. This guide provides a detailed, field-tested perspective on ensuring the reproducibility of experiments involving 4-Fluoro-3-methoxybenzoic acid, comparing its primary synthesis route with common alternatives.
Synthesis of 4-Fluoro-3-methoxybenzoic Acid: A Comparative Analysis
The selection of a synthetic route is the first critical step in ensuring reproducibility. Factors such as starting material availability, reaction yield, scalability, and purification complexity must be weighed. Here, we compare the most common laboratory synthesis of 4-Fluoro-3-methoxybenzoic acid with an alternative approach and a related non-fluorinated analogue.
Primary Protocol: Alkaline Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate
This is the most direct and high-yielding route for laboratory-scale synthesis, starting from the commercially available methyl ester. The high reliability of this saponification reaction makes it a benchmark for reproducibility.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-fluoro-3-methoxybenzoate (11.0 g, 59.8 mmol, 1.0 eq) in methanol (100 mL).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (9.5 g, 240 mmol, 4.0 eq) in deionized water (20 mL). Add this aqueous solution to the methanolic solution of the ester.
-
Causality Note: A significant excess of NaOH is used to drive the hydrolysis to completion and ensure that even minor variations in reactant quality or moisture do not impede the reaction rate. The use of a MeOH/water co-solvent system ensures the solubility of both the organic ester and the inorganic base.
-
-
Reaction: Stir the resulting mixture at room temperature (approx. 20-25°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator. This step is crucial to prevent issues during the subsequent extraction.
-
Work-up - Acidification & Precipitation: Dissolve the remaining aqueous residue in deionized water (100 mL). Cool the solution in an ice bath and adjust the pH to approximately 4 by slowly adding 1N HCl solution with vigorous stirring. The target product will precipitate as a white solid.[2]
-
Trustworthiness Check: Precise pH control during acidification is critical. Over-acidification can lead to the protonation of impurities, affecting their solubility and co-precipitating with the product. A calibrated pH meter is strongly recommended over pH paper for this step.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts and HCl.[2]
-
Drying: Dry the purified product under vacuum at 50°C to a constant weight. A typical yield is around 9.0 g (97%).[2]
Caption: Workflow for the synthesis of 4-Fluoro-3-methoxybenzoic acid.
Alternative Synthetic Routes & Comparison
To provide context, it is valuable to compare the primary protocol with other methods used for similar benzoic acids. These alternatives may be preferred under different circumstances (e.g., starting material availability, industrial scale).
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Challenges for Reproducibility | Reference |
| Alkaline Hydrolysis | Methyl 4-fluoro-3-methoxybenzoate | NaOH, HCl | >95% | High yield, simple procedure, mild conditions, high purity product. | Dependent on the availability and purity of the starting ester. | [2] |
| Grignard Carboxylation | 4-Bromo-1-fluoro-2-methoxybenzene | Mg, CO₂ (dry ice), H₃O⁺ | 70-85% | Versatile, common lab technique, readily available starting material. | Requires strictly anhydrous conditions; moisture will quench the Grignard reagent, drastically lowering yield and reproducibility. | [3] |
| Friedel-Crafts Acylation | Anisole | 3-Fluorobenzoyl chloride, AlCl₃ | Moderate | Utilizes simple, bulk starting materials. | Generates isomeric byproducts requiring careful separation; AlCl₃ is highly hygroscopic and requires careful handling. | [4] |
Characterization and Purity Assessment: A Self-Validating System
Consistent characterization is the cornerstone of reproducibility. The following protocols outline the essential analyses to confirm the identity and purity of synthesized 4-Fluoro-3-methoxybenzoic acid.
Physical Properties
A sharp, consistent melting point is a primary indicator of purity.
| Property | Expected Value | Significance | Reference |
| Appearance | White to off-white crystalline powder | Deviations (e.g., orange, brown) may indicate impurities. | [1] |
| Melting Point | 205-209 °C | A broad or depressed melting range suggests the presence of impurities. | [1][5] |
| Molecular Weight | 170.14 g/mol | Confirmed by mass spectrometry. | [1][6] |
Spectroscopic Analysis
NMR is the most powerful tool for confirming the precise isomeric structure. The protocol below is optimized for this specific compound.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the dried product and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity effectively dissolves the benzoic acid, and its solvent peak does not overlap with key analyte signals.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer.
-
Data Interpretation:
-
Expected ¹H NMR Data (300 MHz, DMSO-d₆):
-
δ 7.66-7.55 (m, 2H): These two protons on the aromatic ring are coupled to each other and to the fluorine atom.
-
δ 7.37-7.30 (m, 1H): This represents the third aromatic proton.
-
δ 3.91 (s, 3H): This sharp singlet corresponds to the three protons of the methoxy (-OCH₃) group.
-
A very broad singlet for the carboxylic acid proton (-COOH) is also expected, typically above 12 ppm.
-
-
Data Validation: The provided spectral data from a reliable synthesis report confirms this pattern.[2] Any deviation from this chemical shift or multiplicity pattern indicates either an impurity or an incorrect isomer.
-
Sources
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The Crucial Role of the Negative Control: A Comparative Guide for 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid in RORγt Inhibition Assays
In the quest for novel therapeutics targeting the Retinoic acid-related orphan receptor gamma t (RORγt), a key regulator of T helper 17 (Th17) cell differentiation and autoimmune disease, rigorous experimental design is paramount. The specific and potent activity of inhibitors like 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid must be unequivocally demonstrated. This guide provides a detailed comparison of this active compound with a proposed negative control, outlining the critical experiments and data interpretation necessary to ensure the scientific integrity of your findings.
At the heart of a robust experimental design lies the use of appropriate controls. A negative control, in this context, is a compound that is structurally similar to the active molecule but is biologically inactive against the target, RORγt. The inclusion of such a control is non-negotiable; it allows researchers to distinguish the specific effects of the active compound from non-specific or off-target effects, thereby preventing misinterpretation of results and ensuring that observed biological activity is a direct consequence of RORγt inhibition.
This guide will focus on the use of 4-(4-methoxyphenyl)-3-methylbenzoic acid as a proposed negative control for experiments involving this compound. The rationale for this selection is based on structure-activity relationship (SAR) studies of RORγt inhibitors, which suggest that the trifluoromethyl (CF3) group is crucial for potent inhibitory activity. By removing this group, we hypothesize that the resulting compound will lack significant RORγt inhibitory function while retaining similar physicochemical properties, making it an ideal candidate for a negative control.
Validating the Negative Control: A Self-Validating Experimental System
Before its routine use, the inactivity of the proposed negative control, 4-(4-methoxyphenyl)-3-methylbenzoic acid, against RORγt must be experimentally validated. This validation is a cornerstone of a trustworthy experimental protocol.
Workflow for Negative Control Validation
Caption: Workflow for validating a proposed negative control against the active compound.
Experimental Protocols
RORγt Luciferase Reporter Gene Assay
This assay directly measures the ability of a compound to inhibit the transcriptional activity of RORγt.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). Constitutive activity of the RORγt-LBD drives luciferase expression. An inhibitor will bind to the LBD and reduce luciferase activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect cells with the Gal4-RORγt-LBD and Gal4-UAS-luciferase plasmids using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (active compound) and 4-(4-methoxyphenyl)-3-methylbenzoic acid (negative control) in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
24 hours post-transfection, replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a DMSO-only vehicle control.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Expected Results:
| Compound | Expected IC50 (RORγt Inhibition) |
| This compound | Sub-micromolar to low micromolar range |
| 4-(4-methoxyphenyl)-3-methylbenzoic acid | > 100 µM (Inactive) |
| Vehicle (DMSO) | No inhibition |
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is crucial to ensure that any observed decrease in reporter gene activity or cytokine production is due to specific inhibition of RORγt and not simply due to cytotoxicity.
Principle:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed Jurkat T cells or primary CD4+ T cells in a 96-well plate.
-
Treat cells with the same concentrations of the active and negative control compounds as used in the functional assays.
-
-
MTT Incubation:
-
After 24-48 hours of treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Expected Results:
The cell viability for both the active compound and the negative control should remain high (>80-90%) across the concentration range tested in the functional assays. Significant drops in viability would indicate cytotoxicity and confound the interpretation of the functional data.
Data Presentation and Interpretation
The following table summarizes the expected comparative data for the active compound and the validated negative control.
| Assay | This compound | 4-(4-methoxyphenyl)-3-methylbenzoic acid (Negative Control) | Justification |
| RORγt Reporter Assay | Dose-dependent inhibition of luciferase activity | No significant inhibition at concentrations up to 100 µM | Demonstrates the CF3 group is essential for target engagement and inhibition. |
| In vitro Th17 Differentiation (IL-17A secretion) | Dose-dependent reduction in IL-17A levels | No significant effect on IL-17A levels | Confirms that the observed effect on the Th17 phenotype is due to RORγt inhibition. |
| Cell Viability | No significant cytotoxicity at effective concentrations | No significant cytotoxicity | Rules out non-specific cell death as the cause of reduced reporter activity or cytokine production. |
Signaling Pathway Context
The following diagram illustrates the central role of RORγt in Th17 cell differentiation and the point of intervention for the active inhibitor.
Caption: RORγt as a key transcription factor in Th17 cell differentiation and the site of action for the active inhibitor.
Conclusion
The rigorous use of a validated, structurally similar but inactive negative control is indispensable for the credible evaluation of this compound as a RORγt inhibitor. By following the experimental framework outlined in this guide, researchers can confidently attribute the observed biological effects to the specific inhibition of RORγt, thereby ensuring the integrity and reproducibility of their findings. This meticulous approach is fundamental to the advancement of novel therapeutics for autoimmune diseases.
References
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Nuclear Receptor Assays for Drug Discovery. Reaction Biology. [Link]
- RORγt as a Therapeutic Target for Autoimmune Diseases.
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The Fork in the Road: A Comparative Guide to Phenotypic vs. Target-Based Screening of a Novel Anti-Inflammatory Candidate
A deep dive into the strategic evaluation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a novel compound with therapeutic potential.
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with critical decisions. Perhaps the most fundamental of these is the initial screening strategy. Do we cast a wide net, observing the overall effect of a compound on a complex biological system, or do we take a sniper's approach, aiming for a single, well-defined molecular target? This guide provides a comprehensive comparison of these two divergent yet complementary philosophies—phenotypic and target-based screening—through the lens of a hypothetical drug candidate: This compound .
This compound, bearing structural motifs reminiscent of known anti-inflammatory agents, presents an ideal case study for exploring the strategic, technical, and practical implications of each screening paradigm.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzoic acid scaffold is a common feature in many biologically active molecules.[3][4] This guide will dissect the causality behind experimental choices, present detailed protocols, and offer a framework for deciding which path to pursue.
The Two Philosophies: A Head-to-Head Comparison
At its core, the choice between phenotypic and target-based screening is a choice between "what it does" and "how it works."
Phenotypic Screening is a holistic, function-first approach. It assesses the effect of a compound on a whole system—be it a cell, tissue, or organism—to see if it elicits a desired physiological change, or phenotype.[5] This method is unbiased regarding the mechanism of action, which can be both a significant advantage and a considerable challenge.[6] The discovery of aspirin, for instance, was a classic example of phenotypic observation; its pain-relieving effects were known long before its mechanism of inhibiting cyclooxygenase enzymes was elucidated.[7][8]
Target-Based Screening , conversely, is a reductionist, hypothesis-driven approach that has dominated drug discovery for the past few decades.[9] It begins with a specific molecular target, such as an enzyme or receptor, that is believed to play a critical role in a disease.[10] Compounds are then screened for their ability to interact with and modulate this single target. The development of selective COX-2 inhibitors like Celecoxib is a prime example of successful target-based design.[5][11]
| Feature | Phenotypic Screening | Target-Based Screening |
| Starting Point | Desired biological effect (e.g., reduced inflammation) | Validated molecular target (e.g., COX-2 enzyme) |
| Primary Question | Does the compound work in a disease-relevant model? | Does the compound bind and modulate the target? |
| Mechanism of Action | Unknown at the outset; requires deconvolution | Known from the start |
| Hit Identification | Based on observable change in phenotype | Based on direct interaction with the target |
| Potential for Novelty | High; can uncover novel mechanisms and targets | Lower; confined to the known biology of the target |
| Challenges | Target deconvolution can be complex and resource-intensive | The chosen target may not be clinically relevant |
| Throughput | Can be lower, depending on the complexity of the assay | Generally higher and more straightforward to automate |
A Hypothetical Case Study: Investigating an Anti-Inflammatory Candidate
Let us assume that this compound has been synthesized as part of a library of novel compounds aimed at treating inflammatory diseases like rheumatoid arthritis. We will now explore how to evaluate this compound using both screening paradigms.
Approach 1: Phenotypic Screening - An Unbiased Quest for Efficacy
The goal of the phenotypic screen is to determine if our compound can suppress an inflammatory response in a cellular model that mimics a disease state, without any preconceived notions about its molecular target.
Experimental Workflow: High-Content Imaging of Macrophage Polarization
We will use a high-content screening (HCS) assay to assess the compound's ability to prevent the pro-inflammatory (M1) polarization of macrophages, a key event in chronic inflammation.[12]
Caption: Workflow for the high-content phenotypic screen.
Detailed Protocol: Macrophage Polarization Assay
-
Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages over 7 days using Macrophage Colony-Stimulating Factor (M-CSF).
-
Plating: Seed the differentiated macrophages into 384-well imaging plates.
-
Compound Treatment: Add this compound and other library compounds at various concentrations. Include a positive control (e.g., a known IKKβ inhibitor) and a negative control (DMSO vehicle).
-
M1 Polarization: After 1 hour of compound pre-incubation, stimulate the cells with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype.[13]
-
Incubation: Incubate for 24 hours to allow for the expression of M1 markers.
-
Staining: Fix the cells, permeabilize them, and stain with fluorescently-labeled antibodies against M1 surface markers (e.g., CD86) and intracellular cytokines (e.g., TNF-α). Use DAPI to counterstain nuclei for cell counting.
-
Imaging and Analysis: Use a high-content imaging system to automatically capture images from each well. Analyze the images to quantify the fluorescence intensity of CD86 and TNF-α per cell. Hits are identified as compounds that significantly reduce these M1 markers without causing cytotoxicity (determined by cell count).
Hypothetical Data & Interpretation
| Compound | Concentration (µM) | M1 Marker Inhibition (%) | Cytotoxicity (%) | Hit Status |
| Test Compound | 10 | 85 | 5 | Primary Hit |
| Positive Control | 1 | 92 | 3 | Valid |
| Negative Control | N/A | 2 | 4 | Valid |
| Cytotoxic Compound X | 10 | 95 | 88 | False Positive |
Our hypothetical data shows that the test compound is a primary hit, effectively suppressing the inflammatory phenotype. The critical next step is Target Deconvolution —identifying the molecular target(s) responsible for this effect.[14][15] This can be a complex process involving methods like affinity chromatography, chemical proteomics, or genetic approaches.[16][17]
Approach 2: Target-Based Screening - A Hypothesis-Driven Strategy
Based on the structural similarity of our compound to known NSAIDs like celecoxib, a plausible hypothesis is that it targets the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1][11]
Experimental Workflow: COX-2 Inhibition Assay
This workflow focuses on a direct, in vitro biochemical assay to measure the compound's ability to inhibit recombinant COX-2 enzyme activity.
Caption: Workflow for the target-based COX-2 inhibition assay.
Detailed Protocol: Colorimetric COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic probe, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), resulting in a color change that can be measured spectrophotometrically.[18][19]
-
Reagents: Prepare assay buffer, recombinant human COX-2 enzyme, arachidonic acid (substrate), and TMPD (probe).
-
Compound Addition: In a 384-well plate, add this compound across a range of concentrations. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).
-
Enzyme Incubation: Add the COX-2 enzyme and TMPD to each well and incubate briefly with the compounds.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes using a plate reader.
-
Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value. A parallel screen against COX-1 is essential to determine selectivity.
Hypothetical Data & Interpretation
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 150 | 18,000 | 120 |
| Celecoxib (Control) | 50 | 15,000 | 300 |
The data suggest our compound is a potent and selective COX-2 inhibitor, confirming our initial hypothesis. This provides a clear mechanism of action and a direct path for structure-activity relationship (SAR) studies to optimize potency and selectivity.[20]
Synthesis and Strategic Conclusion
| Aspect | Phenotypic Screening | Target-Based Screening |
| Outcome | Identified the compound as an inhibitor of macrophage M1 polarization. | Identified the compound as a selective COX-2 inhibitor. |
| Insight Gained | The compound is effective in a complex, disease-relevant cellular model. | The compound's precise molecular mechanism of action is likely COX-2 inhibition. |
| Next Steps | Target deconvolution, followed by validation of the identified target. | Cellular and in vivo testing to confirm that COX-2 inhibition translates to the desired anti-inflammatory phenotype. |
| Strategic Value | High potential for discovering novel biology. Unbiased. | Fast, clear path to lead optimization. Hypothesis-driven. |
The two approaches are not mutually exclusive; they are two ends of a spectrum that can be powerfully combined.[9] A modern drug discovery campaign might employ both: using a phenotypic screen to identify hits with promising in-cell activity and then using target-based assays to elucidate the mechanism or to prioritize compounds from a chemical series.
For This compound , the journey has just begun. The choice of the initial screening strategy is a pivotal one. A phenotypic approach offers the allure of discovering a completely new way to combat inflammation, while a target-based approach provides the efficiency and clarity of a well-defined path. The optimal strategy depends on the program's goals: is the aim to develop a best-in-class drug for a known target, or to discover a first-in-class medicine with a novel mechanism?[5] By understanding the strengths and limitations of each paradigm, researchers can navigate this crucial fork in the road and increase the probability of success.
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High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
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5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved January 15, 2026, from [Link]
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Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. Retrieved January 15, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Target Deconvolution. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]
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Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved January 15, 2026, from [Link]
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Trifluoromethyl group. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (1997). ACS Publications. Retrieved January 15, 2026, from [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science. Retrieved January 15, 2026, from [Link]
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A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. (2021, July 28). PubMed. Retrieved January 15, 2026, from [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved January 15, 2026, from [Link]
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New study revives long-doubted target for depression drugs. (2026, January 15). European Pharmaceutical Review. Retrieved January 15, 2026, from [Link]
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High-throughput phenotypic screen and transcriptional analysis identify new compounds and targets for macrophage reprogramming. (2021, February 3). PubMed. Retrieved January 15, 2026, from [Link]
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A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. (2021, July 13). ResearchGate. Retrieved January 15, 2026, from [Link]
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Discovery of a Celecoxib Binding Site on Prostaglandin E Synthase (PTGES) with a Cleavable Chelation-Assisted Biotin Probe. (2019, December 20). PubMed. Retrieved January 15, 2026, from [Link]
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Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. (2019). MDPI. Retrieved January 15, 2026, from [Link]
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Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (2018). MDPI. Retrieved January 15, 2026, from [Link]
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Cox Screening. (n.d.). BPS Bioscience. Retrieved January 15, 2026, from [Link]
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A high-throughput assay using dysfunctional T cells for phenotypic screening immune checkpoint modulators. (2025, August). PubMed. Retrieved January 15, 2026, from [Link]
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The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential. (2007). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Prospective performance evaluation of selected common virtual screening tools. Case study: Cyclooxygenase (COX) 1 and 2. (2015). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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The discovery of aspirin: a reappraisal. (2000). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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A Comparative Analysis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic Acid in the Landscape of Autoimmune Disease Therapeutics
A Senior Application Scientist's Guide to Benchmarking a Novel RORγt Modulator
In the relentless pursuit of novel therapeutics for autoimmune diseases, the retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal target. As a master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines, including the well-established driver of pathology, Interleukin-17 (IL-17).[1][2][3] This guide provides a comprehensive framework for benchmarking a novel compound, 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (designated here as Compound X), against established industry standards, offering a roadmap for researchers and drug development professionals to assess its therapeutic potential.
The rationale for investigating Compound X as a RORγt inhibitor stems from its structural motifs, which are frequently observed in potent modulators of nuclear hormone receptors. This guide will delineate a series of in vitro and in vivo studies to characterize its efficacy and selectivity, drawing direct comparisons with the clinical-stage RORγt inhibitor, VTP-43742 (Vimirogant), and contextualizing its potential within the broader therapeutic landscape populated by agents with distinct mechanisms of action, such as Tofacitinib, Secukinumab, and Ustekinumab.
The Central Role of the RORγt/Th17/IL-17 Axis in Autoimmunity
The differentiation of naïve CD4+ T cells into Th17 cells is a critical event in the pathogenesis of numerous autoimmune disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] This process is governed by the transcription factor RORγt.[1][3] Upon activation, RORγt drives the expression of genes encoding for pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[1][2] These cytokines act on various cell types, including keratinocytes and synovial fibroblasts, to perpetuate the inflammatory cascade.[4][5][6] Consequently, inhibition of RORγt presents a compelling therapeutic strategy to attenuate Th17-mediated inflammation at its source.[2][3]
Caption: Workflow for assessing the inhibition of Th17 cell differentiation.
3. Cytokine Secretion Assay:
-
Objective: To quantify the inhibition of IL-17A and IL-17F secretion from differentiated Th17 cells.
-
Methodology:
-
Differentiate Th17 cells as described above.
-
Restimulate the differentiated Th17 cells in the presence of varying concentrations of Compound X, VTP-43742, Secukinumab, or Ustekinumab.
-
After 24-48 hours, collect the cell culture supernatants.
-
Measure the concentrations of IL-17A and IL-17F using enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 values for cytokine inhibition.
-
In Vivo Efficacy Model
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice:
-
Objective: To evaluate the in vivo efficacy of orally administered Compound X in a preclinical model of psoriasis.
-
Methodology:
-
Apply a daily topical dose of imiquimod cream to the shaved back and ear of mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Administer Compound X, VTP-43742, or vehicle orally once or twice daily, starting from the first day of imiquimod application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin and spleen tissue for histological analysis and gene expression analysis of inflammatory markers (e.g., Il17a, Il17f, Il22).
-
Anticipated Outcomes and Interpretation
The collective data from these studies will provide a comprehensive profile of Compound X.
| Assay | Expected Outcome for a Potent RORγt Inhibitor | Comparison with VTP-43742 |
| RORγt Ligand Binding | Low nanomolar Ki value, indicating high binding affinity. | A Ki value comparable to or lower than that of VTP-43742 (Ki=3.5 nM) would be highly desirable. [7][8] |
| Th17 Differentiation | Dose-dependent inhibition of Th17 cell differentiation with a low nanomolar IC50. | An IC50 value in a similar range to VTP-43742 (IC50 for IL-17A secretion from mouse splenocytes = 57 nM) would indicate potent cellular activity. [7] |
| Cytokine Secretion | Significant reduction in IL-17A and IL-17F secretion from differentiated Th17 cells. | Efficacy comparable to VTP-43742 and superior to less direct inhibitors like Tofacitinib in specifically targeting IL-17 would be a positive outcome. |
| Imiquimod Mouse Model | Dose-dependent reduction in PASI score, skin thickness, and inflammatory cytokine gene expression in the skin. | A significant reduction in disease severity, ideally at a lower or equivalent dose to VTP-43742, would demonstrate strong in vivo potential. |
Conclusion
This comparative guide outlines a robust strategy for the preclinical evaluation of this compound (Compound X) as a novel RORγt inhibitor. By benchmarking against the clinical-stage compound VTP-43742 and contextualizing its mechanism within the broader landscape of approved autoimmune therapies, researchers can generate the critical data necessary to make informed decisions about its future development. A successful outcome from this comprehensive evaluation would position Compound X as a promising oral therapeutic for the treatment of Th17-mediated autoimmune diseases, potentially offering a valuable alternative to existing injectable biologics and broader-acting small molecules.
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Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One. Available from: [Link]
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The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. Available from: [Link]
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Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders. mAbs. Available from: [Link]
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Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders. Taylor & Francis Online. Available from: [Link]
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Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PMC. Available from: [Link]
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Tofacitinib. Arthritis UK. Available from: [Link]
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What is the mechanism of action of Secukinumab? Patsnap Synapse. Available from: [Link]
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What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. Available from: [Link]
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Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis. NIH. Available from: [Link]
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What is the mechanism of action of Ustekinumab? Patsnap Synapse. Available from: [Link]
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Small-Molecule ROR gamma t Antagonists Inhibit T Helper 17 Cell Transcriptional Network by Divergent Mechanisms. The Weizmann Institute of Science. Available from: [Link]
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Safety Operating Guide
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid proper disposal procedures
An Expert Guide to the Proper Disposal of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
For professionals in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. As a Senior Application Scientist, my aim is to deliver a framework grounded in scientific principles and field-proven safety practices, ensuring you can manage this chemical waste stream with confidence and precision.
While a specific Safety Data Sheet (SDS) for this exact novel compound is not publicly available, a conservative approach to handling and disposal is warranted based on its structural motifs. The presence of a benzoic acid group, a trifluoromethyl group, and a substituted phenyl ring suggests potential hazards that must be respected. The procedures outlined below are synthesized from data on structurally similar compounds and universal best practices for hazardous waste management.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is critical for appreciating the necessity of these disposal protocols. Based on analogous compounds, we can anticipate the following hazard profile:
-
Skin and Eye Irritation: Benzoic acid derivatives are frequently classified as skin and eye irritants.[1][2] The trifluoromethyl group can also contribute to irritant properties. Direct contact with the skin or eyes may cause redness, pain, or more severe damage.[1]
-
Respiratory Tract Irritation: Like many powdered chemical solids, this compound may cause respiratory irritation if inhaled.[2] Handling should always occur in a well-ventilated area to minimize this risk.
-
Environmental Hazards: While specific ecotoxicity data is unavailable, it is prudent to assume the compound may be harmful to aquatic life. Therefore, release into the environment, particularly into sewer systems or waterways, must be strictly avoided.[3][4]
-
Incompatibility: Benzoic acid and its derivatives are generally incompatible with strong oxidizing agents and strong bases.[3][5] Mixing with such substances can lead to vigorous and potentially hazardous reactions.
This assessment mandates that this compound be treated as hazardous waste. Disposal requires a professional, licensed service and cannot be accomplished via standard laboratory drains or general trash.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A rigorous PPE protocol is non-negotiable. Before handling the compound for disposal, ensure the following equipment is correctly worn:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing or dust generation, a face shield should be used in addition to goggles.[7][8]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened.
-
Hand Protection: Chemical-resistant gloves are essential. Given the aromatic and fluorinated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[5][7]
-
Respiratory Protection: All handling of the solid material or its solutions for disposal preparation should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
The following diagram illustrates the essential PPE selection workflow.
Caption: PPE Selection Workflow for Chemical Waste Handling.
Step-by-Step Disposal Protocol
The only compliant method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Experimental Protocol: Waste Collection and Storage
-
Select a Compatible Container: Choose a waste container made of a material compatible with the chemical, such as a polyethylene or polypropylene container.[10] If possible, use the original reagent bottle, ensuring it is in good condition.[6] The container must have a secure, leak-proof screw cap.
-
Segregate the Waste: Designate a specific container for this waste stream. Do not mix it with other chemical wastes, especially incompatible materials like strong bases or oxidizing agents, to prevent unforeseen reactions.[11][12]
-
Label the Container Clearly: Proper labeling is a critical regulatory requirement.[6] Affix a "Hazardous Waste" label to the container and fill it out completely. The label must include:
-
The full, unambiguous chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Irritant").
-
The date when the first amount of waste was added to the container.
-
-
Transfer Waste Safely: Carefully transfer the chemical waste into the labeled container. If it is a solid, use a powder funnel to avoid creating dust. If it is a solution, use a chemical-resistant funnel. Perform all transfers inside a chemical fume hood.
-
Secure and Store: Keep the waste container tightly sealed at all times, except when adding waste.[6] Store the container in a designated satellite accumulation area, which should be a secure, well-ventilated location away from general laboratory traffic and incompatible chemicals.[13] The storage area should have secondary containment to control any potential leaks.[6]
-
Arrange for Pickup: Once the container is full, or as per your institution's policy, contact your EHS office to schedule a waste pickup.[6] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the material is flammable or spilled near an ignition source, eliminate all ignition sources.[3]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if dust is present.
-
Contain the Spill:
-
For Solid Spills: Do NOT sweep up the dry powder, as this can generate dust. Gently moisten the material with a fine water spray to prevent it from becoming airborne.[3][14] Carefully scoop the material into a designated hazardous waste container.
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Do not use combustible materials like paper towels.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with soap and water. Collect all cleanup materials (absorbents, contaminated gloves, etc.) and place them in the hazardous waste container.[10]
-
Dispose of Cleanup Waste: Seal and label the waste container containing the spilled material and cleanup debris. Arrange for disposal through your EHS office.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal and Safety Summary
The table below summarizes the critical information for the safe disposal of this compound.
| Parameter | Guideline | Rationale & References |
| Primary Disposal Method | Transfer to a sealed, labeled container for collection by a licensed professional hazardous waste service. | This is the standard, regulated procedure for chemical waste to ensure environmental protection and human safety.[9][15][16] |
| Prohibited Actions | DO NOT dispose of in regular trash. DO NOT pour down the drain. DO NOT allow to evaporate in a fume hood. | Prevents environmental contamination, damage to plumbing, and release of potentially harmful vapors.[3][4][6] |
| Key Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. | Based on data from structurally similar benzoic acid and trifluoromethyl compounds.[1][2] |
| Required PPE | Chemical safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. Handle in a chemical fume hood. | Provides essential protection against anticipated irritation hazards.[5][7][8] |
| Waste Storage | Store in a compatible, sealed, and clearly labeled container within a designated satellite accumulation area with secondary containment. | Prevents leaks, reactions with incompatible materials, and ensures regulatory compliance.[6][11][13] |
| Spill Cleanup | Moisten solid spills before sweeping to control dust. Use inert absorbent for liquid spills. Collect all materials in a hazardous waste container. | Minimizes exposure during cleanup and ensures all contaminated materials are disposed of properly.[3][14] |
Disposal Decision Workflow
The following diagram provides a clear, logical workflow for managing this compound waste from generation to disposal.
Caption: Decision Workflow for Hazardous Chemical Waste Disposal.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing the culture of safety and excellence within your institution.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of novel chemical entities like 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid—a complex aromatic carboxylic acid—demands a rigorous, evidence-based approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational framework, explaining the causality behind each safety recommendation to ensure a self-validating system of protection for you and your team.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of its structural motifs (a trifluoromethylated phenyl group, a methoxy group, and a benzoic acid core) allows for a robust hazard assessment based on analogous compounds. We will operate under the authoritative assumption that this compound presents, at a minimum, risks of skin irritation, serious eye irritation, and potential respiratory irritation, particularly when handled as a solid.[1][2][3]
Core Principles of Exposure Prevention
Effective PPE strategy is not merely about wearing equipment; it's about creating barriers against the primary routes of chemical exposure: inhalation, dermal contact, and ocular contact. Our procedural guidance is built on mitigating these risks at every stage of the workflow.
Risk Assessment and PPE Selection Workflow
The selection of appropriate PPE is a dynamic process that depends on the specific task and the physical form of the chemical. The following workflow illustrates the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Protocols: From Receiving to Disposal
The following protocols provide step-by-step guidance for minimizing exposure throughout the chemical's lifecycle.
Receiving and Storage
Upon receipt, inspect the container for damage or leaks within a well-ventilated area. At this stage, the risk is minimal if the container is sealed.
-
Minimum PPE:
-
Safety glasses.
-
Nitrile gloves.
-
Standard lab coat.
-
Store the compound in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[4]
Weighing and Aliquoting (Solid Form)
Handling the powdered form of this compound presents the highest risk of inhalation. All operations involving the solid must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.
-
Engineering Controls: Certified chemical fume hood or ventilated enclosure is mandatory.
-
Eye and Face Protection: Chemical splash goggles are required.[5]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation before use.[6] Use proper removal technique to avoid contaminating your skin.[7]
-
Body Protection: A buttoned lab coat should be worn.[5]
-
Respiratory Protection: If engineering controls are not sufficient to keep dust exposure below permissible limits, a NIOSH-approved N95 respirator or higher is required.[8] Proper fit-testing and training are essential for respirator effectiveness.[5]
Solution Preparation and Handling
Once the compound is in solution, the primary risk shifts from inhalation to chemical splashes. The choice of glove material becomes critically dependent on the solvent used.
-
Engineering Controls: All solution preparation and transfers should be conducted in a chemical fume hood.
-
Eye and Face Protection: Wear chemical splash goggles. When handling larger volumes (>50 mL) or during procedures with a higher risk of splashing (e.g., heating, vortexing), a face shield must be worn in addition to goggles.[8]
-
Hand Protection: Nitrile gloves provide good initial protection against a range of chemicals.[5] However, you must consult a glove manufacturer's chemical resistance guide to verify compatibility with the specific solvent you are using. For prolonged work or with aggressive solvents, consider thicker butyl or neoprene gloves.
-
Body Protection: A standard lab coat is sufficient for small volumes. For larger-scale work, a chemical-resistant apron or gown is recommended.
Summary of Personal Protective Equipment
| Task | Required Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Well-ventilated area | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Weighing Solid | Chemical Fume Hood / Ventilated Enclosure | Chemical splash goggles | Nitrile gloves | Lab coat | N95 respirator if needed |
| Preparing Solutions | Chemical Fume Hood | Chemical splash goggles (Face shield for large volumes) | Solvent-appropriate gloves (e.g., Nitrile, Butyl) | Lab coat | Not typically required |
| Spill Cleanup | Ensure adequate ventilation | Chemical splash goggles and face shield | Heavy-duty, solvent-rated gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges for large spills |
| Waste Disposal | Chemical Fume Hood | Chemical splash goggles | Solvent-appropriate gloves | Lab coat | Not typically required |
Operational and Disposal Plan
A seamless integration of safety protocols into your workflow is paramount.
Experimental Protocol: Preparing a 10 mM Stock Solution
-
Preparation: Don all required PPE for handling solids (goggles, nitrile gloves, lab coat) and ensure the chemical fume hood sash is at the appropriate height.
-
Weighing: Place a weigh boat on the analytical balance inside the ventilated enclosure. Tare the balance. Carefully transfer the desired amount of this compound to the weigh boat.
-
Dissolution: Transfer the weighed solid into an appropriate volumetric flask inside the fume hood. Using a solvent-rinsed funnel, add a portion of the desired solvent (e.g., DMSO, DMF) to dissolve the compound.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent. Cap and mix thoroughly.
-
Labeling & Storage: Clearly label the vessel with the chemical name, concentration, solvent, date, and your initials. Store appropriately.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.[7]
Disposal Plan: A Lifecycle Approach
Treat all waste containing this compound as hazardous chemical waste.[9][10]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[9] Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
Containment: Use designated, leak-proof, and chemically compatible containers for waste accumulation. Keep containers closed when not in use.
-
Handling: When handling waste containers, wear the same level of PPE as required for the chemical in that form (solid or liquid).
-
Spill Management:
-
Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][10] Never dispose of this chemical down the drain or in the regular trash.[10][12]
By integrating these expert-level protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
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- Angene Chemical. (2021, May 1).
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- National Center for Biotechnology Information. 4-Methyl-3-(trifluoromethyl)benzoic acid. PubChem.
- Bernardo Ecenarro. Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Australia Pacific LNG. (2016, May 26). SAFETY DATA SHEET for 4-(Trifluoromethyl)benzoic acid. Australia Pacific LNG.
- BenchChem Technical Support Team. (2025, December).
- Sigma-Aldrich. Safety Data Sheet for p-Toluic acid. Sigma-Aldrich.
- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET for p-Toluic acid. Fisher Scientific.
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- Cornell University. Chapter 7 - Management Procedures For Specific Waste Types. Cornell Environmental Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
